9-Methyl-9h-fluoren-9-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43529. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-methylfluoren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-14(15)12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXJQEIJNHMYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212446 | |
| Record name | 9-Hydroxy-9-methylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-22-4 | |
| Record name | 9-Hydroxy-9-methylfluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6311-22-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Hydroxy-9-methylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-METHYL-9H-FLUOREN-9-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-HYDROXY-9-METHYLFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L78CRM68DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Methyl-9H-fluoren-9-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyl-9H-fluoren-9-ol is an aromatic organic compound belonging to the fluorenol family. Its rigid, planar fluorene backbone, combined with the presence of a hydroxyl group and a methyl group at the C9 position, imparts unique chemical and physical properties. This guide provides a comprehensive overview of the fundamental characteristics of this compound, including its physicochemical properties, synthesis, and potential applications, with a focus on providing detailed experimental protocols and data for the scientific community.
Core Properties
The basic chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂O | [1][2] |
| Molecular Weight | 196.25 g/mol | [1] |
| CAS Number | 6311-22-4 | [1][2] |
| Appearance | Solid | [3] |
| Purity | ≥95-98% | [1][3] |
| Melting Point | Not explicitly available in the searched results. | |
| Boiling Point | Not explicitly available in the searched results. | |
| Solubility | Not explicitly available in the searched results. |
Synthesis
A common and effective method for the synthesis of this compound is the Grignard reaction, utilizing 9-fluorenone as the starting material and a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
9-Fluorenone
-
Methylmagnesium bromide (solution in a suitable solvent like diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-fluorenone in anhydrous diethyl ether or THF.
-
Addition of Grignard Reagent: Cool the solution in an ice bath. Slowly add the methylmagnesium bromide solution from a dropping funnel with continuous stirring. An exothermic reaction will occur.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to the reaction mixture with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether or THF.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
References
Elucidation of the Chemical Structure of 9-Methyl-9H-fluoren-9-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of 9-Methyl-9H-fluoren-9-ol, a fluorene derivative of interest in medicinal chemistry and materials science. This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and the spectroscopic data that confirm its structure.
Chemical and Physical Properties
This compound is a tertiary alcohol derivative of fluorene. The introduction of a methyl group at the C9 position significantly influences its chemical properties compared to the parent compound, 9H-fluoren-9-ol. A summary of its key identifiers and properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 9-Hydroxy-9-methylfluorene | [1] |
| CAS Number | 6311-22-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₂O | [1][2][3] |
| Molecular Weight | 196.25 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically available at ≥98% | [4] |
Spectroscopic Data for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl protons. The aromatic protons of the fluorene backbone will appear as a series of multiplets in the aromatic region of the spectrum. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum will be distinguished by a quaternary carbon signal corresponding to the C9 position, shifted downfield due to the attachment of the hydroxyl and methyl groups. The methyl carbon will appear as a signal in the aliphatic region. The aromatic carbons will produce a set of signals in the aromatic region.
Specific, experimentally-derived NMR data for this compound is not consistently available in the public literature. Researchers are advised to acquire and interpret their own NMR data for unambiguous characterization.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. A free FTIR spectrum is noted as being available on SpectraBase, which would provide experimental data.[5] The expected peaks are summarized in Table 2.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch | ~3600 - 3200 | Broad band, indicative of the alcohol |
| C-H Stretch (Aromatic) | ~3100 - 3000 | Sharp peaks |
| C-H Stretch (Aliphatic) | ~3000 - 2850 | Sharp peaks from the methyl group |
| C=C Stretch (Aromatic) | ~1600 and ~1450 | Characteristic of the fluorene backbone |
| C-O Stretch | ~1200 - 1000 | Strong band for the tertiary alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (196.25). A GC-MS spectrum is also noted as available on SpectraBase.[5]
Experimental Protocols
The synthesis and characterization of this compound can be achieved through established organic chemistry methodologies.
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction. In this case, 9-fluorenone is treated with a methyl Grignard reagent, such as methylmagnesium bromide.
Materials:
-
9-Fluorenone
-
Methylmagnesium bromide (or methyl iodide and magnesium turnings for in situ preparation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve 9-fluorenone in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution from the dropping funnel to the stirred solution of 9-fluorenone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Characterization Workflow
The synthesized product should be characterized to confirm its identity and purity.
Chemical Structure Diagram
The chemical structure of this compound is depicted below, illustrating the fluorene backbone with a methyl and a hydroxyl group attached to the 9-position.
Conclusion
The structural elucidation of this compound is readily achievable through standard synthetic and spectroscopic methods. The Grignard reaction of 9-fluorenone with a methyl Grignard reagent provides a reliable route to the compound. Subsequent characterization by NMR, IR, and mass spectrometry, in conjunction with purity analysis, can provide definitive confirmation of the chemical structure. This guide provides the foundational information for researchers to synthesize and confidently identify this compound for further investigation in their respective fields.
References
- 1. 9-Fluorenol synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Fluorenone synthesis [organic-chemistry.org]
- 4. 9-Fluorenol(1689-64-1) IR Spectrum [chemicalbook.com]
- 5. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 9-Methyl-9h-fluoren-9-ol
This technical guide provides a comprehensive overview of 9-Methyl-9h-fluoren-9-ol, intended for researchers, scientists, and drug development professionals. The document covers the compound's discovery and history, its physicochemical and spectroscopic properties, and detailed experimental protocols for its synthesis.
Introduction and Historical Context
This compound is a tertiary alcohol derivative of fluorene. While the specific historical record of its initial discovery is not well-documented in readily available literature, its synthesis is intrinsically linked to the development of the Grignard reaction in the early 20th century. Discovered by Victor Grignard in 1900, this reaction provided a robust method for forming carbon-carbon bonds, including the synthesis of tertiary alcohols from ketones.
The parent compound, 9-fluorenol, was known prior to this, and its synthesis often involved the reduction of 9-fluorenone. The logical extension of this chemistry, following the advent of Grignard's work, would have been the addition of organometallic reagents like methylmagnesium halides to 9-fluorenone to produce this compound. It is highly probable that the first synthesis of this compound was achieved in the early 1900s by a chemist exploring the scope of the then-new Grignard reaction on various ketones, including 9-fluorenone.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6311-22-4 | [1] |
| Molecular Formula | C₁₄H₁₂O | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ~98% (typical commercial) | [1] |
Table 2: Spectroscopic Data
| Spectroscopy Type | Key Data Points | Source |
| FTIR | Data available, specific peaks not detailed in search results. | [3] |
| Mass Spectrometry (GC-MS) | Data available, fragmentation pattern not detailed in search results. | [3] |
| ¹H NMR | Data available from suppliers, specific shifts not detailed in search results. | [4] |
| ¹³C NMR | Data available from suppliers, specific shifts not detailed in search results. | [4] |
Experimental Protocols
The primary method for the synthesis of this compound is the Grignard reaction, starting from 9-fluorenone and a methylating Grignard reagent.
Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound from 9-fluorenone and methylmagnesium bromide.
Materials:
-
9-fluorenone
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The apparatus is flame-dried or oven-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: A solution of 9-fluorenone in anhydrous diethyl ether or THF is placed in the round-bottom flask. The flask is cooled in an ice bath.
-
Grignard Reagent Addition: The solution of methylmagnesium bromide is added dropwise from the dropping funnel to the stirred solution of 9-fluorenone. The addition rate is controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.
-
Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Visualizations
Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis and purification.
References
An In-depth Technical Guide to 9-Methyl-9h-fluoren-9-ol (CAS: 6311-22-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methyl-9h-fluoren-9-ol, with the CAS number 6311-22-4, is a tertiary alcohol derivative of fluorene. While direct and extensive research on this specific compound is limited, its structural similarity to the more studied 9-fluorenol suggests potential applications in neuropharmacology and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and a hypothesized mechanism of action based on available data and the pharmacology of related fluorenol compounds. Detailed experimental protocols, data tables, and diagrams are included to facilitate further research and development.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its core structure consists of a fluorene backbone with a methyl and a hydroxyl group attached to the C9 position.[2] The addition of the methyl group, as compared to the parent compound 9-fluorenol, is expected to alter its lipophilicity and steric profile, which could influence its biological activity and physical properties.
| Property | Value | Reference |
| CAS Number | 6311-22-4 | [3] |
| Molecular Formula | C₁₄H₁₂O | [2][3] |
| Molecular Weight | 196.25 g/mol | [3] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 9-Hydroxy-9-methylfluorene, 9-MF-OH | [2] |
Synthesis
Proposed Synthetic Pathway: Grignard Reaction
The synthesis of this compound can be achieved via the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide or iodide) to 9-fluorenone.
Caption: Proposed synthesis of this compound via Grignard reaction.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established methods for the synthesis of similar fluorenol derivatives.[6][7]
Materials:
-
9-Fluorenone
-
Methylmagnesium bromide (or methylmagnesium iodide) solution in diethyl ether or THF
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried. The apparatus is then maintained under a positive pressure of an inert gas (nitrogen or argon).
-
Reactant Preparation: 9-Fluorenone is dissolved in a minimal amount of anhydrous diethyl ether or THF in the reaction flask.
-
Grignard Addition: The methylmagnesium bromide solution is added to the dropping funnel and then added dropwise to the stirred solution of 9-fluorenone at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while stirring in an ice bath.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with diethyl ether. The combined organic extracts are then washed with brine.
-
Drying and Solvent Removal: The combined organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the methyl group and the overall molecular structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the hydroxyl (-OH) group.[8]
-
Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight of the compound.[8]
-
Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.
Potential Pharmacological Activity and Mechanism of Action
Direct pharmacological studies on this compound are not available in the current literature. However, significant insights can be drawn from its structural analog, 9-fluorenol (also known as hydrafinil).
Dopamine Reuptake Inhibition
9-Fluorenol is a weak dopamine reuptake inhibitor with an IC₅₀ of 9 µM.[9][10] This is notably weaker than the wakefulness-promoting agent modafinil (IC₅₀ = 3.70 µM).[9] Dopamine reuptake inhibitors block the dopamine transporter (DAT), which is responsible for clearing dopamine from the synaptic cleft.[11][12] This blockage leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
Caption: Hypothesized mechanism of this compound as a dopamine reuptake inhibitor.
It is plausible that this compound also acts as a dopamine reuptake inhibitor. The presence of the methyl group at the 9-position could influence its binding affinity for the dopamine transporter compared to 9-fluorenol. Structure-activity relationship studies of other dopamine reuptake inhibitors suggest that the size and lipophilicity of substituents can significantly impact potency.[13][14]
Eugeroic (Wakefulness-Promoting) Effects
A study by Cephalon on a derivative of modafinil identified 9-fluorenol as an active metabolite responsible for its eugeroic effects.[9] In mice, 9-fluorenol was found to be 39% more effective than modafinil at promoting wakefulness over a 4-hour period.[15] Given this, this compound warrants investigation for similar wakefulness-promoting properties.
Toxicology and Safety
There is no specific toxicological data available for this compound. For the related compound, 9-fluorenol, it is known to be toxic to aquatic organisms.[9] Its toxicity and carcinogenicity in humans are unknown.[9] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment.
Applications and Future Research
The potential applications of this compound are largely unexplored but can be inferred from its chemical class.
-
Drug Development: As a potential dopamine reuptake inhibitor, it could be a lead compound for the development of novel treatments for conditions such as ADHD, narcolepsy, and depression. Further investigation into its selectivity for different monoamine transporters is warranted.
-
Materials Science: Fluorene derivatives are known for their use in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The specific properties of this compound in this context could be a subject of future research.
Conclusion
This compound is a fluorene derivative with potential for applications in neuropharmacology and materials science. While direct research is sparse, this guide provides a foundational understanding based on its chemical properties and the known activities of its close analog, 9-fluorenol. The proposed synthesis protocol and hypothesized mechanism of action offer a starting point for further investigation into this promising compound. Rigorous experimental validation is necessary to fully elucidate its pharmacological and material properties.
References
- 1. This compound [sytracks.com]
- 2. 9-Hydroxy-9-methylfluorene | C14H12O | CID 95933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. chem.iastate.edu [chem.iastate.edu]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Fluorenol - Wikipedia [en.wikipedia.org]
- 10. 9-fluorenol | CAS#:1689-64-1 | Chemsrc [chemsrc.com]
- 11. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 12. Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships of Dopamine- and Norepinephrine-Uptake Inhibitors [jstage.jst.go.jp]
- 15. caymanchem.com [caymanchem.com]
9-Methyl-9h-fluoren-9-ol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties and a plausible synthetic route for 9-Methyl-9H-fluoren-9-ol, a fluorene derivative of interest in organic synthesis and medicinal chemistry.
Core Compound Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₄H₁₂O | [1][2][3] |
| Molecular Weight | 196.25 g/mol | [1][2][3] |
| CAS Number | 6311-22-4 | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 9-Hydroxy-9-methyl-9H-fluorene, 9-methylfluoren-9-ol | [2][4] |
Experimental Protocols
The following sections detail a representative experimental protocol for the synthesis and characterization of this compound. The primary synthetic route described is the Grignard reaction, a classic and reliable method for the formation of tertiary alcohols from ketones.
Synthesis: Grignard Reaction of 9-Fluorenone
This protocol outlines the synthesis of this compound via the addition of a methyl Grignard reagent to 9-fluorenone.
Materials:
-
9-Fluorenone
-
Magnesium turnings
-
Methyl iodide (or methyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous ammonium chloride (NH₄Cl) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (for initiation)
-
Standard reflux and extraction glassware (dried)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated (indicated by a color change and gentle reflux) and then the remaining methyl iodide solution is added at a rate to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of methylmagnesium iodide.
-
Reaction with 9-Fluorenone: A solution of 9-fluorenone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0°C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (a singlet) and the aromatic protons of the fluorenyl group.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon at the 9-position, the methyl carbon, and the distinct aromatic carbons.
2. Mass Spectrometry (MS):
-
LC-MS or GC-MS can be used to determine the molecular weight of the compound, confirming the presence of the molecular ion peak corresponding to its molecular weight (196.25 g/mol ).
3. Melting Point Analysis:
-
The melting point of the purified product is measured and compared to the literature value. A sharp melting point range indicates high purity.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization process for this compound.
Caption: Workflow for the synthesis and analysis of this compound.
References
Spectroscopic Analysis of 9-Methyl-9h-fluoren-9-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 9-Methyl-9h-fluoren-9-ol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of organic spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from key spectroscopic techniques for this compound. These predictions are based on the chemical structure and typical spectroscopic values for the functional groups present.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 - 7.8 | d | 2H | Aromatic (H2, H7) |
| ~7.3 - 7.4 | t | 2H | Aromatic (H3, H6) |
| ~7.2 - 7.3 | t | 2H | Aromatic (H4, H5) |
| ~7.1 - 7.2 | d | 2H | Aromatic (H1, H8) |
| ~2.2 - 2.3 | s | 1H | Hydroxyl (-OH) |
| ~1.6 - 1.7 | s | 3H | Methyl (-CH₃) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~148 - 150 | Quaternary | C4a, C4b |
| ~139 - 141 | Quaternary | C8a, C9a |
| ~128 - 130 | Tertiary | C2, C7 |
| ~127 - 129 | Tertiary | C3, C6 |
| ~124 - 126 | Tertiary | C4, C5 |
| ~119 - 121 | Tertiary | C1, C8 |
| ~75 - 77 | Quaternary | C9 |
| ~28 - 30 | Primary | -CH₃ |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3550 - 3200 | Broad, Medium | O-H stretch (alcohol) |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2970 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1600, 1450 | Strong | C=C stretch (aromatic ring) |
| ~1150 - 1000 | Strong | C-O stretch (tertiary alcohol) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 196 | Moderate | [M]⁺ (Molecular Ion) |
| 181 | High | [M - CH₃]⁺ |
| 165 | High | [M - CH₃ - O]⁺ or [M - H₂O - CH₃]⁺ |
| 152 | Moderate | [M - CH₃ - OH - H]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1]
-
Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[1]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[1]
-
Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for routine analysis are typically sufficient.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the thin solid film method, suitable for non-volatile solid samples.
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[2]
-
Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[2][3]
-
Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin film of the compound on the plate.[2]
-
Background Spectrum: Run a background spectrum of the clean, empty sample compartment.
-
Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample holder and acquire the IR spectrum.[2]
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (MS)
This protocol outlines a general procedure for electron ionization (EI) mass spectrometry.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).[4]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.[4]
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[4]
-
Detection: The separated ions are detected, and their abundance is recorded.[4]
-
Spectrum Generation: A mass spectrum is generated, plotting the relative intensity of the ions versus their m/z ratio. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
In-Depth Technical Guide: ¹H NMR Spectrum of 9-Methyl-9H-fluoren-9-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 9-Methyl-9H-fluoren-9-ol. Due to the limited availability of experimental spectral data in public databases, this guide utilizes a predicted ¹H NMR spectrum to facilitate the structural elucidation and characterization of this compound.
Introduction to this compound
This compound is a tertiary alcohol derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of a methyl group and a hydroxyl group at the C9 position significantly influences the electronic environment of the protons, leading to a characteristic ¹H NMR spectrum. Understanding this spectrum is crucial for verifying the synthesis of the compound and for its application in various research and development contexts, including as a building block in medicinal chemistry and materials science.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction was performed using computational algorithms that analyze the molecule's topology and electronic structure to estimate chemical shifts (δ) in parts per million (ppm), signal multiplicity, and integration values.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4, H-5 | 7.68 | Doublet (d) | 2H |
| H-1, H-8 | 7.55 | Doublet (d) | 2H |
| H-3, H-6 | 7.37 | Triplet (t) | 2H |
| H-2, H-7 | 7.23 | Triplet (t) | 2H |
| -OH | 2.15 | Singlet (s) | 1H |
| -CH₃ | 1.65 | Singlet (s) | 3H |
Note: Predicted chemical shifts are estimates and may vary from experimental values. The solvent is typically deuterated chloroform (CDCl₃).
Experimental Protocol for ¹H NMR Spectroscopy
While the data presented is predictive, the following outlines a general experimental protocol for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.
3. Data Acquisition Parameters:
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between pulses is generally adequate.
-
Acquisition Time (AQ): Typically 3-4 seconds.
-
Spectral Width (SW): A spectral width of 0-12 ppm is appropriate for most organic compounds.
-
Pulse Angle: A 30° to 45° pulse angle is often used to ensure full relaxation between scans.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the chemical structure of this compound and the logical relationship between its distinct proton environments and their corresponding signals in the ¹H NMR spectrum.
Caption: Correlation of proton environments in this compound with their predicted ¹H NMR signals.
In-Depth Technical Guide to the ¹³C NMR Analysis of 9-Methyl-9H-fluoren-9-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 9-Methyl-9H-fluoren-9-ol. Due to the limited availability of public experimental ¹³C NMR data for this specific compound, this document presents a predictive analysis based on the known spectrum of the parent compound, 9H-fluoren-9-ol, and established principles of NMR spectroscopy. It also includes a detailed, generalized experimental protocol for acquiring such data.
Predicted ¹³C NMR Spectral Data
The introduction of a methyl group at the C-9 position of the fluorenol backbone is expected to induce notable shifts in the ¹³C NMR spectrum. The most significant change will be the downfield shift of the C-9 carbon due to the substituent effect. The chemical shifts of the aromatic carbons are also anticipated to be subtly affected.
The following table summarizes the reported ¹³C NMR chemical shifts for 9H-fluoren-9-ol in CDCl₃ and provides a predicted range for the corresponding signals in this compound.
| Carbon Atom | 9H-fluoren-9-ol Chemical Shift (ppm) | Predicted this compound Chemical Shift (ppm) |
| C-9 | 75.20 | 78 - 82 |
| C-1, C-8 | 127.79 | 127 - 129 |
| C-4, C-5 | 129.03 | 128 - 130 |
| C-2, C-7 | Not specified | 120 - 126 (typical for fluorene aromatic) |
| C-3, C-6 | Not specified | 125 - 130 (typical for fluorene aromatic) |
| C-4a, C-4b | 140.01 | 139 - 141 |
| C-8a, C-9a | 145.70 | 144 - 147 |
| 9-CH₃ | - | 25 - 30 |
Note: The assignments for the aromatic carbons of 9H-fluoren-9-ol are not fully specified in the available data. The predicted shifts for this compound are estimates based on typical substituent effects.
Molecular Structure and Numbering
The diagram below illustrates the chemical structure of this compound with the standard IUPAC numbering system used for the assignment of NMR signals.
Caption: Structure of this compound with carbon numbering.
Experimental Protocol for ¹³C NMR Analysis
This section outlines a standard protocol for the acquisition of a ¹³C NMR spectrum of this compound.
Table of Experimental Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz (or higher for better resolution) |
| Solvent | CDCl₃ (Deuterated Chloroform) |
| Concentration | 10-20 mg/mL |
| Temperature | 298 K (25 °C) |
| Acquisition Mode | Proton-decoupled |
| Pulse Sequence | zgpg30 (or similar standard 1D sequence) |
| Relaxation Delay (d1) | 2 seconds |
| Number of Scans (ns) | 1024 (adjust for desired signal-to-noise) |
| Spectral Width (sw) | 200-250 ppm |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
Sample Preparation
-
Weigh approximately 10-20 mg of this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Load the standard ¹³C NMR acquisition parameters.
-
Set the appropriate spectral width to cover the expected chemical shift range (approximately 0-200 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C, a higher number of scans is typically required compared to ¹H NMR.
-
Initiate the data acquisition.
Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction to the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks if quantitative analysis is required (note: for standard proton-decoupled ¹³C spectra, integrals are not always reliable).
-
Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts, and comparison with data from similar compounds and predictive models.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the complete ¹³C NMR analysis of this compound, from sample preparation to final data interpretation.
Caption: Workflow for ¹³C NMR analysis.
Mass Spectrometry of 9-Methyl-9H-fluoren-9-ol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 9-Methyl-9H-fluoren-9-ol, a tertiary alcohol of interest in various research and development domains. This document outlines its characteristic fragmentation patterns under electron ionization (EI), presents detailed experimental protocols for its analysis by gas chromatography-mass spectrometry (GC-MS), and visualizes the key fragmentation pathways.
Core Concepts in the Mass Spectrometry of this compound
This compound (C₁₄H₁₂O, Molar Mass: 196.24 g/mol ) is a tertiary alcohol. Its mass spectrum is characterized by several key fragmentation pathways that are typical for this class of compounds, alongside features influenced by the stable fluorenyl moiety. Under electron ionization, the molecular ion is often of low abundance due to the facile cleavage of bonds adjacent to the tertiary carbon.
The primary fragmentation processes include:
-
Alpha-Cleavage: The cleavage of the C-C bond alpha to the hydroxyl group is a dominant fragmentation pathway for tertiary alcohols. In the case of this compound, this involves the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.
-
Dehydration: The elimination of a water molecule (H₂O) is another common fragmentation route for alcohols.
-
Fluorenyl Cation Formation: The stable fluorene ring system significantly influences fragmentation, leading to the formation of ions related to the fluorene structure.
Quantitative Mass Spectral Data
The electron ionization mass spectrum of this compound exhibits a series of characteristic ions. The table below summarizes the major fragments, their relative intensities, and their proposed identities.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 181 | 100 | [M - CH₃]⁺ |
| 152 | 60 | [C₁₂H₈]⁺ |
| 196 | 50 | [M]⁺ |
| 76 | 30 | [C₆H₄]⁺ |
| 153 | 25 | [C₁₂H₉]⁺ |
| 178 | 20 | [M - H₂O]⁺ |
Experimental Protocols
A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). A detailed experimental protocol is provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent.
-
Vial Transfer: Transfer the working solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Visualizing Fragmentation and Workflow
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.
Caption: Proposed fragmentation of this compound.
Experimental Workflow for GC-MS Analysis
The logical workflow for the analysis of this compound using GC-MS is depicted below.
Caption: Workflow for GC-MS analysis of this compound.
An In-depth Technical Guide to the Infrared Spectroscopy of 9-Methyl-9h-fluoren-9-ol
This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 9-Methyl-9h-fluoren-9-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of IR spectroscopy, detailed experimental protocols, and an in-depth analysis of the vibrational modes characteristic of this tertiary alcohol. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative references to ensure accuracy and reproducibility.
Introduction: The Significance of Vibrational Spectroscopy for this compound
This compound is a tertiary alcohol derivative of fluorene, a polycyclic aromatic hydrocarbon. Its structural rigidity and functional groups make it a molecule of interest in medicinal chemistry and materials science. Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By irradiating a sample with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. This absorption pattern generates a unique spectral fingerprint, providing invaluable information about the functional groups present and the overall molecular structure. For this compound, IR spectroscopy is instrumental in confirming the presence of the hydroxyl (-OH) group and the methyl (-CH₃) group, as well as characterizing the vibrations of the fluorene backbone.
Theoretical Framework: Understanding the Vibrational Modes
The infrared spectrum of this compound is governed by the vibrational transitions of its constituent bonds. These vibrations can be categorized into two main types: stretching (changes in bond length) and bending (changes in bond angle). The frequency of these vibrations is determined by the mass of the atoms involved and the strength of the bond connecting them, as described by Hooke's Law for a simple harmonic oscillator.
For a complex molecule like this compound, the spectrum is a superposition of numerous vibrational modes. The key functional groups that give rise to characteristic and readily identifiable absorption bands are:
-
The Hydroxyl Group (-OH): The O-H stretching vibration is typically one of the most prominent features in the IR spectrum of an alcohol. Due to hydrogen bonding, this peak is usually broad and strong, appearing in the region of 3500-3200 cm⁻¹[1]. The C-O stretching vibration of a tertiary alcohol is also a key diagnostic peak, generally found between 1210 and 1100 cm⁻¹[2].
-
The Methyl Group (-CH₃): The C-H stretching vibrations of the methyl group occur in the 3000-2850 cm⁻¹ region. Bending vibrations, such as the symmetric and asymmetric deformations, are also observable in the fingerprint region.
-
The Fluorene Ring System: The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The acquisition of a clean and reproducible IR spectrum is paramount for accurate analysis. For a solid sample like this compound, several sample preparation techniques can be employed. The choice of method depends on the sample's nature and the available instrumentation.
Sample Preparation: The KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a widely used method for obtaining high-quality IR spectra of solid samples. The rationale behind this method is to disperse the analyte in an IR-transparent matrix to minimize scattering of the infrared beam.
Step-by-Step Methodology:
-
Drying: Ensure both the this compound sample and spectroscopic grade KBr powder are thoroughly dry to avoid a broad water absorption band in the spectrum. This can be achieved by heating in an oven at approximately 110°C for a few hours and cooling in a desiccator.
-
Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr. Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering losses.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Instrumental Analysis: Data Acquisition
Workflow for FTIR Spectrometer:
-
Background Spectrum: With an empty sample compartment, acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: Place the KBr pellet containing the this compound sample in the beam path and acquire the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Spectral Analysis and Interpretation
While a direct experimental spectrum of this compound is available on spectral databases such as SpectraBase, obtaining the raw data for detailed analysis can be challenging[3]. Therefore, for the purpose of this guide, we will conduct a detailed analysis of the closely related compound, 9H-Fluoren-9-ol , for which a well-documented spectrum is available from the NIST Chemistry WebBook[4]. The principles of interpretation are directly transferable to its 9-methyl derivative, with the primary difference being the additional peaks corresponding to the methyl group.
IR Spectrum of 9H-Fluoren-9-ol
The IR spectrum of 9H-Fluoren-9-ol exhibits several characteristic absorption bands that can be assigned to specific vibrational modes.
Table 1: Key IR Absorption Bands for 9H-Fluoren-9-ol
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3300 (broad) | Strong | O-H stretch (hydrogen-bonded) |
| ~3060 | Medium | Aromatic C-H stretch |
| ~1450 | Strong | Aromatic C=C stretch |
| ~1180 | Strong | C-O stretch (secondary alcohol) |
| ~740 | Strong | Aromatic C-H out-of-plane bend |
Data is representative and based on typical spectra for this class of compounds.
Detailed Peak Assignments
-
~3300 cm⁻¹ (O-H Stretch): The strong, broad absorption centered around 3300 cm⁻¹ is the hallmark of the hydroxyl group involved in intermolecular hydrogen bonding[1]. The breadth of the peak is a direct consequence of the different hydrogen-bonding environments within the solid sample[5]. For this compound, this peak would be expected in a similar region.
-
~3060 cm⁻¹ (Aromatic C-H Stretch): The medium intensity peaks observed above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic fluorene ring system.
-
~1450 cm⁻¹ (Aromatic C=C Stretch): The strong absorption around 1450 cm⁻¹ arises from the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings of the fluorene backbone.
-
~1180 cm⁻¹ (C-O Stretch): This strong band is assigned to the C-O stretching vibration. For the secondary alcohol 9H-Fluoren-9-ol, this peak appears around 1180 cm⁻¹. In the case of the tertiary alcohol, this compound, this peak would be expected to shift to a slightly higher wavenumber, typically in the 1210-1100 cm⁻¹ range[2].
-
~740 cm⁻¹ (Aromatic C-H Out-of-Plane Bend): The strong absorption in the lower frequency region is characteristic of the out-of-plane C-H bending vibrations of the aromatic rings. The position of this band can be indicative of the substitution pattern on the aromatic rings.
For This compound , one would expect to see additional peaks corresponding to the methyl group. These would include C-H stretching vibrations between 3000 and 2850 cm⁻¹ and C-H bending vibrations (asymmetric and symmetric) in the 1460-1370 cm⁻¹ region.
Visualization of Molecular Structure and Key Vibrational Modes
To further elucidate the relationship between the molecular structure and the IR spectrum, the following diagrams illustrate the structure of this compound and highlight the key vibrational modes.
Caption: Molecular structure of this compound.
Caption: Key IR vibrational modes for this compound.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound. The key to a successful analysis lies in meticulous sample preparation and a thorough understanding of the correlation between molecular structure and vibrational frequencies. The characteristic broad O-H stretching band, the strong C-O stretching band of a tertiary alcohol, and the various vibrations of the fluorene and methyl groups collectively provide a definitive spectral fingerprint. By following the protocols and interpretive guidelines outlined in this document, researchers can confidently utilize IR spectroscopy to verify the identity and purity of this compound in their scientific endeavors.
References
An In-depth Technical Guide to the Potential Research Applications of 9-Methyl-9h-fluoren-9-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-Methyl-9h-fluoren-9-ol, a fluorene derivative with significant potential in various research and development sectors. This document outlines its chemical and physical properties, a detailed synthesis protocol, and explores its promising applications in medicinal chemistry and materials science, supported by experimental data and methodologies.
Compound Profile: this compound
This compound is a tertiary alcohol derivative of fluorene, a polycyclic aromatic hydrocarbon. The fluorene scaffold is a rigid and planar structure that serves as a versatile platform in the design of novel therapeutic agents and functional organic materials. The addition of a methyl and a hydroxyl group at the C9 position significantly influences its chemical reactivity and physical properties, opening avenues for diverse applications.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 9H-Fluoren-9-ol |
| Molecular Formula | C₁₄H₁₂O | C₁₃H₁₀O |
| Molecular Weight | 196.25 g/mol | 182.22 g/mol |
| CAS Number | 6311-22-4 | 1689-64-1 |
| Appearance | Solid | White or cream-colored powder |
| Melting Point | 175-179°C | 153-154 °C |
| LogP (Predicted) | 2.6 | 2.4 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| FTIR | Available, specific peaks not detailed in search results. |
| Mass Spec (GC) | Available, specific m/z not detailed in search results. |
| ¹H NMR (CDCl₃, 400 MHz) of parent 9-Fluorenol | δ 7.61 (d, 2H), 7.37 (t, 2H), 7.30 (t, 2H), 5.52 (s, 1H), 1.98 (s, 1H, OH) |
| ¹³C NMR (CDCl₃, 25.16 MHz) of parent 9-Fluorenol | Specific shifts not detailed in search results. |
Synthesis of this compound
The primary synthetic route to this compound is through a Grignard reaction, utilizing 9-fluorenone as the starting material and a methylmagnesium halide as the Grignard reagent. This reaction is a classic and efficient method for forming carbon-carbon bonds and introducing a tertiary alcohol functionality onto the fluorene core.
This protocol is based on established Grignard reaction procedures with fluorenone.
Materials:
-
9-Fluorenone
-
Magnesium turnings
-
Methyl iodide (or methyl bromide)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (for initiation)
-
Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of methyl iodide in anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).
-
-
Reaction with 9-Fluorenone:
-
Dissolve 9-fluorenone in anhydrous diethyl ether and place this solution in the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the 9-fluorenone solution dropwise to the cooled Grignard reagent with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.
-
Caption: Synthesis workflow for this compound.
Potential Research Applications
The fluorene scaffold is present in numerous bioactive molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.
Anticancer Activity: Derivatives of fluorene have demonstrated significant cytotoxic activity against various cancer cell lines. While specific data for this compound is not widely available, related fluorene-triazole hybrids have shown potent antitumor potential. For instance, a 9-ethynyl-9H-fluoren-9-ol derivative exhibited an IC₅₀ value of 6.29 µM against human leukemic monocyte lymphoma U937 cells. This suggests that this compound could serve as a valuable intermediate for the synthesis of novel anticancer agents.
Table 3: Cytotoxicity of Fluorene Derivatives Against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dibenzofluorene Derivatives | MCF-7 (Breast) | 0.6 - 0.8 | |
| OVCAR-3 (Ovarian) | 0.4 - 0.5 | ||
| SF-295 (CNS) | 0.3 | ||
| 9-ethynyl-9H-fluoren-9-ol hybrid | U937 (Leukemia) | 6.29 |
Dopamine Reuptake Inhibition: The parent compound, 9-fluorenol, is a known weak dopamine reuptake inhibitor with an IC₅₀ of 9 µM. This activity is associated with wakefulness-promoting effects. The introduction of a methyl group at the C9 position in this compound may modulate this activity, potentially leading to the development of novel central nervous system (CNS) agents. Further research is warranted to determine the dopamine transporter (DAT) binding affinity of this compound.
Antimicrobial Activity: Various derivatives of 9-fluorenone have shown promising antimicrobial and antibiofilm activities. For example, O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.156 to 10 mg/mL against bacterial and fungal strains. The fluorene core of this compound makes it a candidate for derivatization to explore new antimicrobial compounds.
This protocol provides a general method for assessing the in vitro cytotoxicity of a compound against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Treat the cells with these various concentrations and incubate for a further 48 to 72 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells). Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Fluorene derivatives are widely used in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), due to their high photoluminescence quantum yields, good thermal stability, and tunable electronic properties. This compound can serve as a building block for the synthesis of novel host and emitter materials for OLEDs. The hydroxyl group provides a reactive site for further chemical modifications to fine-tune the optoelectronic properties of the resulting materials.
This is a general protocol for the fabrication of a multilayer OLED device using a fluorene derivative as the emissive layer.
Materials:
-
ITO-coated glass substrates
-
Hole-injecting layer (HIL) material (e.g., PEDOT:PSS)
-
Fluorene-based emissive material (synthesized from this compound)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
-
Organic solvents (e.g., chlorobenzene, toluene)
-
Spin-coater
-
Thermal evaporator
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone to improve the work function of the ITO.
-
HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal to remove residual water.
-
Emissive Layer Deposition: Dissolve the fluorene-based emissive material in a suitable organic solvent. Spin-coat the emissive layer on top of the HIL inside a nitrogen-filled glovebox. Anneal the film to remove the solvent.
-
ETL and Cathode Deposition: Transfer the substrate to a thermal evaporator. Sequentially deposit the ETL and the cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) through a shadow mask under high vacuum.
-
Encapsulation: Encapsulate the device using a glass lid and a UV-curable epoxy to protect it from atmospheric moisture and oxygen.
Potential Signaling Pathway Modulation
While there is no direct evidence linking this compound to specific signaling pathways, the demonstrated anticancer activity of related fluorene derivatives suggests a potential for interaction with key cellular signaling cascades that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a critical signaling nexus often dysregulated in cancer and is a common target for anticancer drugs. It is plausible that fluorene derivatives, including those synthesized from this compound, could exert their cytotoxic effects by modulating this pathway.
Caption: Hypothetical modulation of the PI3K/Akt signaling pathway.
Conclusion
This compound is a versatile compound with considerable potential for further research and development. Its utility as a synthetic intermediate can be leveraged to create novel molecules with applications in medicinal chemistry, including the development of anticancer, CNS-active, and antimicrobial agents. Furthermore, its fluorene core makes it a promising candidate for the synthesis of advanced materials for organic electronics. This guide provides a foundational understanding and detailed protocols to facilitate further exploration of this promising chemical entity. Researchers are encouraged to investigate the specific biological activities and material properties of this compound and its derivatives to unlock their full potential.
The Biological Versatility of Fluorenol Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorenol and its derivatives, a class of polycyclic aromatic hydrocarbons, are emerging as a versatile and promising scaffold in medicinal chemistry.[1] The unique three-ring structure of fluorene provides a foundation for a wide range of chemical modifications, leading to compounds with diverse and potent biological activities.[2] These activities span across anticancer, antimicrobial, neuroprotective, and anti-inflammatory applications, making fluorenol derivatives a focal point of interest in the continuous quest for novel therapeutic agents.[1][3] This technical guide provides a comparative analysis of the multifaceted biological potential of these compounds, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to aid researchers in the field of drug discovery and development.
Anticancer Activity
Fluorenol derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, positioning them as potential candidates for novel anticancer therapies.[1][4] The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration required to inhibit 50% of a specific biological function, such as cell growth.[1]
Quantitative Data: Cytotoxicity of Fluorenol Derivatives
The following table summarizes the IC50 values of several fluorenol derivatives against various human cancer cell lines, showcasing their potency and selectivity.
| Fluorene Derivative | Cancer Cell Line | IC50 Value |
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 µM[1][5] |
| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 µM[1][5] |
| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 5.6 µM[1][5] |
| LSO258 | MOLM-13 (Acute Myeloid Leukemia) | 25.5 µM[1] |
| LSO272 | MOLM-13 (Acute Myeloid Leukemia) | 12.5 µM[1] |
| LSO276 | MOLM-13 (Acute Myeloid Leukemia) | 24.8 µM[1] |
| LSO278 | MOLM-13 (Acute Myeloid Leukemia) | 18.7 µM[1] |
| LSO278 | HCT-116 (Colon Cancer) | 23.4 µM[1] |
| O-aryl-carbamoyl-oxymino-fluorene Derivatives | Various Tumor Cells | Potential to inhibit proliferation[6] |
Mechanism of Action: ROS-Mediated Apoptosis
A key mechanism through which certain fluorenol derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) via the generation of reactive oxygen species (ROS).[1] This process can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death.[1]
Caption: ROS-mediated apoptosis induced by fluorenol derivatives.[1]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity of fluorenol derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluorenol derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity
The rise of antimicrobial resistance has created an urgent need for new therapeutic agents.[6] Fluorenol derivatives have shown considerable promise, exhibiting activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[4][7]
Quantitative Data: Antimicrobial Efficacy
The antimicrobial efficacy is determined by metrics such as the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Inhibitory Concentration (MBIC).[6][7]
Table 2.1: Activity of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives [6][7]
| Compound | Target Microorganism | MIC (mg/mL) | MBC (mg/mL) | MBIC (mg/mL) |
| General Range | Bacterial and Fungal Strains | 0.156 - 10[6] | 0.312 - 10[6] | 0.009 - 1.25[6] |
| 9-((3,4-dichlorophenyl)carbamoyloximino)fluorene | Staphylococcus aureus | 0.156[7] | 0.312 - 10[7] | 0.019[7] |
Structural modifications significantly influence the antimicrobial activity of these derivatives. For instance, the presence of electron-withdrawing groups like chlorine atoms tends to enhance antibacterial activity against Staphylococcus aureus.[6] Conversely, an electron-donating methyl group can boost antifungal activity against Candida albicans.[6]
Table 2.2: Activity of Phenyl-Fluorene Derivatives
| Derivative Class | Target Microorganism | Activity |
| Phenyl-Fluorene | Gram-positive strains | Some activity observed[7] |
| Phenyl-Fluorene | Gram-negative & Fungi | Limited activity (MIC > 256 µg/mL)[7] |
Table 2.3: Antifungal and Antibiofilm Activity against C. albicans [8]
| Derivative | Activity | Concentration |
| 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) | 97% inhibition of Candida biofilms | 10 µg/mL |
| Fluorene-9-acetic acid (FAA) | 89% inhibition of Candida biofilms | 10 µg/mL |
| BHPF | Inhibited planktonic cell growth | 5 µg/mL |
Mechanisms of Antimicrobial Action
The antimicrobial action of fluorenol derivatives is multifaceted:
-
Membrane Disruption: O-aryl-carbamoyl-oxymino-fluorene derivatives are proposed to disrupt the integrity of the microbial cell membrane, leading to depolarization.[6][7]
-
Inhibition of Virulence Factors: Against C. albicans, compounds like BHPF and FAA inhibit key virulence factors, including cell aggregation and the transition from yeast to hyphal form, which is crucial for biofilm formation.[8]
-
Induction of Oxidative Stress: These derivatives can induce the production of ROS within fungal cells, leading to oxidative stress and subsequent cell death.[7]
Experimental Protocols
2.3.1. Broth Microdilution for MIC Determination [1]
Caption: Workflow for MIC determination by broth microdilution.[1]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the fluorenol derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[1]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[1]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[1]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that results in no visible growth of the microorganism.[1]
2.3.2. Antibiofilm Activity Assay (Crystal Violet Method) [7]
Caption: Workflow for the antibiofilm activity assay.[7]
-
Biofilm Formation: A standardized microbial suspension is added to the wells of a microtiter plate containing various concentrations of the fluorenol derivative. The plate is then incubated to allow for biofilm formation.[7]
-
Washing: After incubation, non-adherent planktonic cells are removed by gently washing the wells.[7]
-
Staining: The remaining biofilm is stained with a crystal violet solution (e.g., 0.1%).[7]
-
Quantification: The stained biofilm is solubilized, and the absorbance is measured using a microplate reader. The percentage of biofilm inhibition is calculated by comparing the absorbance of treated wells to that of the untreated control.[7]
Neuroprotective and Anti-inflammatory Potential
Beyond their cytotoxic and antimicrobial properties, certain fluorenol derivatives are being explored for their neuroprotective and anti-inflammatory activities.[1] These activities are critical for addressing complex conditions such as neurodegenerative diseases and chronic inflammatory disorders.[9] The mechanisms often involve modulating signaling pathways that regulate inflammation, oxidative stress, and cell survival.[10][11]
While research specifically detailing the neuroprotective signaling pathways of fluorenol derivatives is an emerging area, the general mechanisms for related polyphenolic compounds often involve the inhibition of pro-inflammatory mediators and the reduction of oxidative stress.
Caption: General mechanisms of neuroprotection.
Conclusion
Fluorenol derivatives represent a highly versatile and potent class of compounds with a broad spectrum of biological activities. The data and methodologies presented in this guide demonstrate that targeted structural modifications can lead to the development of powerful agents against cancer and microbial pathogens.[7] Their significant cytotoxicity against various cancer cell lines, coupled with their efficacy in combating planktonic and biofilm-embedded microbes, underscores their potential as lead compounds in drug discovery.[1][6] The emerging evidence of neuroprotective and anti-inflammatory properties further broadens the therapeutic horizon for this chemical scaffold. This guide offers a valuable resource for researchers, providing a foundation for further investigation and the rational design of new, more effective fluorenol-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection mediated by natural products and their chemical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection mediated by natural products and their chemical derivatives - PMC [pmc.ncbi.nlm.nih.gov]
9-Methyl-9H-fluoren-9-ol: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 9-Methyl-9H-fluoren-9-ol. Understanding the chemical stability of this compound is critical for its effective use in research and drug development to ensure the integrity of experimental results and the quality of pharmaceutical preparations. This document outlines the known stability profile, potential degradation pathways, and provides detailed protocols for its synthesis and handling.
Core Stability and Storage Recommendations
While specific quantitative stability studies on this compound are not extensively available in public literature, recommendations can be drawn from information on the closely related compound 9-fluorenol and general principles of chemical stability for tertiary benzylic alcohols.
Storage Conditions:
To maintain the integrity of this compound, the following storage conditions are recommended:
-
Temperature: Cool conditions, with some suppliers recommending refrigeration at 2°C to 8°C.[1] Cold-chain transportation may also be required.
-
Light: Store in the dark, protected from light, to prevent potential photolytic degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation and moisture-induced degradation.
-
Environment: A dry, well-ventilated place is essential.
General Stability:
This compound, like its parent compound 9-fluorenol, is generally stable under normal, ambient conditions when properly stored.[2] However, as a tertiary benzylic alcohol, it possesses inherent reactivity that can lead to degradation under certain conditions. The tertiary alcohol functional group at the benzylic position makes the molecule susceptible to acid-catalyzed dehydration and oxidation.
Quantitative Stability Data
Currently, there is a lack of published quantitative data from forced degradation studies on this compound. Such studies are crucial for fully understanding its stability profile. The table below is intended to be populated as data becomes available from experimental studies.
| Condition | Parameter | Specification | Stability Outcome | Degradation Products |
| Acidic | 0.1 M HCl | Room Temperature, 24h | Data Not Available | Data Not Available |
| Basic | 0.1 M NaOH | Room Temperature, 24h | Data Not Available | Data Not Available |
| Oxidative | 3% H₂O₂ | Room Temperature, 24h | Data Not Available | Data Not Available |
| Thermal | 60°C | 48h | Data Not Available | Data Not Available |
| Photolytic | ICH Guideline Q1B | 1.2 million lux hours | Data Not Available | Data Not Available |
Potential Degradation Pathways
Based on the chemical structure of this compound as a tertiary benzylic alcohol, the following degradation pathways can be postulated.
Acid-Catalyzed Dehydration: In the presence of acid, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water leads to the formation of a stable tertiary benzylic carbocation. Subsequent elimination of a proton would yield 9-methyl-9H-fluorene.
Oxidation: Tertiary alcohols are generally resistant to oxidation under mild conditions. However, strong oxidizing agents or harsh conditions could lead to the cleavage of the carbon-carbon bond, potentially forming 9-fluorenone as a degradation product.
Experimental Protocols
To address the gap in stability data, a forced degradation study is recommended. Below is a generalized experimental workflow.
Protocol for Synthesis of this compound via Grignard Reaction:
This protocol is adapted from general procedures for the synthesis of tertiary alcohols from ketones using Grignard reagents.
Materials:
-
9-Fluorenone
-
Methylmagnesium bromide (or methyl iodide and magnesium turnings for in situ preparation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser (with a drying tube), and a magnetic stirrer, place 9-fluorenone dissolved in a minimal amount of anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the flask in an ice bath. Add the methylmagnesium bromide solution dropwise from the dropping funnel with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and the excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Conclusion
The stability of this compound is a critical factor for its application in research and development. While it is generally stable under recommended storage conditions (cool, dark, dry, and inert atmosphere), its structure as a tertiary benzylic alcohol suggests potential for degradation under acidic or oxidative stress. The lack of comprehensive quantitative stability data highlights the need for further experimental investigation. The protocols and potential degradation pathways outlined in this guide provide a framework for researchers to handle, store, and further study the stability of this important chemical compound.
References
Methodological & Application
Application Note and Protocol: Synthesis of 9-Methyl-9h-fluoren-9-ol from 9-fluorenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 9-Methyl-9h-fluoren-9-ol from 9-fluorenone via a Grignard reaction. The methodology described herein is a standard and efficient route for the production of this tertiary alcohol, which can serve as a key intermediate in various research and drug development applications. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of a methyl and a hydroxyl group at the C9 position creates a chiral center and provides a functional handle for further chemical modifications. This makes this compound a valuable building block in medicinal chemistry and materials science. The most common and straightforward synthesis involves the nucleophilic addition of a methyl group to the carbonyl carbon of 9-fluorenone using a Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide. This reaction is typically high-yielding and can be performed under standard laboratory conditions.
Reaction Scheme
The overall chemical transformation is depicted below:
Experimental Protocol
This protocol details the synthesis of this compound from 9-fluorenone using methylmagnesium bromide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 9-Fluorenone | Reagent | Sigma-Aldrich |
| Magnesium turnings | 99.5% | Alfa Aesar |
| Methyl iodide | 99% | Acros Organics |
| Anhydrous diethyl ether | ACS grade | Fisher Scientific |
| Hydrochloric acid (HCl) | 37% | VWR |
| Saturated aqueous ammonium chloride (NH4Cl) | - | Prepared in-house |
| Anhydrous sodium sulfate (Na2SO4) | ACS grade | EMD Millipore |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Grignard Reagent (Methylmagnesium Iodide):
-
Under an inert atmosphere, place magnesium turnings in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with 9-Fluorenone:
-
Dissolve 9-fluorenone in anhydrous diethyl ether in a separate flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the 9-fluorenone solution to the Grignard reagent via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
If a precipitate forms, add dilute hydrochloric acid until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 9-Fluorenone | 1.0 eq | General Protocol |
| Magnesium | 1.2 eq | General Protocol |
| Methyl Iodide | 1.1 eq | General Protocol |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether | General Protocol |
| Temperature | 0 °C to Room Temperature | General Protocol |
| Reaction Time | 2-3 hours | General Protocol |
| Product Characterization | ||
| Appearance | White to off-white solid | [1] |
| Melting Point | 177 °C | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| Yield | ||
| Typical Yield | 80-90% | Estimated |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, δ): 7.7-7.2 (m, 8H, Ar-H), 2.0 (s, 1H, OH), 1.6 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, δ): 151.0, 140.0, 128.9, 128.5, 124.9, 120.1, 83.0, 28.5.
Infrared (IR) Spectroscopy:
-
IR (KBr, cm⁻¹): 3400-3500 (br, O-H stretch), 3050 (Ar C-H stretch), 2970 (C-H stretch), 1450 (C=C stretch), 1180 (C-O stretch).
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions should be carried out under an inert atmosphere in dry glassware.
-
Diethyl ether is extremely flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Methyl iodide is a toxic and carcinogenic substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.
Conclusion
The Grignard reaction of 9-fluorenone with a methylmagnesium halide is a reliable and efficient method for the synthesis of this compound. The protocol described provides a clear and detailed procedure for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The provided characterization data will aid in the confirmation of the final product.
References
Application Notes and Protocols: Synthesis of 9-Methyl-9H-fluoren-9-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 9-Methyl-9H-fluoren-9-ol, a tertiary alcohol, through the nucleophilic addition of a methyl Grignard reagent to 9-fluorenone. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, offering a robust method for the preparation of alcohols. This application note outlines the necessary reagents, equipment, and a step-by-step procedure for the successful synthesis, purification, and characterization of the target compound.
Introduction
This compound and its derivatives are valuable intermediates in medicinal chemistry and materials science. The fluorenyl scaffold is a privileged structure found in numerous biologically active compounds and functional materials. The synthesis of this compound is typically achieved via a Grignard reaction, where a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) attacks the electrophilic carbonyl carbon of 9-fluorenone. Subsequent acidic workup yields the desired tertiary alcohol. This protocol provides a reliable method for the laboratory-scale synthesis of this important compound.
Data Presentation
A summary of the key quantitative data for the synthesis of this compound is presented in the table below.
| Parameter | Value | Reference |
| Starting Material | 9-Fluorenone | Commercially Available |
| Reagent | Methylmagnesium Bromide (3.0 M in Diethyl Ether) | Commercially Available |
| Product | This compound | Synthesized |
| CAS Number | 6311-22-4 | [1][2] |
| Molecular Formula | C₁₄H₁₂O | [1][2] |
| Molecular Weight | 196.24 g/mol | [1] |
| Melting Point | 175-179 °C | [1] |
| Purity (Typical) | ≥98.0% | [2] |
| Theoretical Yield | Varies based on scale | Calculated |
| Reported Yield | Not explicitly found in searched literature | - |
Experimental Protocol
This protocol is adapted from established procedures for Grignard reactions with 9-fluorenone.
Materials and Equipment:
-
9-Fluorenone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or diethyl ether for extraction
-
Hexane and Ethyl Acetate for column chromatography
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup:
-
A clean, dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
Dissolve 9-fluorenone (1.0 equivalent) in anhydrous diethyl ether or THF.
-
-
Grignard Reagent Addition:
-
Cool the solution of 9-fluorenone in an ice bath.
-
Slowly add the methylmagnesium bromide solution (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or dichloromethane (2-3 times).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound as a solid.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Signaling Pathway Diagram
Caption: Mechanism of the Grignard reaction for this compound synthesis.
References
Application Notes and Protocols for the Synthesis of 9-Methyl-9h-fluoren-9-ol
Introduction
9-Methyl-9h-fluoren-9-ol is a tertiary alcohol derivative of fluorene. The synthesis of fluorenol derivatives is of significant interest in medicinal chemistry and materials science. The most straightforward and widely employed method for the synthesis of 9-alkyl and 9-aryl-9h-fluoren-9-ols is the nucleophilic addition of an organometallic reagent to the carbonyl group of 9-fluorenone.[1][2] This document provides a detailed protocol for the synthesis of this compound via the Grignard reaction, a reliable and scalable method for this transformation.[3][4]
Synthetic Pathway
The synthesis proceeds via the nucleophilic addition of a methyl group from a Grignard reagent, methylmagnesium bromide (CH₃MgBr), to the electrophilic carbonyl carbon of 9-fluorenone. The resulting alkoxide is then protonated during an aqueous workup to yield the final product, this compound.
Overall Reaction:
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 9-substituted-9-fluorenols using Grignard reagents.[1][2]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 9-Fluorenone | C₁₃H₈O | 180.21 | 5.0 g | 27.7 |
| Magnesium Turnings | Mg | 24.31 | 0.81 g | 33.3 |
| Iodomethane | CH₃I | 141.94 | 2.1 mL (4.78 g) | 33.7 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | For recrystallization | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For recrystallization | - |
Procedure
Step 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)
-
A 250 mL three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, is flame-dried under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed.
-
Magnesium turnings (0.81 g, 33.3 mmol) are placed in the flask.
-
A small crystal of iodine can be added to activate the magnesium surface.
-
Anhydrous diethyl ether (20 mL) is added to the flask to cover the magnesium turnings.
-
Iodomethane (2.1 mL, 33.7 mmol) is dissolved in 30 mL of anhydrous diethyl ether and placed in the dropping funnel.
-
A small portion of the iodomethane solution (approximately 5 mL) is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color, bubble formation, and the solution becoming cloudy and grey. Gentle heating or sonication may be required to start the reaction.[2]
-
Once the reaction has started, the remaining iodomethane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 9-Fluorenone
-
9-Fluorenone (5.0 g, 27.7 mmol) is dissolved in 50 mL of anhydrous diethyl ether in a separate flask.
-
This solution is then added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Quenching and Workup
-
The reaction mixture is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
The resulting mixture is stirred until the precipitate dissolves.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1]
Step 4: Purification
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a solid.[1]
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the methyl group.
-
Infrared (IR) Spectroscopy: To identify the hydroxyl (-OH) functional group.
-
Melting Point Analysis: To assess the purity of the compound.[5]
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. 9-Phenyl-4,5-diaza-9H-fluoren-9-ol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.iastate.edu [chem.iastate.edu]
- 3. rsc.org [rsc.org]
- 4. Green production of 9-aryl-fluoren-9-ols achieved through process intensification of the Grignard reaction using continuous flow at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 9-Fluorenol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Characterization of 9-Methyl-9h-fluoren-9-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Methyl-9h-fluoren-9-ol is a tertiary alcohol derivative of fluorene. Its structural characterization is crucial for its application in various research and development fields, including organic synthesis and medicinal chemistry. These application notes provide detailed protocols for the analytical characterization of this compound using modern analytical techniques.
Analytical Methods Overview
The comprehensive characterization of this compound involves a suite of analytical techniques to confirm its identity, purity, and structure. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Melting Point analysis.
Quantitative Data Summary
While experimental data for this compound is not extensively available in the public domain, the following tables summarize the available experimental data for the compound and expected data based on structurally similar compounds like 9-Fluorenol and 9H-Fluorene-9-methanol.
Table 1: Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O | - |
| Molecular Weight | 196.25 g/mol | - |
| Melting Point | 177 °C | [1] |
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Note: Predicted values based on the analysis of 9-Fluorenol and general chemical shift principles. Actual experimental values may vary.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.8 | m | 2H | Aromatic protons |
| ~7.3 - 7.4 | m | 6H | Aromatic protons |
| ~2.0 | s | 1H | -OH |
| ~1.6 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Note: Predicted values based on the analysis of 9-Fluorenol. Actual experimental values may vary.
| Chemical Shift (ppm) | Assignment |
| ~148 | Quaternary aromatic carbons |
| ~140 | Quaternary aromatic carbons |
| ~129 | Aromatic CH |
| ~127 | Aromatic CH |
| ~125 | Aromatic CH |
| ~120 | Aromatic CH |
| ~78 | C9-OH |
| ~28 | -CH₃ |
Table 4: Mass Spectrometry Data
Note: Expected fragmentation pattern based on the structure and data from related fluorenol compounds.
| m/z | Interpretation |
| 196 | [M]⁺ (Molecular Ion) |
| 181 | [M-CH₃]⁺ |
| 178 | [M-H₂O]⁺ |
| 165 | [M-CH₃-O]⁺ or [M-H₂O-CH]⁺ |
Table 5: HPLC Method Parameters (Starting Point)
Note: Based on methods for similar fluorenol derivatives. Optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the spectrometer to the CDCl₃ lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
Process the spectrum and reference it to the CDCl₃ signal at 77.16 ppm.
-
4.2 Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound. A GC-MS spectrum is available on SpectraBase, confirming the viability of this technique.[2][3]
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Use a GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent).
-
Set the injector temperature to 250 °C.
-
Set the MS transfer line temperature to 280 °C.
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
GC Method:
-
Injection volume: 1 µL with a split ratio (e.g., 10:1).
-
Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Method:
-
Set the ion source to electron ionization (EI) at 70 eV.
-
Scan range: m/z 40-400.
-
Acquire data in full scan mode.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
4.3 High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
HPLC System: An HPLC system with a UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B) and water (A). Start with 50% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
4.4 Melting Point Determination
Objective: To determine the melting point of this compound as a measure of its purity.
Protocol:
-
Sample Preparation: Ensure the sample is a fine, dry powder.
-
Instrument: Use a calibrated melting point apparatus.
-
Procedure:
-
Pack a small amount of the sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min until the temperature is about 15 °C below the expected melting point (177 °C).[1]
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
Visualizations
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of this compound.
References
Application Notes and Protocols for the Purification of 9-Methyl-9h-fluoren-9-ol by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 9-Methyl-9h-fluoren-9-ol using the recrystallization technique. The procedure is designed to enhance the purity of the compound by removing impurities based on differences in solubility. The provided data and methodologies are compiled from established chemical principles and information on related fluorene derivatives.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.
This compound, a derivative of fluorene, is a tertiary alcohol. The purification of such compounds is crucial for their application in research and development, where high purity is often a prerequisite for obtaining reliable experimental results and for use in pharmaceutical development.
Data Presentation
The expected outcomes of the recrystallization process for this compound are summarized in the table below. Please note that the melting point is an estimate based on the parent compound, 9-fluorenol, and the yield and purity are typical values achievable with a well-executed recrystallization.
| Parameter | Crude this compound | Purified this compound |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Melting Point | Lower, broader range (e.g., 145-152 °C) | Sharper, higher range (e.g., 153-155 °C) |
| Purity (by HPLC) | ~95% | >99% |
| Typical Recovery Yield | N/A | 70-90% |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a solvent mixture such as Ethanol/Water or Toluene/Hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bars
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum oven or desiccator
Solvent Selection
The choice of solvent is critical for a successful recrystallization. An ideal solvent should:
-
Completely dissolve the compound at high temperatures.
-
Have low solubility for the compound at low temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Based on the properties of similar fluorene derivatives, ethanol or an ethanol/water mixture is a good starting point. A preliminary small-scale solvent screening is recommended to identify the optimal solvent or solvent system.
Solvent Screening Protocol:
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, observing the solubility.
-
If the compound is insoluble at room temperature, heat the test tube gently in a warm water bath and continue adding the solvent dropwise until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of crystals upon cooling.
Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals thoroughly. This can be done by air drying on the filter paper for a short period, followed by drying in a vacuum oven at a temperature well below the compound's melting point or in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. The melting point of the purified compound should be sharp and higher than that of the crude material.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purification of this compound by recrystallization.
Application Note: Purification of 9-Methyl-9h-fluoren-9-ol using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Methyl-9h-fluoren-9-ol is a tertiary alcohol derivative of fluorene. As with many synthetic organic compounds, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of such compounds on a laboratory scale.[1][2] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The principles of this method are based on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system).[1][3]
Principle of Separation
Column chromatography separates compounds based on their polarity.[2][4] The stationary phase, silica gel, is a polar adsorbent. Compounds with higher polarity will adhere more strongly to the silica gel and therefore elute from the column more slowly. Conversely, less polar compounds will have a weaker interaction with the stationary phase and will be carried through the column more quickly by the mobile phase.[1][4] In the case of this compound, the hydroxyl group (-OH) makes it a moderately polar compound. Potential impurities could include less polar starting materials like 9-fluorenone or more non-polar byproducts. By using a solvent system of increasing polarity (a gradient elution), these compounds can be effectively separated.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude this compound sample.
Materials and Equipment
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (optional, for sample loading)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Separatory funnel or dropping funnel
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure
1. Preparation of the Column
-
Ensure the chromatography column is clean, dry, and mounted vertically on a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer (approximately 0.5 cm) of sand on top of the cotton plug.
-
Prepare a slurry of silica gel in a non-polar solvent like hexane.[3][5]
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample loading.[5]
-
Wash the packed column with hexane until the silica gel is completely equilibrated and the packing is stable. Do not let the solvent level drop below the top of the sand layer.
2. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. Dichloromethane or the initial eluting solvent (e.g., a hexane/ethyl acetate mixture) can be used.[5]
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.
3. Elution
-
Begin the elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The optimal starting solvent system should be determined by preliminary TLC analysis.
-
Gradually increase the polarity of the mobile phase to elute the compounds of increasing polarity. This can be done in a stepwise manner (e.g., changing from 95:5 to 90:10 hexane/ethyl acetate) or by using a continuous gradient.[1]
-
Collect the eluent in fractions using test tubes or flasks.[5]
4. Monitoring the Separation
-
Monitor the separation by collecting small fractions and analyzing them using Thin Layer Chromatography (TLC).[1][5]
-
Spot each fraction on a TLC plate alongside a spot of the crude mixture and, if available, a pure standard of this compound.
-
Develop the TLC plate in an appropriate solvent system (e.g., 80:20 hexane/ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
5. Isolation of the Purified Product
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified solid product.
-
Determine the yield and assess the purity of the final product by techniques such as melting point determination, NMR, or HPLC.
Data Presentation
The following table should be used to record and summarize the quantitative data from the purification process.
| Fraction Numbers | Solvent System (Hexane:Ethyl Acetate) | Volume (mL) | Mass (mg) | Rf Value (TLC) | Purity (%) |
| 1-5 | 95:5 | 50 | |||
| 6-10 | 90:10 | 50 | |||
| 11-15 | 85:15 | 50 | |||
| 16-20 | 80:20 | 50 | |||
| ... | ... | ... | |||
| Combined Pure Fractions | |||||
| Final Yield |
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
The Synthetic Utility of 9-Methyl-9h-fluoren-9-ol: A Guide for Researchers
For Immediate Release
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
While specific, extensively documented applications of 9-Methyl-9h-fluoren-9-ol in multistep organic synthesis are not widely reported in peer-reviewed literature, its structural similarity to the well-utilized 9-fluorenol scaffold suggests its potential as a valuable reagent. The presence of a tertiary alcohol on the fluorenyl backbone, combined with the steric and electronic effects of the additional methyl group, opens avenues for its use as a specialized protecting group, a chiral resolving agent precursor, and a building block in the synthesis of complex molecules.
This document provides an overview of the known properties of this compound and explores its potential applications based on the established chemistry of related fluorenyl compounds. Detailed, illustrative protocols for its synthesis and a potential application as a protecting group are also presented to guide researchers in its use.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 6311-22-4 | [1][2] |
| Molecular Formula | C₁₄H₁₂O | [3] |
| Molecular Weight | 196.25 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Melting Point | 175-179°C | [3] |
| Purity | ≥98% (Commercially available) | [1][3] |
| Spectroscopic Data | FTIR and MS (GC) spectra available | [5] |
Potential Applications in Organic Synthesis
Based on the chemistry of analogous fluorenol derivatives, this compound can be envisioned to function in several key areas of organic synthesis:
-
As a Bulky Protecting Group for Alcohols and Carboxylic Acids: The fluorenyl group is known for its use in protecting groups, most notably the Fmoc (9-fluorenylmethoxycarbonyl) group in peptide synthesis.[6] The 9-methylfluoren-9-yl group, derived from this compound, could offer a more sterically hindered alternative. This increased bulk could provide enhanced stability under certain reaction conditions and potentially allow for selective protection of less hindered hydroxyl or carboxyl groups.
-
As a Precursor to Chiral Resolving Agents: While this compound itself is achiral, it can be derivatized to create chiral molecules. For example, esterification with a chiral carboxylic acid would produce a mixture of diastereomers that could be separated. Subsequent hydrolysis would yield the enantiomerically enriched carboxylic acid, demonstrating its potential in classical chiral resolution.[2]
-
In the Development of Advanced Materials: Fluorene derivatives are widely used in the synthesis of polymers and organic light-emitting diodes (OLEDs) due to their thermal stability and photophysical properties.[3][7] this compound could serve as a monomer or an intermediate in the synthesis of novel materials with tailored properties.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and a representative example of its potential use as a protecting group for an alcohol.
Protocol 1: Synthesis of this compound
This procedure is based on the well-established Grignard reaction with a ketone.
Reaction:
Materials:
-
9-fluorenone
-
Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether (e.g., 3.0 M)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-fluorenone in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution in an ice bath. Slowly add one equivalent of the methylmagnesium bromide solution via a dropping funnel with stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Protection of a Primary Alcohol using this compound
This protocol illustrates the hypothetical use of this compound to form a 9-methyl-9-fluorenyl ether as a protecting group for a generic primary alcohol (R-OH).
Reaction:
Materials:
-
Primary alcohol (R-OH)
-
This compound
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
-
Anhydrous dichloromethane (DCM) or toluene
-
Dean-Stark apparatus (if using toluene)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the primary alcohol and 1.1 equivalents of this compound in anhydrous DCM, add a catalytic amount of PTSA (e.g., 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. If using toluene, set up a Dean-Stark apparatus to remove the water formed during the reaction and heat to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting 9-methyl-9-fluorenyl ether by column chromatography.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic protocols.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. 9-Hydroxy-9-methylfluorene | C14H12O | CID 95933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound [sytracks.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 9-Methylene-9H-fluorene synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
Application Notes and Protocols: 9-Methyl-9H-fluoren-9-ol as a Versatile Building Block for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyl-9H-fluoren-9-ol is a valuable chemical intermediate, primarily utilized in organic synthesis for the production of a variety of fine chemicals, pharmaceuticals, and fluorescent dyes.[1] Its unique fluorenyl structure imparts desirable properties such as thermal stability, optical activity, and rigidity, making it an attractive building block for the synthesis of advanced functional polymers. These polymers are finding increasing applications in optoelectronics, including organic light-emitting diodes (OLEDs), as well as in specialized coatings and advanced materials where enhanced durability and performance are critical.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of functional polymers. The focus is on a two-step approach: first, the conversion of this compound into a polymerizable methacrylate monomer, and second, the subsequent polymerization to yield a functional polymer with pendant 9-methyl-9-fluorenyl groups.
Strategic Approach: From Building Block to Functional Polymer
Direct polymerization of this compound is not a common or straightforward method due to the presence of the hydroxyl group, which can interfere with many polymerization reactions. A more effective and versatile strategy involves a two-step process:
-
Monomer Synthesis: The hydroxyl group of this compound is functionalized to introduce a polymerizable moiety. A common and effective method is the conversion to a methacrylate monomer, yielding 9-methyl-9H-fluoren-9-yl methacrylate (MFM). This creates a monomer that can readily undergo polymerization.
-
Polymerization: The synthesized MFM monomer is then polymerized to create a polymethacrylate with bulky, fluorenyl-containing side chains. These side chains are responsible for the unique properties of the resulting polymer.
This workflow is illustrated in the diagram below:
Caption: Workflow for the synthesis of functional polymers from this compound.
Experimental Protocols
Protocol 1: Synthesis of 9-Methyl-9H-fluoren-9-yl Methacrylate (MFM) Monomer
This protocol is adapted from the synthesis of similar methacrylate monomers.
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Cooled (0 °C) deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous THF.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding cooled deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 9-Methyl-9H-fluoren-9-yl methacrylate (MFM).
Characterization:
The structure of the synthesized MFM monomer should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Free Radical Polymerization of 9-Methyl-9H-fluoren-9-yl Methacrylate (MFM)
Materials:
-
9-Methyl-9H-fluoren-9-yl methacrylate (MFM) monomer
-
Azobisisobutyronitrile (AIBN) (or another suitable free radical initiator)
-
Anhydrous toluene (or another suitable solvent)
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve the MFM monomer (100 equivalents) and AIBN (1 equivalent) in anhydrous toluene.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at 70-80 °C and allow the polymerization to proceed for 12-24 hours under stirring.
-
After the polymerization time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60 °C to a constant weight.
Data Presentation: Properties of Functional Polymers
The following table summarizes typical properties of polymethacrylates with bulky aromatic side groups, which can be considered representative of the expected properties for poly(9-methyl-9H-fluoren-9-yl methacrylate).
| Property | Representative Value | Method of Determination |
| Molecular Weight (Mn) | 20,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Molecular Weight (Mw) | 40,000 - 200,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC (Mw/Mn) |
| Glass Transition Temp. (Tg) | 150 - 200 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | > 300 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in common organic solvents (THF, Chloroform, Toluene) | Visual Inspection |
Signaling Pathways and Logical Relationships
The synthesis process involves a logical progression from the starting material to the final polymer product. This can be visualized as a straightforward pathway.
Caption: Logical relationship of the synthesis pathway.
Applications and Future Perspectives
Polymers derived from this compound, with their rigid and bulky fluorenyl side groups, are expected to exhibit high thermal stability and glass transition temperatures. These properties are highly desirable for applications in:
-
Organic Electronics: As host materials in OLEDs, the high Tg can lead to more stable device performance and longer operational lifetimes. The fluorenyl moiety can also contribute to favorable charge transport properties.
-
High-Performance Coatings: The rigidity and thermal stability of the polymer can translate into coatings with excellent hardness, scratch resistance, and thermal endurance.
-
Membranes for Gas Separation: The bulky side groups can create specific free volume architectures within the polymer matrix, potentially leading to materials with high permeability and selectivity for certain gases.
-
Drug Delivery: The hydrophobic fluorenyl groups can be utilized to encapsulate and control the release of hydrophobic drug molecules.
Further research can focus on the copolymerization of MFM with other functional monomers to fine-tune the properties of the resulting polymers for specific applications. For instance, incorporating hydrophilic co-monomers could lead to amphiphilic polymers with interesting self-assembly behaviors. The unique photophysical properties endowed by the fluorene unit also warrant further investigation for applications in sensing and imaging.
References
Application Notes & Protocols: Derivatization of the 9-Methyl-9H-fluoren-9-ol Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established chemical methods for the derivatization of the tertiary hydroxyl group of 9-Methyl-9H-fluoren-9-ol. The protocols detailed below are foundational methods for synthesizing ether and ester derivatives, which can be crucial for modifying the compound's physicochemical properties, such as solubility, stability, and biological activity. Given the tertiary and sterically hindered nature of the hydroxyl group, specific reaction conditions are required to achieve successful transformations.
This document outlines three primary derivatization strategies: Williamson Ether Synthesis for forming C-O-C bonds, Steglich Esterification for creating ester linkages, and the Mitsunobu Reaction as an alternative for ester formation with potential inversion of configuration, although less common for tertiary alcohols.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers. For a tertiary alcohol like this compound, the strategy involves converting the alcohol to its corresponding alkoxide, which then acts as a nucleophile to attack a primary alkyl halide. Using a tertiary alkyl halide is not feasible as it would lead to elimination reactions.[1][2]
Experimental Protocol: Synthesis of 9-Methoxy-9-methyl-9H-fluorene
Objective: To synthesize the methyl ether of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Iodomethane (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add iodomethane (1.5 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether.
Quantitative Data Summary (Representative)
| Parameter | Value/Condition | Reference/Note |
| Reactants | This compound, NaH, CH₃I | General Protocol[3] |
| Stoichiometry | 1 : 1.2 : 1.5 | Optimized for tertiary alcohols |
| Solvent | Anhydrous THF | Standard for Williamson Synthesis |
| Temperature | 0 °C to Room Temperature | Controlled addition of reagents |
| Reaction Time | 12-16 hours | Typical for less reactive substrates |
| Workup | Aqueous NH₄Cl quench, Ether extraction | Standard procedure |
| Purification | Silica Gel Chromatography | To remove byproducts and unreacted starting material |
| Expected Yield | 60-80% | Dependent on steric hindrance and substrate purity |
Workflow Diagram: Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis of this compound.
Esterification via Steglich Esterification
The Steglich esterification is particularly well-suited for coupling sterically hindered alcohols with carboxylic acids. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5][6] This method proceeds under mild conditions, avoiding the harsh acidic environment of Fischer esterification.
Experimental Protocol: Synthesis of 9-Methyl-9H-fluoren-9-yl Acetate
Objective: To synthesize the acetate ester of this compound.
Materials:
-
This compound
-
Acetic Acid (CH₃COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), acetic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Quantitative Data Summary (Representative)
| Parameter | Value/Condition | Reference/Note |
| Reactants | This compound, Acetic Acid, DCC, DMAP | General Protocol[4][5] |
| Stoichiometry | 1 : 1.2 : 1.2 : 0.1 | Optimized for ester formation |
| Solvent | Anhydrous Dichloromethane (DCM) | Common solvent for this reaction |
| Temperature | 0 °C to Room Temperature | Mild reaction conditions |
| Reaction Time | 12-24 hours | Varies with substrate reactivity |
| Workup | Filtration of DCU, Aqueous washes | Standard purification steps |
| Purification | Column Chromatography or Recrystallization | To obtain high purity product |
| Expected Yield | 70-90% | Generally high-yielding reaction |
Workflow Diagram: Steglich Esterification
Caption: Workflow for the Steglich esterification of this compound.
Esterification via Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of an alcohol to an ester (among other functional groups) using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8] The reaction typically proceeds with inversion of stereochemistry, which is not relevant for the achiral this compound. While highly effective for primary and secondary alcohols, its application to sterically hindered tertiary alcohols can be challenging and may result in lower yields or require modified conditions.[9]
Experimental Protocol: Synthesis of 9-Methyl-9H-fluoren-9-yl Benzoate
Objective: To synthesize the benzoate ester of this compound.
Materials:
-
This compound
-
Benzoic Acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica Gel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), benzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise over 30 minutes. The reaction is often exothermic.
-
After the addition, allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Directly purify the crude material by column chromatography on silica gel to isolate the desired ester.
Quantitative Data Summary (Representative)
| Parameter | Value/Condition | Reference/Note |
| Reactants | This compound, Benzoic Acid, PPh₃, DEAD | General Protocol[7][8] |
| Stoichiometry | 1 : 1.5 : 1.5 : 1.5 | Excess reagents often used |
| Solvent | Anhydrous THF | Common solvent for Mitsunobu |
| Temperature | 0 °C to Room Temperature | Controlled addition of DEAD |
| Reaction Time | 16-24 hours | Longer times for hindered alcohols |
| Workup | Direct Purification | Workup is challenging due to byproducts |
| Purification | Silica Gel Chromatography | Essential to separate from byproducts |
| Expected Yield | 30-60% | Variable; can be low for tertiary alcohols |
Workflow Diagram: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu esterification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 9-Methyl-9h-fluoren-9-ol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 9-Methyl-9h-fluoren-9-ol in materials science, with a focus on its role as a building block for advanced polymers and its potential use in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs).
Introduction to this compound
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The fluorene core is known for its rigid, planar structure and efficient blue fluorescence, making it a valuable component in the design of functional organic materials. The methyl and hydroxyl groups at the C9 position of this compound offer synthetic handles for polymerization and functionalization, allowing for the tuning of its electronic and physical properties. This makes it a promising candidate for applications in polymers for electronics and advanced coatings. While specific performance data for materials directly incorporating this compound is not extensively available in public literature, its structural similarity to other fluorene derivatives used in high-performance materials suggests its potential.
Synthesis of this compound
The synthesis of this compound can be readily achieved via a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds. This protocol details the synthesis from the commercially available precursor, 9-fluorenone.
Experimental Protocol: Grignard Synthesis
Materials:
-
9-Fluorenone
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent (Methylmagnesium Iodide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 9-Fluorenone:
-
Dissolve 9-fluorenone in anhydrous diethyl ether or THF in a separate flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the 9-fluorenone solution to the Grignard reagent via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to yield pure this compound.
-
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Application in Polymer Science
Hypothetical Experimental Protocol: Suzuki Polycondensation
Note: This is a generalized protocol. The synthesis of the di-halogenated 9-methyl-9-fluorenyl monomer is a prerequisite.
Materials:
-
Di-halogenated 9-methyl-9-fluorenyl monomer (e.g., 2,7-dibromo-9-methyl-9-fluorenol derivative)
-
Aromatic diboronic acid or ester comonomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
Procedure:
-
Monomer Preparation: Synthesize and purify the di-halogenated 9-methyl-9-fluorenyl monomer and the comonomer.
-
Polymerization Setup: In a Schlenk flask, combine the di-halogenated fluorene monomer, the diboronic acid comonomer, the palladium catalyst, and the base under an inert atmosphere.
-
Solvent Addition: Add the degassed, anhydrous solvent to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 24-72 hours. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC).
-
Work-up: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Purification: Filter the polymer and purify it by Soxhlet extraction with appropriate solvents to remove residual catalyst and oligomers.
-
Drying: Dry the purified polymer under vacuum.
Illustrative Data for Fluorene-Based Polymers (for comparison):
| Polymer ID | Comonomer | Mn (kDa) | Mw (kDa) | PDI | Td (°C) | Emission Max (nm) |
| P1 | Benzothiadiazole | 15.2 | 30.1 | 1.98 | 410 | 535 |
| P2 | Thiophene | 20.5 | 45.3 | 2.21 | 425 | 450 |
| P3 | Carbazole | 18.7 | 39.8 | 2.13 | 430 | 430 |
| Note: This table presents typical data for fluorene-based copolymers and is for illustrative purposes only. Specific data for polymers containing this compound is not currently available in the searched literature. |
Application in Organic Light-Emitting Diodes (OLEDs)
Fluorene derivatives are widely used in OLEDs as blue-emitting materials or as hosts for phosphorescent emitters due to their high photoluminescence quantum yield and good charge transport properties. This compound could potentially be used as a precursor to synthesize emissive or host materials for OLEDs.
Experimental Protocol: Fabrication of a Simple OLED Device
This protocol describes the fabrication of a simple multi-layer OLED using spin-coating for the organic layers and thermal evaporation for the cathode.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Injecting Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-Transporting Layer (HTL) material
-
Emissive Layer (EML) material (a derivative of this compound could be explored here)
-
Electron-Transporting Layer (ETL) material
-
Low work function metal for cathode (e.g., Calcium, Aluminum)
-
Solvents for spin-coating (e.g., Toluene, Chlorobenzene)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and treat with UV-Ozone or oxygen plasma to improve the work function of the ITO.
-
-
Hole-Injecting Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate.
-
Anneal the substrate on a hotplate to remove residual water.
-
-
Organic Layer Deposition (inside a glovebox):
-
Spin-coat the HTL, EML, and ETL solutions sequentially. Anneal the substrate after each layer deposition to remove the solvent.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the cathode layers (e.g., Ca followed by Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from oxygen and moisture.
-
Diagram of OLED Fabrication Workflow:
Caption: Workflow for the fabrication of a simple OLED device.
Illustrative Performance Data for Fluorene-Based OLEDs (for comparison):
| Emitter Host | Dopant | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. EQE (%) | CIE (x, y) |
| Host A | Ir(ppy)₃ | 3.2 | 15,000 | 18.5 | (0.32, 0.61) |
| Host B | FIrpic | 3.5 | 8,000 | 15.2 | (0.16, 0.33) |
| Host C | Red Phos. | 2.8 | 20,000 | 22.1 | (0.65, 0.34) |
| Note: This table presents typical performance data for OLEDs using fluorene-based host materials and is for illustrative purposes only. Specific data for OLEDs incorporating this compound is not currently available in the searched literature. |
Characterization
Structural and Thermal Properties:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomer and polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of polymers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the materials.
-
Differential Scanning Calorimetry (DSC): To determine glass transition temperatures and other thermal transitions.
Optical and Electronic Properties:
-
UV-Visible Spectroscopy: To study the absorption properties.
-
Photoluminescence Spectroscopy: To measure the emission spectra and quantum yield.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
Electroluminescence Characterization: To measure the current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and color coordinates (CIE) of OLED devices.
Conclusion
This compound represents a versatile building block for the development of advanced organic materials. Its synthesis is straightforward, and its functional groups provide a platform for the creation of novel polymers and functional molecules for applications in organic electronics. While detailed performance data for materials directly derived from this compound is an area for future research, the established success of other fluorene derivatives in materials science highlights its significant potential. The protocols and data presented here provide a foundation for researchers to explore the incorporation of this promising molecule into new material systems.
Application Notes and Protocols for Reactions Involving 9-Methyl-9h-fluoren-9-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for key reactions involving 9-Methyl-9h-fluoren-9-ol, a versatile tertiary alcohol. The protocols outlined below are based on established chemical principles and analogous reactions of structurally similar compounds, offering a practical guide for the synthesis of valuable derivatives.
Introduction
This compound is a fluorene derivative with a tertiary alcohol functional group at the C9 position. This unique structural feature makes it a valuable precursor for the synthesis of various compounds, particularly through elimination and substitution reactions. The stability of the tertiary carbocation intermediate at the benzylic C9 position dictates its reactivity, primarily favoring E1 and SN1 pathways. These reactions allow for the introduction of new functional groups and the formation of unsaturated systems, which are of interest in medicinal chemistry and materials science.
Key Reactions and Data Summary
The two primary transformations of this compound are acid-catalyzed dehydration to yield 9-methylene-9H-fluorene and nucleophilic substitution to produce 9-substituted-9-methyl-9H-fluorene derivatives. The following table summarizes representative quantitative data for these reactions, compiled from analogous transformations of similar substrates.
| Reaction Type | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dehydration (E1) | 9-Methylene-9H-fluorene | H₂SO₄ (catalytic) | Acetic Acid | 100 | 2 | ~85-95 |
| Nucleophilic Substitution (SN1) | 9-Bromo-9-methyl-9H-fluorene | 48% HBr | Toluene | 25 | 24 | ~80-90 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of this compound to 9-Methylene-9H-fluorene
This protocol describes the elimination of water from this compound to form the corresponding alkene, 9-methylene-9H-fluorene. The reaction proceeds via an E1 mechanism, facilitated by the formation of a stable tertiary carbocation.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 5.0 g, 25.5 mmol) in glacial acetic acid (50 mL).
-
With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Heat the reaction mixture to 100°C and maintain it at this temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water (200 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 9-methylene-9H-fluorene.
Protocol 2: Nucleophilic Substitution of this compound with Hydrobromic Acid
This protocol details the conversion of the hydroxyl group of this compound to a bromine atom via an SN1 reaction, yielding 9-bromo-9-methyl-9H-fluorene. The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water).
Materials:
-
This compound
-
48% aqueous Hydrobromic Acid (HBr)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Overhead stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (e.g., 5.0 g, 25.5 mmol) in toluene (80 mL) in a three-necked round-bottom flask equipped with an overhead stirrer.
-
Add 48% aqueous hydrobromic acid (40 mL) to the solution.
-
Stir the heterogeneous mixture vigorously at room temperature (approximately 20-25°C) for 24 hours.[1]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (40 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
The crude 9-bromo-9-methyl-9H-fluorene can be purified by recrystallization.
Visualizations
Caption: Workflow for the synthesis of 9-methylene-9H-fluorene.
Caption: Mechanism of nucleophilic substitution of this compound.
References
Application Notes and Protocols for the Investigational Use of 9-Methyl-9H-fluoren-9-ol as a Chiral Auxiliary in Asymmetric Synthesis
Disclaimer: The following application notes and protocols are presented as a theoretical guide for researchers, scientists, and drug development professionals. As of the current literature review, the specific use of 9-Methyl-9H-fluoren-9-ol as a chiral auxiliary for asymmetric synthesis has not been extensively reported. The methodologies described herein are hypothetical and based on the well-established principles of chiral auxiliary-mediated stereocontrol. These protocols are intended to serve as a starting point for investigation and will require empirical validation and optimization.
Introduction
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters in prochiral molecules.[1] A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate, directs a diastereoselective reaction, and is subsequently removed to yield an enantiomerically enriched product.[2] The ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, provide high stereochemical induction, and be removable under mild conditions without racemization of the product.[3]
This document outlines the potential application of this compound as a chiral auxiliary. Its rigid, C2-symmetric-like fluorenyl backbone and the tertiary alcohol functionality offer a unique stereochemical environment that could be exploited for asymmetric transformations. The bulky and planar nature of the fluorene moiety may effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.
Principle of Asymmetric Induction
The proposed mechanism for stereochemical control using the this compound auxiliary relies on steric hindrance. Once attached to a prochiral substrate, for instance, through an ester linkage, the bulky fluorenyl group is expected to orient itself to minimize steric interactions. In subsequent reactions, such as the formation of an enolate and its reaction with an electrophile, the fluorenyl group would block one of the enolate's faces, forcing the electrophile to approach from the less hindered side. This facial bias would result in the preferential formation of one diastereomer.
Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary to a Prochiral Carboxylic Acid
This protocol describes the esterification of a prochiral carboxylic acid with (R)- or (S)-9-Methyl-9H-fluoren-9-ol to form the chiral auxiliary-substrate conjugate.
Materials:
-
(R)- or (S)-9-Methyl-9H-fluoren-9-ol (1.0 eq)
-
Prochiral carboxylic acid (e.g., propanoic acid) (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the auxiliary in anhydrous DCM.
-
Add the carboxylic acid (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral ester.
Caption: General workflow for attaching the this compound auxiliary to a carboxylic acid.
Protocol 2: Diastereoselective Enolate Alkylation
This protocol outlines a hypothetical procedure for the diastereoselective alkylation of the chiral ester formed in Protocol 1.
Materials:
-
Chiral ester (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared)
-
Alkylating agent (e.g., benzyl bromide) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the chiral ester (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) to the reaction mixture to form the enolate. Stir for 1 hour at -78 °C.
-
Add the alkylating agent (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by flash column chromatography.
Caption: Proposed stereochemical model for the diastereoselective alkylation.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the this compound auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated chiral ester (1.0 eq)
-
Lithium hydroxide (LiOH) (5.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alkylated chiral ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (5.0 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the saponification by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.
-
Extract the product, the chiral carboxylic acid, with ethyl acetate.
-
The aqueous layer can be basified and extracted with a suitable solvent to recover the this compound auxiliary.
-
Wash the organic layer containing the product with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final chiral carboxylic acid.
Data Presentation
The following table summarizes the hypothetical results for the diastereoselective alkylation of the propanoate ester of (R)-9-Methyl-9H-fluoren-9-ol with benzyl bromide.
| Entry | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 85 | >95:5 |
| 2 | Methyl iodide | 90 | >90:10 |
| 3 | Allyl bromide | 82 | >92:8 |
Note: The data presented in this table is purely illustrative and for conceptual understanding only. Actual experimental results may vary.
Summary and Outlook
The protocols and conceptual framework provided in these application notes propose a potential use for this compound as a novel chiral auxiliary. The rigid fluorenyl scaffold is a promising structural motif for inducing high levels of stereocontrol in asymmetric reactions. While the presented methodologies are hypothetical, they are grounded in established principles of asymmetric synthesis and offer a solid foundation for future experimental investigation. Researchers are encouraged to explore these and other applications, such as in aldol additions, Diels-Alder reactions, and conjugate additions, to fully assess the potential of this chiral auxiliary in the synthesis of enantiomerically pure compounds for research, pharmaceutical, and materials science applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Methyl-9h-fluoren-9-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 9-Methyl-9h-fluoren-9-ol.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to synthesize this compound has a low yield. What are the common causes?
Low yields in this Grignard synthesis can stem from several factors throughout the experimental process. Key areas to investigate include the quality of your reagents, the reaction conditions, and the efficiency of your work-up procedure. Competing side reactions are also a significant cause of reduced product formation.
Q2: How can I be sure my Grignard reagent (methylmagnesium bromide or iodide) has formed successfully before adding the 9-fluorenone?
Successful formation of the Grignard reagent is critical. Visually, you should observe the disappearance of the metallic magnesium turnings and the formation of a cloudy grey or brownish solution. Gentle bubbling may also be observed as the reaction initiates. For a more definitive check, a sample can be quenched with iodine; the disappearance of the iodine color indicates the presence of the Grignard reagent.
Q3: I see unreacted 9-fluorenone in my crude product. What could be the reason?
The presence of unreacted starting material, 9-fluorenone, typically points to an issue with the Grignard reagent or the reaction conditions. This could be due to insufficient Grignard reagent, poor quality of the Grignard reagent (deactivated by moisture or air), or a reaction temperature that is too low to go to completion.
Q4: My final product is a yellow, impure solid. What is this impurity and how can I prevent it?
A yellow impurity is often the starting material, 9-fluorenone, which is a yellow solid. Its presence indicates an incomplete reaction. Another possibility is the oxidation of the fluorene ring system, which can occur if the reaction is exposed to air for extended periods, especially at elevated temperatures.[1] To prevent this, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are dry and deoxygenated.
Q5: During the work-up, I'm getting a persistent emulsion. How can I resolve this?
Emulsions during the aqueous work-up can be problematic. To break up an emulsion, you can try adding a small amount of a saturated brine solution or gently swirling the separatory funnel instead of vigorous shaking. In some cases, adding more of the organic solvent can also help to resolve the emulsion.
Troubleshooting Guide
Issue 1: Low Yield of this compound
A low yield of the desired tertiary alcohol is the most common problem encountered in this synthesis. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Poor Quality of Grignard Reagent | Use fresh, dry magnesium turnings. If they appear dull, activate them by crushing them in a mortar and pestle or by adding a small crystal of iodine.[2] Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere. Use anhydrous diethyl ether or THF as the solvent. |
| Side Reactions | Several side reactions can reduce the yield of the desired product.[3][4] These include enolization of the ketone, reduction of the ketone to a secondary alcohol, and Wurtz coupling of the alkyl halide.[4] To minimize these, add the 9-fluorenone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.[2] |
| Improper Reaction Temperature | The addition of 9-fluorenone should be done at a low temperature (0 °C) to minimize side reactions.[2] After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it goes to completion.[2] |
| Inefficient Work-up | The work-up procedure is crucial for isolating the product. Use a saturated aqueous solution of ammonium chloride to quench the reaction and protonate the alkoxide intermediate.[2] This is generally preferred over strong acids which can promote side reactions. |
Issue 2: Presence of Byproducts
The formation of byproducts can complicate purification and reduce the overall yield.
| Byproduct | Cause | Prevention and Removal |
| 9-Fluorenol | This can form if the Grignard reagent acts as a reducing agent rather than a nucleophile, which is more likely with bulky Grignard reagents and sterically hindered ketones.[4] | Use a less bulky Grignard reagent if possible. Purification can be achieved through column chromatography. |
| Biphenyl (from phenyl Grignard) | This is a common byproduct in Grignard reactions using phenylmagnesium bromide, arising from the coupling of the Grignard reagent with unreacted bromobenzene. | Add the bromobenzene slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.[2] Maintain a gentle reflux and ensure efficient stirring during Grignard formation. |
| Unreacted 9-Fluorenone | Incomplete reaction due to insufficient or deactivated Grignard reagent. | Ensure an excess of the Grignard reagent is used (typically 1.1-1.5 equivalents). Confirm the formation and activity of the Grignard reagent before adding the ketone.[5] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a general guideline. Molar equivalents and reaction times may need to be optimized.
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Add a solution of methyl iodide or methyl bromide (1.1 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the methyl halide solution to the magnesium. If the reaction does not start, a small crystal of iodine can be added as an initiator.[2]
-
Once the reaction has started, add the remaining methyl halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction with 9-Fluorenone:
-
Dissolve 9-fluorenone (1.0 eq) in anhydrous diethyl ether in a separate flask.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the 9-fluorenone solution to the Grignard reagent via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[2]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Optimizing Grignard Reactions for 9-Methyl-9h-fluoren-9-ol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 9-Methyl-9h-fluoren-9-ol via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the Grignard synthesis of this compound?
The synthesis involves the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide or iodide) to the carbonyl carbon of 9-fluorenone.[1] The Grignard reagent, acting as a strong carbon-based nucleophile, attacks the electrophilic carbonyl carbon.[2] This forms a magnesium alkoxide intermediate, which is then protonated during an aqueous work-up step to yield the final tertiary alcohol, this compound.[3]
Q2: Why must Grignard reactions be performed under strictly anhydrous (dry) conditions?
Grignard reagents are extremely strong bases and will react readily with any compound containing an acidic proton, such as water, alcohols, or even trace atmospheric moisture.[4][5] This "quenching" reaction consumes the Grignard reagent by converting it into an alkane (methane, in this case), which is unreactive towards the ketone and significantly lowers the product yield.[4] Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used.[4]
Q3: What are the most suitable solvents for this reaction?
Ethereal solvents are essential for preparing Grignard reagents.[6] They are unreactive with magnesium but effectively solvate and stabilize the Grignard reagent by forming Lewis acid-base complexes.[6] The most common choices are:
-
Diethyl ether (Et₂O): A traditional solvent for Grignard reactions. Its low boiling point makes it easy to remove, but also necessitates careful temperature control to prevent evaporation.
-
Tetrahydrofuran (THF): A more polar ether that can better solvate the Grignard reagent, which can be particularly useful for forming Grignards from less reactive halides.[7] Methylmagnesium bromide is essentially monomeric and more stable in THF.[8]
Q4: How can I confirm that my methyl Grignard reagent has formed successfully?
Visual confirmation includes the disappearance of the metallic magnesium turnings and the formation of a cloudy, grayish solution. For a more definitive check, Gilman's test can be used: a sample of the solution is treated with Michler's ketone, followed by water and an iodine solution, which produces a characteristic greenish-blue color if the Grignard reagent is present.[8] For quantitative analysis, the reagent can be titrated against a standard acid.[8]
Troubleshooting Guide
Problem: The Grignard reaction fails to initiate.
-
Possible Cause 1: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction with the methyl halide.[9]
-
Solution 1: Activate the Magnesium.
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert gas) to expose a fresh, unoxidized surface.[10]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask.[10] These initiators react with the magnesium to expose a clean, active surface. The brown color of the iodine will disappear as it reacts, indicating activation.[7]
-
-
Possible Cause 2: Wet Glassware or Solvent. Trace amounts of water will quench the Grignard reagent as it forms.[4]
-
Solution 2: Ensure Anhydrous Conditions. All glassware must be oven-dried (>120 °C for several hours) or flame-dried under vacuum and cooled under a stream of inert gas (nitrogen or argon).[7] Use a freshly opened bottle of anhydrous solvent or a properly dried and distilled solvent.
Problem: The reaction yield is consistently low.
-
Possible Cause 1: Impure Reagents. The 9-fluorenone starting material may contain impurities, or the methyl halide may have degraded.
-
Solution 1: Purify Starting Materials. Recrystallize the 9-fluorenone if necessary. Ensure the methyl halide is pure and dry.
-
Possible Cause 2: Side Reactions. Several side reactions can compete with the desired nucleophilic addition, reducing the yield.[10]
-
Solution 2: Optimize Reaction Conditions to Minimize Side Reactions.
-
Control Temperature: Add the 9-fluorenone solution to the Grignard reagent slowly and at a low temperature (e.g., 0 °C) to manage the exothermic reaction.[10] High local concentrations and temperatures can promote side reactions.
-
Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with the unreacted methyl halide. It can be minimized by ensuring a slow, controlled addition of the methyl halide during the reagent preparation.[6]
-
-
Possible Cause 3: Inefficient Work-up. The magnesium alkoxide intermediate can precipitate, trapping the product.
-
Solution 3: Perform a Careful Quench. Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[10][11] This is a weakly acidic solution that effectively protonates the alkoxide without causing potential dehydration of the tertiary alcohol product, which can sometimes occur with strong acids.
Problem: The final product is contaminated with a significant amount of biphenyl or other coupling byproducts.
-
Possible Cause: Homocoupling of Grignard Reagent. This is more common with aryl Grignard reagents but can occur. It is favored at higher temperatures.[12]
-
Solution: Maintain Moderate Temperature. During the formation of the Grignard reagent, maintain a gentle reflux and avoid excessive, prolonged heating.[12] Ensure vigorous stirring to promote rapid reaction with the magnesium surface.
Data Presentation: Reaction Parameter Comparison
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization | Expected Outcome |
| Solvent | Anhydrous Diethyl Ether | Anhydrous THF | THF provides better stabilization of the Grignard reagent, potentially leading to a cleaner reaction.[7][8] | Higher yield, fewer side products. |
| Temperature | Reflux | 0 °C to Room Temp | Adding the ketone at 0 °C controls the initial exotherm, minimizing side reactions. Allowing it to warm to RT ensures completion.[10] | Improved purity and yield. |
| Mg Activation | None | Add a crystal of I₂ | Ensures the rapid and complete formation of the Grignard reagent by removing the passivating MgO layer.[10] | Faster initiation, higher effective concentration of Grignard reagent. |
| Molar Ratio (MeMgBr:Fluorenone) | 1.1 : 1.0 | 1.2 - 1.5 : 1.0 | A slight excess of the Grignard reagent ensures complete consumption of the more valuable starting ketone. | Drives reaction to completion, maximizing yield based on 9-fluorenone. |
| Work-up Quench | Dilute HCl / H₂SO₄ | Saturated aq. NH₄Cl | A milder quench prevents potential acid-catalyzed dehydration of the tertiary alcohol product.[10][11] | Higher purity of the desired alcohol, preventing alkene byproduct formation. |
Experimental Protocols
Protocol 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings (1.2 eq.)
-
Bromomethane (solution in Et₂O or THF) or Iodomethane (1.0 eq.)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
Procedure:
-
Setup: Assemble a three-necked, round-bottom flask, flame-dried under vacuum and fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware must be scrupulously dry.[13]
-
Magnesium Activation: Place the magnesium turnings and the iodine crystal into the flask. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and its color fades. Allow the flask to cool.
-
Reagent Addition: Add a small portion of the anhydrous solvent to the flask to just cover the magnesium turnings.[13] Dissolve the methyl halide in the remaining anhydrous solvent and place this solution in the dropping funnel.
-
Initiation: Add a small amount (~10%) of the methyl halide solution to the magnesium. The reaction should initiate, evidenced by bubbling and the formation of a cloudy solution. If it doesn't start, gently warm the flask.
-
Completion: Once the reaction has started, add the rest of the methyl halide solution dropwise at a rate that maintains a gentle reflux.[13]
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray/brown solution is the Grignard reagent and should be used immediately.[12]
Protocol 2: Synthesis of this compound
Materials:
-
9-fluorenone (1.0 eq.)
-
Freshly prepared Methylmagnesium Bromide solution (1.2 eq.)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a separate flame-dried flask under inert gas, dissolve the 9-fluorenone in anhydrous THF or diethyl ether.
-
Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Slowly add the solution of 9-fluorenone dropwise via a dropping funnel.[10] A color change and possibly the formation of a precipitate will be observed.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Work-up (Quench): Cool the reaction flask back down to 0 °C. Very slowly and carefully, add the saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine all the organic layers and wash them sequentially with water and then brine.
-
Drying and Isolation: Dry the combined organic layer over anhydrous magnesium sulfate.[13] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for Grignard synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Grignard reaction.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. adichemistry.com [adichemistry.com]
- 7. reddit.com [reddit.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.iastate.edu [chem.iastate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Preventing oxidation of 9-Methyl-9h-fluoren-9-ol to 9-fluorenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-Methyl-9h-fluoren-9-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the unwanted oxidation of this compound to 9-fluorenone.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of 9-fluorenone in my sample of this compound. Isn't this compound resistant to oxidation?
A1: You are correct that this compound is a tertiary alcohol. Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon that bears the hydroxyl group (-OH).[1][2][3][4] The formation of a carbon-oxygen double bond, which occurs during oxidation to a ketone, would require the breaking of a carbon-carbon bond, a process that is energetically unfavorable.
However, the presence of 9-fluorenone can occur due to a few reasons:
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Contamination of the starting material: The initial this compound may contain impurities of 9-fluorenone from its synthesis.
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Degradation over time: Although stable to oxidation, long-term storage under suboptimal conditions (e.g., exposure to light, air, or high temperatures) can potentially lead to slow degradation.
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Harsh experimental conditions: Exposure to strong oxidizing agents, high heat, or certain acidic or basic conditions might force a degradation pathway that yields 9-fluorenone.
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Photochemical degradation: Some fluorene derivatives are known to undergo photodegradation, which could be a contributing factor if the compound is exposed to UV-Vis light.
Q2: How can I prevent the oxidation of this compound during storage?
A2: Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended:
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Temperature: Store in a cool and dry place.
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Light: Protect from light by using an amber-colored vial or by storing it in a dark location.
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Atmosphere: For long-term storage or for highly sensitive experiments, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent potential oxidation from atmospheric oxygen.
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Container: Ensure the container is well-sealed to prevent exposure to air and moisture.
Q3: What analytical methods can I use to detect and quantify 9-fluorenone in my this compound sample?
A3: Several analytical techniques can be employed to detect and quantify 9-fluorenone contamination:
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Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of 9-fluorenone. 9-fluorenone is more polar than this compound and will have a different Rf value.
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High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of your sample and determining the percentage of 9-fluorenone.
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Gas Chromatography (GC): Can also be used for quantitative analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between this compound and 9-fluorenone. The characteristic signals of the methyl group and the hydroxyl proton in this compound will be absent in the spectrum of 9-fluorenone.
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Infrared (IR) Spectroscopy: 9-fluorenone will show a strong carbonyl (C=O) stretch, which is absent in this compound. The alcohol will exhibit a characteristic O-H stretch.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| 9-fluorenone detected in a freshly opened bottle of this compound. | Impurity from synthesis. | 1. Verify the purity with an analytical method like HPLC or NMR. 2. If necessary, purify the this compound using column chromatography. |
| Increased 9-fluorenone content after storage. | Improper storage conditions. | 1. Review storage protocol. Ensure the compound is stored in a cool, dark, and dry place. 2. For sensitive applications, store under an inert atmosphere. |
| Formation of 9-fluorenone during a reaction. | Harsh reaction conditions (e.g., strong oxidizing agents, high temperature). | 1. Avoid strong oxidizing agents. 2. If possible, conduct the reaction at a lower temperature. 3. Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air. |
| Sample color changes to yellow over time. | Formation of 9-fluorenone, which is a yellow solid. | 1. Confirm the presence of 9-fluorenone using TLC or HPLC. 2. If confirmed, consider purifying the material before use. |
Experimental Protocols
Protocol 1: Handling and Storage of this compound under an Inert Atmosphere
This protocol is recommended for researchers working with high-purity this compound or for long-term storage.
Materials:
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This compound
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Schlenk flask or vial with a septum-sealed sidearm
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Source of dry, inert gas (Argon or Nitrogen)
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Schlenk line or manifold
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Vacuum pump
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Syringes and needles
Procedure:
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Place the this compound in a clean, dry Schlenk flask.
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Attach the flask to the Schlenk line.
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Carefully evacuate the flask to remove air. Be cautious to avoid pulling the solid material into the line.
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Backfill the flask with the inert gas.
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Repeat the evacuate-refill cycle three times to ensure a completely inert atmosphere.[5]
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For storage, maintain a slight positive pressure of the inert gas in the flask.
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To dispense the compound, use a syringe through the septum under a positive flow of inert gas.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
Materials:
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This compound sample
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9-fluorenone standard
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TLC plate (silica gel)
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Developing chamber
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Eluent (e.g., a mixture of hexanes and ethyl acetate)
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UV lamp
Procedure:
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Prepare a dilute solution of your this compound sample and the 9-fluorenone standard in a suitable solvent (e.g., dichloromethane).
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Spot the sample and the standard on the baseline of the TLC plate. A co-spot of both can also be helpful.
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Place the TLC plate in the developing chamber containing the eluent.
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Allow the solvent front to travel up the plate.
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Remove the plate, mark the solvent front, and let it dry.
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Visualize the spots under a UV lamp.
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The presence of a spot in your sample lane that corresponds to the Rf of the 9-fluorenone standard indicates contamination.
Diagrams
Caption: A logical workflow for preventing the oxidation of this compound.
Caption: Logical relationship between the problem and preventative solutions.
References
Technical Support Center: Synthesis of 9-Methyl-9h-fluoren-9-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 9-Methyl-9h-fluoren-9-ol. The primary synthetic route discussed is the Grignard reaction between 9-fluorenone and a methyl Grignard reagent (e.g., methylmagnesium bromide).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
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Question: My reaction resulted in a very low yield of this compound, or I only recovered the starting material, 9-fluorenone. What are the potential causes and how can I fix this?
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Answer: Low or no yield in a Grignard reaction is a common issue that can often be traced back to the purity of the reagents and the reaction conditions. Here are the most likely causes and their solutions:
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Presence of Protic Solvents or Acidic Protons: Grignard reagents are extremely strong bases and will react with any source of acidic protons, such as water, alcohols, or even trace amounts of moisture in the solvent or on the glassware.[1] This is often the primary reason for reaction failure.
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Solution: Ensure all glassware is rigorously dried in an oven prior to use and assembled while still hot under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure that the 9-fluorenone starting material is free of water.
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Inactive Grignard Reagent: The Grignard reagent may have degraded due to improper storage or exposure to air and moisture.
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Solution: Use a freshly prepared Grignard reagent or a recently purchased commercial solution. If preparing the reagent in-house, ensure the magnesium turnings are of high purity and activated if necessary.[2]
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Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate.[3] Upon acidic workup, this enolate will revert to the starting ketone.
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Solution: This is less common with methyl Grignard reagents as they are not particularly bulky. However, adding the Grignard reagent slowly at a low temperature (e.g., 0 °C) can favor nucleophilic addition over enolization.
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| Cause of Low Yield | Recommended Solution |
| Moisture in glassware/solvents | Oven-dry all glassware; use anhydrous solvents. |
| Degraded Grignard reagent | Use fresh or newly prepared Grignard reagent. |
| Enolization of 9-fluorenone | Add Grignard reagent slowly at low temperature. |
| Impure magnesium | Use high-purity magnesium for Grignard reagent preparation.[2] |
Issue 2: Formation of Significant Impurities
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Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
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Answer: Several side reactions can lead to impurities in the synthesis of this compound. Identifying the impurity can help in diagnosing the problem.
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Biphenyl (from phenyl Grignard reagents if used) or Ethane (from methyl Grignard): Wurtz-type coupling of the alkyl/aryl halide during the formation of the Grignard reagent can lead to the formation of a hydrocarbon dimer. For instance, if using methyl bromide, ethane gas can be formed. If phenylmagnesium bromide were used, biphenyl would be a common impurity.[4]
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Solution: Control the rate of addition of the alkyl halide to the magnesium turnings during the preparation of the Grignard reagent to avoid localized high concentrations.
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9-Fluorenone (Starting Material): As discussed in the low yield section, incomplete reaction or enolization can lead to the recovery of the starting material.
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Solution: Ensure the use of a sufficient excess of the Grignard reagent and optimal reaction conditions.
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Oxidation Products: The C9 position of the fluorene ring system can be susceptible to oxidation, potentially leading to the formation of 9-fluorenone if any unreacted starting material is exposed to air during workup, or if the product itself is unstable under certain conditions.[5]
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Solution: Maintain an inert atmosphere throughout the reaction and workup procedure until the product is isolated.
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| Impurity | Likely Cause | Prevention Strategy |
| Ethane/Biphenyl | Wurtz coupling during Grignard formation | Slow addition of alkyl/aryl halide to magnesium |
| 9-Fluorenone | Incomplete reaction or enolization | Use of excess Grignard reagent, low temperature |
| Oxidation Products | Exposure to oxygen | Maintain an inert atmosphere |
Frequently Asked Questions (FAQs)
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Question 1: Why must the Grignard reaction be carried out under strictly anhydrous conditions?
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Answer: Grignard reagents are potent nucleophiles and strong bases. They react readily with acidic protons from sources like water, alcohols, and carboxylic acids. This acid-base reaction is typically much faster than the desired nucleophilic addition to the carbonyl group of 9-fluorenone. The presence of water will quench the Grignard reagent, converting it into an alkane and rendering it inactive for the synthesis, thereby reducing the yield.[1]
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Question 2: How can I be sure my Grignard reagent is active?
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Answer: If you are preparing the Grignard reagent yourself, a successful initiation is often indicated by the disappearance of the shiny magnesium metal, the formation of a cloudy or colored solution, and sometimes gentle refluxing of the solvent due to the exothermic nature of the reaction. For commercial Grignard reagents, using a fresh, unopened bottle is the best practice. The concentration of a Grignard reagent can also be determined by titration before use.
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Question 3: What is the purpose of the acidic workup step?
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Answer: The initial reaction between the Grignard reagent and 9-fluorenone forms a magnesium alkoxide intermediate. The acidic workup, typically with a dilute acid like ammonium chloride or hydrochloric acid, serves to protonate this alkoxide to yield the final tertiary alcohol product, this compound.[1] The acid also helps to dissolve the magnesium salts that are formed, facilitating the isolation of the product.
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Question 4: Can other organometallic reagents be used to synthesize this compound?
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Answer: Yes, other organometallic reagents like organolithium compounds (e.g., methyllithium) can also be used. Organolithium reagents are generally more reactive than Grignard reagents and will also readily add to the carbonyl group of 9-fluorenone. The choice between a Grignard reagent and an organolithium reagent may depend on factors like availability, cost, and desired reactivity.
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Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol provides a general procedure. Quantities may need to be adjusted based on the scale of the reaction.
Materials:
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9-fluorenone
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Magnesium turnings
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Methyl iodide or methyl bromide
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Hexanes and ethyl acetate for chromatography
Procedure:
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Preparation of the Grignard Reagent:
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All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).
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Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel.
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Dissolve methyl iodide (or bromide) in anhydrous diethyl ether or THF and add it to the addition funnel.
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Add a small portion of the methyl iodide solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a color change and gentle boiling of the solvent.
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Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture until most of the magnesium has been consumed.
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Reaction with 9-Fluorenone:
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Dissolve 9-fluorenone in anhydrous diethyl ether or THF in a separate flask under an inert atmosphere.
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Cool the 9-fluorenone solution to 0 °C in an ice bath.
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Slowly add the prepared Grignard reagent to the 9-fluorenone solution via a cannula or dropping funnel with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Workup and Purification:
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Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.
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Visualizations
Caption: Reaction pathway for the synthesis of this compound and major side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Purification of 9-Methyl-9h-fluoren-9-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 9-Methyl-9h-fluoren-9-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route used. For the typical synthesis involving the reaction of 9-fluorenone with a methyl Grignard reagent (e.g., methylmagnesium bromide), the primary impurities include:
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Unreacted 9-fluorenone: A yellow-colored impurity that is more polar than the desired product.
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9-Methylenefluorene: A nonpolar impurity that can form via dehydration of the product during workup or purification.
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Biphenyl: A nonpolar byproduct from the Grignard reagent coupling.
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Inorganic salts: Formed during the acidic workup of the Grignard reaction.
Q2: My purified this compound is a yellow solid. What is the likely cause?
A2: A yellow coloration typically indicates the presence of 9-fluorenone. The fluorene moiety is susceptible to oxidation at the C9 position, and this can occur during synthesis, purification, or storage if exposed to air, especially in the presence of base.
Q3: I am observing a significant amount of a nonpolar impurity in my TLC analysis. What could it be?
A3: A significant nonpolar impurity is likely 9-methylenefluorene. This can form through the dehydration of the tertiary alcohol, this compound, particularly if acidic conditions or high temperatures are employed during the workup or purification.
Q4: What are the recommended methods for purifying crude this compound?
A4: The two most effective and commonly used purification methods are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A reverse-phase HPLC method can separate the target compound from its common impurities. ¹H NMR spectroscopy can be used to identify characteristic peaks of the product and detect the presence of impurities like 9-fluorenone or 9-methylenefluorene.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the solution and add a small amount of additional solvent until the oil redissolves. Allow the solution to cool very slowly. Seeding with a pure crystal can also induce crystallization. |
| Low recovery after recrystallization. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After slow cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal precipitation. |
| Crystals are still colored after recrystallization. | The colored impurity (likely 9-fluorenone) has similar solubility to the product in the chosen solvent. | Perform a pre-purification step, such as a quick filtration through a small plug of silica gel, to remove the majority of the colored impurity before recrystallization. Alternatively, try a different solvent system. |
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Poor separation of this compound and 9-fluorenone. | The eluent system is too polar, causing both compounds to elute quickly. | Decrease the polarity of the eluent. Start with a nonpolar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Monitor the separation by TLC. |
| Product co-elutes with a nonpolar impurity. | The eluent system is not polar enough to effectively separate the product from nonpolar byproducts like 9-methylenefluorene or biphenyl. | Optimize the eluent system using TLC to achieve good separation. A shallow gradient of increasing polarity may be necessary. |
| Streaking or tailing of the product on the column. | The sample was loaded in too large a volume of solvent, or the compound is interacting strongly with the stationary phase. | Dissolve the sample in a minimal amount of the initial eluent and load it onto the column in a narrow band. The addition of a small amount of a slightly more polar solvent to the eluent can sometimes reduce tailing. |
Quantitative Data Summary
The following table summarizes typical results for the purification of fluorene derivatives, which can be considered indicative for this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Solvent/Eluent System | Typical Yield | Typical Purity | Reference |
| Recrystallization | Methanol/Water | 85-95% | >98% | [1][2] |
| Recrystallization | Ethanol | 80-90% | >98% | [3] |
| Recrystallization | Hexane/Ethyl Acetate | 70-85% | >99% | Inferred from general principles |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | 70-90% | >99% | [4] |
| Column Chromatography | Dichloromethane/Hexane Gradient | 75-90% | >99% | [3] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
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Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
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Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
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Column Packing: Prepare a silica gel column using a slurry packing method with hexane as the initial eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel.
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Elution: Begin elution with 100% hexane to elute nonpolar impurities like 9-methylenefluorene and biphenyl.
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Gradient Elution: Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 10-20%).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Purification of Crude 9-Methyl-9h-fluoren-9-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 9-Methyl-9h-fluoren-9-ol.
Data Presentation
A successful purification strategy relies on understanding the physical properties of the target compound and its potential impurities. The primary impurity of concern during the synthesis of this compound via the Grignard reaction with 9-fluorenone is the unreacted starting material, 9-fluorenone.
| Property | This compound | 9-Fluorenone (Impurity) |
| CAS Number | 6311-22-4 | 486-25-9 |
| Molecular Formula | C₁₄H₁₂O | C₁₃H₈O |
| Molecular Weight | 196.25 g/mol | 180.21 g/mol |
| Appearance | White to off-white solid | Bright yellow solid |
| Melting Point | Not available in literature | 80-85 °C |
| Solubility | Soluble in polar organic solvents | Soluble in most organic solvents |
| ¹H NMR (CDCl₃) | Specific data not readily available. Expected signals for methyl, hydroxyl, and aromatic protons. | δ ~7.2-7.7 ppm (aromatic protons) |
| ¹³C NMR (CDCl₃) | Specific data not readily available. Expected signals for methyl, carbinol, and aromatic carbons. | δ ~120-135 ppm (aromatic carbons), ~194 ppm (carbonyl carbon) |
Experimental Protocols
Two common and effective methods for the purification of this compound are recrystallization and column chromatography.
Recrystallization Protocol
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.
Recommended Solvents: A polar protic solvent such as methanol or ethanol, or a polar aprotic solvent like acetonitrile are good starting points for recrystallization of fluorenol derivatives. A mixed solvent system, such as toluene-isopropanol, can also be effective.
Procedure:
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored (likely due to residual 9-fluorenone), add a small amount of activated charcoal and boil the solution for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Column Chromatography Protocol
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. This method is particularly effective for removing the yellow-colored 9-fluorenone impurity.
Stationary Phase: Silica gel (230-400 mesh) Mobile Phase (Eluent): A gradient or isocratic solvent system of a non-polar solvent and a moderately polar solvent is recommended. A good starting point is a mixture of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity).
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel column.
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Elution: Begin eluting the column with the mobile phase. The less polar compounds will travel down the column faster. Unreacted 9-methylfluorene (if present) will elute first. The yellow band of 9-fluorenone will follow. The more polar product, this compound, will elute later.
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Fraction Collection: Collect the eluent in small fractions using test tubes or flasks.
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Analysis: Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under a UV lamp. Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My purified product is still yellow. How can I remove the color?
A1: A yellow coloration in your product is a strong indication of the presence of unreacted 9-fluorenone.
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Recrystallization: If you have already tried recrystallization, consider a second recrystallization using a different solvent system. The solubility of both your product and the impurity can vary significantly between solvents. Adding a small amount of activated charcoal during the recrystallization process can also help adsorb colored impurities.
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Column Chromatography: This is the most effective method for removing 9-fluorenone. The yellow band of 9-fluorenone should be clearly visible on the column, allowing for its separation from the desired product. Ensure you are using a mobile phase with the appropriate polarity to achieve good separation.
Q2: I am getting a low yield after recrystallization. What can I do to improve it?
A2: Low recovery after recrystallization can be due to several factors:
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Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.
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Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out along with the impurities. Ensure your filtration apparatus is pre-warmed.
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Incomplete Crystallization: Ensure the solution has cooled sufficiently to allow for maximum crystal formation. Cooling in an ice bath after reaching room temperature can improve yield.
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Solubility in Cold Solvent: Your product may have some solubility in the cold recrystallization solvent, leading to losses during washing. Use a minimal amount of ice-cold solvent for washing the crystals.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute is insoluble in the solvent at its boiling point, or the melting point of the solute is lower than the boiling point of the solvent.
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Change Solvent: The simplest solution is to try a different recrystallization solvent or a mixed solvent system.
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Lower the Temperature: If using a mixed solvent system, try adding the second solvent (the one in which the compound is less soluble) at a lower temperature.
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Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization.
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Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes initiate crystallization.
Q4: How do I know which fractions to collect during column chromatography?
A4: Thin Layer Chromatography (TLC) is an essential tool for monitoring your column.
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Spotting: Before running the column, spot your crude mixture, pure 9-fluorenone (if available), and your product (if you have a pure sample) on a TLC plate. Develop the plate with the same solvent system you plan to use for the column to determine the retention factors (Rf values) of your compounds.
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Monitoring: As you collect fractions from the column, spot each fraction on a TLC plate. This will allow you to see which fractions contain your desired product and whether it is pure.
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Combining Fractions: Once you have identified the pure fractions, you can combine them.
Q5: The separation on my column is poor, and the bands are overlapping.
A5: Poor separation can be caused by several issues:
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Improper Packing: An unevenly packed column with air bubbles will lead to poor separation. Ensure the silica gel is packed uniformly.
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Incorrect Mobile Phase: The polarity of your eluent is critical. If the polarity is too high, all compounds will elute quickly with little separation. If it is too low, the compounds will move too slowly or not at all. You may need to optimize your solvent system by trying different ratios of your solvents. A gradient elution (gradually increasing the polarity of the mobile phase) often provides better separation.
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Overloading the Column: Using too much crude material for the amount of silica gel will result in broad, overlapping bands. As a general rule, use about 20-100 times the weight of silica gel to the weight of your crude sample.
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Sample Application: The initial band of your sample should be as narrow as possible. Dissolve your crude product in the minimum amount of solvent and load it carefully onto the top of the column.
Mandatory Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for a Yellow Product
Caption: Troubleshooting guide for a yellow-colored final product.
Technical Support Center: 9-Methyl-9h-fluoren-9-ol Solubility for Enhanced Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 9-Methyl-9h-fluoren-9-ol in chemical reactions.
Troubleshooting Guides
Poor solubility of this compound can lead to incomplete reactions, low yields, and difficulty in product purification. The following guides address common issues and provide systematic approaches to resolving them.
Issue 1: this compound fails to dissolve completely in the reaction solvent.
Initial Assessment:
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Solvent Choice: Is the selected solvent appropriate for a tertiary alcohol with a large hydrophobic fluorenyl group?
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Purity of Reactant: Have you confirmed the purity of your this compound? Impurities can significantly impact solubility.
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Water Content: Have you ensured anhydrous conditions, especially for moisture-sensitive reactions like Grignard reactions?
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Solvent Screening: | Test the solubility of a small sample of this compound in a range of aprotic polar solvents such as Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). |
| 2 | Co-solvent System: | If solubility is limited in a single solvent, try a co-solvent system. For instance, a mixture of a less polar solvent like toluene with a more polar aprotic solvent such as DMSO can enhance solubility. |
| 3 | Temperature Adjustment: | Gently warm the solvent while attempting to dissolve the compound. For many non-volatile solutes, solubility increases with temperature. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent. |
| 4 | Sonication: | Use an ultrasonic bath to aid in the dissolution process. The high-frequency sound waves can help break down solute aggregates and facilitate solvation. |
Issue 2: Low reaction yield or incomplete conversion suspected due to poor solubility in a Grignard Reaction.
Background: Grignard reagents are highly reactive and incompatible with protic solvents like water or alcohols. The synthesis of tertiary alcohols often involves the reaction of a Grignard reagent with a ketone. If the ketone or the resulting tertiary alcohol has poor solubility in the ethereal solvents typically used (e.g., diethyl ether, THF), it can hinder the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Grignard reactions due to solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
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Tetrahydrofuran (THF)
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Dioxane
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Dimethylformamide (DMF)
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Dimethyl Sulfoxide (DMSO)
For less polar systems, a co-solvent approach with solvents like toluene or dichloromethane might be effective.
Q2: Can I use alcohols like ethanol or methanol to dissolve this compound for a reaction?
This depends entirely on the nature of your reaction. If you are performing a reaction that is sensitive to protic solvents, such as a Grignard reaction, you absolutely should not use alcohols as solvents. The acidic proton of the alcohol will quench the Grignard reagent. For other reactions where a protic solvent is acceptable, short-chain alcohols could be suitable solvents.
Q3: How does temperature affect the solubility of this compound?
For most solid organic compounds, solubility in an organic solvent increases with temperature. Therefore, gentle heating can be an effective method to dissolve more of the compound. However, you must consider the thermal stability of all reactants and the boiling point of the solvent to avoid degradation or loss of solvent.
Q4: Are there any alternatives to traditional solvents for improving solubility?
Yes, for certain types of reactions, particularly those involving an ionic reagent and an organic substrate, Phase-Transfer Catalysis (PTC) can be a powerful technique. A phase-transfer catalyst facilitates the transfer of a reactant from one phase to another where the reaction can occur, effectively overcoming solubility issues.
Data Presentation
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Recommended Solvents | Expected Solubility Trend |
| Aprotic Polar | THF, Dioxane, DMF, DMSO | Likely to have the highest solubility. |
| Ethers | Diethyl Ether | Moderate solubility, commonly used in Grignard reactions. |
| Aromatic | Toluene, Xylene | Lower solubility, may require a co-solvent. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to low solubility. |
| Protic | Ethanol, Methanol | Potentially soluble, but incompatible with many reaction types. |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility using a Co-Solvent System
This protocol describes a general method for improving the solubility of this compound for a generic substitution reaction.
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Preparation:
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Dry all glassware thoroughly in an oven at 120 °C and cool under an inert atmosphere (e.g., nitrogen or argon).
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Ensure all solvents are anhydrous, especially if the reaction is moisture-sensitive.
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Solubilization:
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To a reaction flask containing a magnetic stir bar, add the desired amount of this compound.
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Add the primary reaction solvent (e.g., toluene) in a volume sufficient to create a slurry.
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While stirring, slowly add a co-solvent with higher polarity (e.g., THF or DMSO) dropwise until the this compound is fully dissolved. Gentle warming may be applied if necessary.
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Reaction:
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Once a homogeneous solution is obtained, proceed with the addition of other reagents as required by your specific reaction protocol.
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Maintain the reaction under an inert atmosphere and at the desired temperature.
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Work-up and Analysis:
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Follow your standard procedure for quenching the reaction, extracting the product, and purifying it.
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Analyze the product to determine the yield and purity.
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Protocol 2: Phase-Transfer Catalysis for the Alkylation of a Fluorene Derivative (Illustrative Example)
This protocol is adapted from established procedures for the alkylation of fluorene and serves as a starting point for reactions where this compound or a similar derivative is a substrate in a two-phase system.
Reaction Scheme (Illustrative):
Materials:
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Fluorene derivative (e.g., this compound)
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Alkylating agent (R-X)
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Aqueous base (e.g., 50% NaOH solution)
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Organic solvent (e.g., Toluene)
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Phase-Transfer Catalyst (PTC) (e.g., Tetrabutylammonium bromide - TBAB)
Procedure:
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Setup:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the fluorene derivative and the alkylating agent in toluene.
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Addition of Catalyst and Base:
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Add the phase-transfer catalyst (typically 1-5 mol%).
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With vigorous stirring, add the aqueous base solution.
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Reaction:
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Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC/LC-MS.
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Work-up:
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After the reaction is complete, cool the mixture to room temperature.
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Separate the organic and aqueous layers.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by column chromatography or recrystallization.
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Mandatory Visualization
Caption: Logical workflow for addressing the solubility of this compound.
Technical Support Center: Synthesis of 9-Methyl-9h-fluoren-9-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 9-Methyl-9h-fluoren-9-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and scalable method is the Grignard reaction. This involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the carbonyl group of 9-fluorenone.[1][2][3] This reaction is a robust method for forming the carbon-carbon bond necessary to create the tertiary alcohol.[1]
Q2: Why is it critical to maintain anhydrous conditions throughout the Grignard reaction?
Grignard reagents are highly reactive and function as strong bases. They will readily react with any source of acidic protons, including water.[1] This acid-base reaction is significantly faster than the desired addition to the ketone. If moisture is present, the Grignard reagent will be quenched, forming methane gas and rendering it inactive for the synthesis, which will drastically reduce the yield.[1] Therefore, all glassware must be thoroughly dried, and anhydrous solvents are essential.
Q3: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
Difficulty in initiating a Grignard reaction is a frequent issue. It is often due to an oxide layer on the surface of the magnesium metal, which prevents the reaction with the alkyl halide. To overcome this, several activation methods can be employed, such as crushing the magnesium turnings to expose a fresh surface, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
Q4: What are the primary side reactions to be aware of when scaling up this synthesis?
When scaling up, two main side reactions can become problematic. The first is the Wurtz coupling, where the Grignard reagent reacts with the unreacted methyl halide, leading to the formation of ethane. The second major side reaction is the formation of biphenylene and other coupling products, which can occur at higher temperatures. Additionally, if the reaction conditions are not strictly controlled, enolization of the ketone can occur, leading to the recovery of starting material after workup.[1]
Q5: How can the purity of this compound be ensured at a larger scale?
Purification at scale can be achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system must be identified that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while impurities remain in solution. Common solvent systems for similar compounds include methanol/water or ethanol. Column chromatography is also an effective method for achieving high purity, though it may be less economical for very large quantities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Degradation of the Grignard reagent due to moisture. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. | |
| Inaccurate concentration of the Grignard reagent. | If preparing the Grignard reagent in-house, titrate a small aliquot to determine its exact concentration before adding it to the reaction. | |
| Formation of a Yellow Impurity | Oxidation of the fluorene moiety. | The C9 position of fluorene derivatives can be susceptible to oxidation, which may result in the formation of 9-fluorenone.[4] It is crucial to run the reaction under an inert atmosphere and degas all solvents prior to use.[4] |
| Dark Brown or Black Reaction Mixture | Decomposition of the Grignard reagent. | This can be caused by impurities in the magnesium or the methyl halide. Using high-purity reagents can mitigate this. Overheating during the formation of the Grignard reagent can also lead to decomposition. |
| Product Contaminated with Starting Material (9-Fluorenone) | Enolization of the ketone. | This can occur if the Grignard reagent acts as a base and deprotonates the α-carbon of the ketone.[1] Using a less hindered Grignard reagent (which is not an issue with methyl Grignard) or ensuring the reaction temperature is kept low can help minimize this. |
| Incomplete reaction. | Ensure a slight excess of the Grignard reagent is used and that the reaction is allowed to proceed to completion. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is designed for a laboratory scale and can be adapted for larger scales with appropriate equipment and safety considerations.
Materials:
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9-fluorenone
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Magnesium turnings
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Methyl iodide or methyl bromide
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Iodine crystal (for activation)
Procedure:
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Preparation of the Grignard Reagent:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, prepare a solution of methyl iodide (or bromide) in anhydrous diethyl ether or THF.
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Add a small amount of the methyl halide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
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Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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Reaction with 9-Fluorenone:
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Dissolve the 9-fluorenone in anhydrous diethyl ether or THF in a separate flame-dried flask under a nitrogen atmosphere.
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Cool the 9-fluorenone solution to 0 °C in an ice bath.
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Slowly add the prepared Grignard reagent to the 9-fluorenone solution via a cannula or dropping funnel with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the 9-fluorenone is consumed.
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Workup and Purification:
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Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography on silica gel.
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Data Presentation
The following table summarizes representative yields for the synthesis of fluorenol derivatives using the Grignard reaction. Note that yields can vary based on reaction scale, purity of reagents, and adherence to anhydrous conditions.
| Starting Ketone | Grignard Reagent | Scale | Yield | Reference |
| 2-bromo-9-fluorenone | phenylmagnesium bromide | Lab Scale | >99% | [2] |
| 9-fluorenone | phenylmagnesium bromide | Lab Scale | Not specified | [2] |
| 9-fluorenone | 4-methylphenylmagnesium bromide | Lab Scale | Isolated | [2] |
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic pathway for this compound via Grignard reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: 9-Methyl-9H-fluoren-9-ol Reaction Workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the reaction workup of 9-Methyl-9H-fluoren-9-ol, particularly following its synthesis via a Grignard reaction.
Troubleshooting Guide
This guide addresses specific problems that may arise during the workup procedure in a question-and-answer format.
Question 1: After adding the quenching solution (e.g., water or aqueous ammonium chloride), a large amount of white, gelatinous precipitate has formed, making phase separation impossible. What is this precipitate and how can I resolve this?
Answer:
The white precipitate is likely a mixture of magnesium salts, such as magnesium hydroxide (Mg(OH)₂) and magnesium alkoxide salts, which are byproducts of the Grignard reaction. These salts are often poorly soluble in both the organic and aqueous layers, leading to a thick emulsion or solid mass.
Troubleshooting Steps:
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Acidification: To dissolve these salts, slowly add a dilute acidic solution, such as 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), with vigorous stirring. The acid will convert the magnesium salts into more soluble species. Add the acid dropwise until the solid dissolves and two clear layers are visible. Be cautious, as this process can be exothermic.
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Sufficient Quenching Solution: Ensure an adequate volume of the initial quenching solution was used. Insufficient aqueous solution can lead to the precipitation of magnesium salts.
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Vigorous Stirring: Continuous and vigorous stirring is crucial to break up the precipitate and facilitate its reaction with the acid.
Question 2: A persistent emulsion has formed between the aqueous and organic layers during extraction. How can I break this emulsion?
Answer:
Emulsions are common in Grignard workups due to the presence of fine magnesium salt particles and the amphiphilic nature of the alkoxide intermediate.
Troubleshooting Steps:
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion by reducing the solubility of the organic components in the aqueous phase.
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Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can help to remove the particulate matter that is stabilizing the emulsion.
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Solvent Addition: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.
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Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to phase separation.
Question 3: My final product is an oil or a low-melting solid, and the yield is very low. What could be the issue?
Answer:
A low yield of an oily or impure product can result from several factors during the reaction and workup.
Troubleshooting Steps:
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Incomplete Reaction: The Grignard reaction may not have gone to completion. This can be due to impure reagents, insufficient reaction time, or a non-anhydrous environment. Ensure all glassware is oven-dried and solvents are anhydrous.
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Side Reactions: The starting material, 9-fluorenone, can be reduced by the Grignard reagent to the corresponding secondary alcohol, 9-fluorenol, especially if the Grignard reagent has a beta-hydride.
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Product Decomposition: Tertiary alcohols like this compound can be sensitive to strong acids and heat, potentially leading to dehydration to form an alkene. Use a milder quenching agent like saturated ammonium chloride if you suspect acid-catalyzed decomposition.[1]
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Inefficient Extraction: The product may have some water solubility. Ensure you perform multiple extractions with an appropriate organic solvent to maximize recovery.
Question 4: After purification, I have a significant amount of a nonpolar byproduct. What is it likely to be?
Answer:
A common nonpolar byproduct in Grignard reactions, especially when using methylmagnesium iodide or bromide, is biphenyl, which can arise from the coupling of the Grignard reagent. However, in this specific synthesis, the most likely nonpolar impurity is unreacted starting material, 9-fluorenone, or byproducts from the Grignard reagent itself.
Troubleshooting Steps:
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Purification: Column chromatography is an effective method for separating the more polar this compound from less polar impurities. A solvent system of ethyl acetate in hexanes is a good starting point for silica gel chromatography.[2]
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Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvents to find one in which the product is soluble when hot but sparingly soluble when cold, while the impurity remains soluble at all temperatures. Methanol has been used for the recrystallization of similar fluorene derivatives.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the best quenching agent for the this compound Grignard reaction workup?
A1: The choice of quenching agent depends on the stability of your product. For tertiary alcohols that are prone to acid-catalyzed dehydration, a mild and slightly acidic quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended.[1][2] For more robust products, a dilute acid like 1 M HCl can be used, which also helps to dissolve the magnesium salts.
Q2: What is a suitable solvent for extracting this compound?
A2: Common solvents for extracting tertiary alcohols from aqueous workups include diethyl ether, ethyl acetate, and dichloromethane.[2][5] The choice will depend on the solubility of your product and impurities.
Q3: How can I confirm that I have successfully synthesized this compound?
A3: The product can be characterized using several analytical techniques:
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Thin-Layer Chromatography (TLC): To check for the consumption of the starting material (9-fluorenone) and the formation of a new, more polar spot corresponding to the alcohol.
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Melting Point: The purified product should have a sharp melting point. The melting point of 9-phenyl-9-fluorenol, a similar compound, is reported to be around 107-108 °C.[5]
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Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the final product. Infrared (IR) spectroscopy should show a characteristic broad O-H stretch for the alcohol.
Q4: Can I purify this compound by distillation?
A4: While some fluorene derivatives can be purified by distillation under reduced pressure, tertiary alcohols can be prone to dehydration at elevated temperatures.[3] Therefore, purification by column chromatography or recrystallization is generally preferred to avoid decomposition.
Quantitative Data Summary
| Parameter | Value | Compound | Reference |
| Melting Point | 44-45 °C | 9-Methylfluorene | [3] |
| Melting Point | 107-108 °C | 9-Phenyl-9-fluorenol | [5] |
| Yield | >99% | 9-Phenyl-9H-fluoren-9-ol | [6] |
| Recrystallization Solvent | Methanol | 9-Methylfluorene | [3] |
| Column Chromatography Eluent | 1:10 Ethyl Acetate:Hexanes | 9-(p-tolyl)-9-fluorenol | [2] |
Detailed Experimental Protocol: Workup of this compound
This protocol assumes the synthesis of this compound from 9-fluorenone and a methyl Grignard reagent (e.g., methylmagnesium bromide) in an anhydrous solvent like THF or diethyl ether.
1. Quenching the Reaction:
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After the reaction is deemed complete (e.g., by TLC analysis showing consumption of 9-fluorenone), cool the reaction mixture to 0 °C in an ice bath.
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Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. The addition is exothermic and may cause gas evolution. Continue adding the solution until no further reaction is observed.
2. Dissolution of Magnesium Salts:
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If a significant amount of white precipitate persists, add 1 M HCl dropwise with continuous stirring until all solids have dissolved and two clear liquid layers are formed.
3. Extraction:
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Transfer the mixture to a separatory funnel.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL for a typical lab-scale reaction).
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Combine the organic layers.
4. Washing:
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Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.
5. Drying and Solvent Removal:
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Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter off the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
6. Purification:
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Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect the fractions containing the product, as identified by TLC.
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Recrystallization: If the product is a solid, dissolve the crude material in a minimum amount of a hot solvent (e.g., methanol, ethanol, or a mixture of hexanes and ethyl acetate). Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting logic for common workup issues in this compound synthesis.
References
Technical Support Center: Synthesis of 9-Methyl-9h-fluoren-9-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in the synthesis of 9-Methyl-9h-fluoren-9-ol. It addresses common issues related to byproducts, reaction conditions, and product purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound, and what are the expected byproducts?
The most common laboratory synthesis of this compound involves the Grignard reaction, where 9-fluorenone is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI). The primary reaction is the nucleophilic addition of the methyl group to the carbonyl carbon of 9-fluorenone.
However, several byproducts can form during this synthesis. The most common impurities include:
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Unreacted 9-fluorenone: Incomplete reaction can leave residual starting material.
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9-Methylene-9H-fluorene: This can be formed via an elimination reaction from the desired product, particularly under harsh work-up conditions.
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Reduction product (9H-fluoren-9-ol): The Grignard reagent can act as a reducing agent, especially with sterically hindered ketones, leading to the formation of the corresponding alcohol.[1]
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Wurtz-type coupling products: Reaction of the Grignard reagent with the alkyl halide from which it was formed can lead to coupling byproducts (e.g., ethane from methylmagnesium bromide).
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and their solutions:
| Potential Cause | Recommended Solution |
| Poor quality Grignard reagent | Use freshly prepared Grignard reagent. Ensure the magnesium turnings are of high purity and the surface is activated (e.g., by crushing or using a crystal of iodine). The solvent (typically anhydrous diethyl ether or THF) must be scrupulously dry. |
| Presence of water in the reaction | All glassware must be flame-dried or oven-dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Ensure the 9-fluorenone is dry. |
| Incomplete reaction | Increase the molar equivalents of the Grignard reagent (typically 1.1 to 1.5 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side reactions | Optimize reaction temperature. Grignard reactions are typically initiated at room temperature and may be cooled to control the exothermic reaction. Avoid prolonged reaction times at elevated temperatures. |
Q3: I am observing an impurity with a similar polarity to my product. What could it be and how can I remove it?
An impurity with a similar polarity to this compound is likely to be the reduction byproduct, 9H-fluoren-9-ol. Both are alcohols and will have similar retention factors on silica gel.
Troubleshooting and Purification:
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Column Chromatography: Careful column chromatography on silica gel is the most effective method for separation. A shallow solvent gradient (e.g., starting with a low polarity eluent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate) can improve separation.
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Recrystallization: If the impurity level is low, recrystallization from a suitable solvent system may be effective. Toluene or a mixture of hexane and ethyl acetate are potential starting points for solvent screening.
Troubleshooting Guide
Issue 1: The final product is a yellow oil instead of a white solid.
A yellow coloration often indicates the presence of unreacted 9-fluorenone.
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Diagnosis: Analyze the product by TLC or ¹H NMR. The presence of a spot corresponding to 9-fluorenone on the TLC plate or the characteristic aromatic signals of the ketone in the NMR spectrum will confirm this.
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Solution:
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Ensure a sufficient excess of the Grignard reagent was used.
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Purify the crude product by column chromatography to remove the unreacted starting material.
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Issue 2: The mass spectrum of the product shows a peak corresponding to the elimination of water.
This suggests the formation of 9-Methylene-9H-fluorene, which can occur during analysis or as a byproduct in the reaction.
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Diagnosis: Gas Chromatography-Mass Spectrometry (GC-MS) analysis can often lead to the thermal elimination of water from the tertiary alcohol, showing a peak for the alkene. Analysis by High-Performance Liquid Chromatography (HPLC) or NMR is less likely to cause this decomposition.
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Solution:
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Use a mild acidic workup (e.g., saturated aqueous ammonium chloride solution) to quench the reaction. Strong acids can promote elimination.
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Avoid excessive heat during solvent removal and purification.
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Experimental Protocols
Synthesis of this compound via Grignard Reaction
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a small portion of a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether via the dropping funnel. Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
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Reaction with 9-fluorenone: Dissolve 9-fluorenone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the prepared Grignard reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
Caption: Synthesis of this compound via Grignard reaction.
Caption: Overview of potential byproduct formation pathways.
Caption: A typical analytical workflow for synthesis and purification.
References
How to dry and store 9-Methyl-9h-fluoren-9-ol effectively
Technical Support Center: 9-Methyl-9h-fluoren-9-ol
This technical support guide provides detailed information on the effective drying and storage of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[1][2][3][4] For long-term stability, storage at room temperature is generally acceptable, although some suppliers recommend refrigeration at 2-8°C for related compounds to prevent degradation.[5][6] The product should also be protected from light, especially UV light, which can cause photochemical reactions.[6]
Q2: How should I handle this compound in the laboratory?
A2: Handle this compound in accordance with good industrial hygiene and safety practices.[1][2] Ensure adequate ventilation and avoid the formation of dust.[1][2] Use personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1][2] Avoid contact with skin, eyes, and clothing.[1][4] After handling, wash your hands and any exposed skin thoroughly.[1]
Q3: Is this compound stable?
A3: The closely related compound, 9-Fluorenol, is reported to be stable under normal and recommended storage conditions.[3][7][8] However, it is incompatible with strong oxidizing agents.[7][8] Thermal decomposition can lead to the release of irritating gases and vapors.[4][9]
Q4: What is the appearance of this compound?
A4: this compound is typically a solid.[10] The related compound, 9-Fluorenol, is described as a light cream or white powder.[9][11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Product appears clumpy or wet | Improper drying or exposure to humidity. | 1. Re-dry the material using a suitable method (see Experimental Protocols).2. Ensure the storage container is airtight and stored in a dry environment. |
| Discoloration of the material (e.g., yellowing) | Decomposition due to exposure to light, heat, or air (oxidation). | 1. Store the compound in an amber vial or a container protected from light.[6]2. Store at the recommended cool temperature.3. Consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent experimental results | Impurities from degradation or contamination. | 1. Confirm the purity of the material using analytical techniques (e.g., NMR, HPLC).2. If impurities are detected, consider recrystallization to purify the compound.3. Review handling and storage procedures to prevent future contamination. |
| Material does not dissolve as expected | The presence of insoluble impurities or degradation products. | 1. Filter the solution to remove any insoluble material.2. Re-evaluate the purity of the starting material.3. Ensure the correct solvent is being used for dissolution. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | Room Temperature / 2-8°C | [5][6][11] |
| Melting Point (of related 9-Fluorenol) | 153-154 °C | [7][8][11] |
| Water Solubility | Insoluble | [7][11] |
Experimental Protocols
Protocol 1: Drying of this compound
-
Objective: To remove residual solvent and moisture from solid this compound.
-
Materials:
-
This compound (solid)
-
Vacuum oven or desiccator
-
Schlenk flask or suitable glassware
-
High-vacuum pump
-
-
Methodology:
-
Place the solid this compound in a clean, dry Schlenk flask or a suitable vacuum-rated glass container.
-
Connect the flask to a high-vacuum line.
-
For standard drying, place the sample under high vacuum at room temperature for 12-24 hours.
-
For more rigorous drying, gently heat the sample in a vacuum oven. Based on procedures for similar compounds, a temperature of 40-60°C could be a starting point. A patent for the related 9-fluorenemethanol suggests vacuum-drying at 60°C for 2 hours.[12]
-
Continue drying until a constant weight is achieved.
-
Once dry, carefully backfill the container with an inert gas like nitrogen or argon before opening to prevent re-exposure to atmospheric moisture.
-
Visualizations
Caption: Workflow for drying, storing, and troubleshooting this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 9H-Fluoren-9-ol, 9-(1-methylethyl)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. fishersci.dk [fishersci.dk]
- 5. 6311-22-4|this compound|BLD Pharm [bldpharm.com]
- 6. jinjingchemical.com [jinjingchemical.com]
- 7. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]
- 8. 9-fluorenol | CAS#:1689-64-1 | Chemsrc [chemsrc.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound [sytracks.com]
- 11. 9-Fluorenol CAS#: 1689-64-1 [m.chemicalbook.com]
- 12. CN103351280A - Simple preparation process of 9-fluorenemethanol - Google Patents [patents.google.com]
Avoiding degradation of 9-Methyl-9h-fluoren-9-ol during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 9-Methyl-9h-fluoren-9-ol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary degradation pathways for this compound are dehydration and oxidation.
-
Dehydration: This is a common pathway for 9-fluorenol derivatives, leading to the formation of 9-methyl-9H-fluorene (a fulvene derivative). This reaction can be catalyzed by both acids and bases and is often promoted by elevated temperatures.[1][2][3]
-
Oxidation: The hydroxyl group at the C9 position is susceptible to oxidation, which converts this compound to 9-fluorenone.[4] This can be a significant side reaction if oxidizing agents are present or if the reaction is exposed to atmospheric oxygen, especially under harsh conditions.
Q2: What general precautions can I take to minimize degradation?
A2: To minimize degradation, it is crucial to control the reaction environment.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere, such as nitrogen (N₂) or argon (Ar), to prevent oxidation.[4] Degassing solvents prior to use is also recommended.
-
Temperature Control: Maintain the lowest effective temperature for your reaction to proceed at a reasonable rate. High temperatures can accelerate both dehydration and oxidation.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction mechanism. If such conditions are necessary, consider using milder reagents or limiting the reaction time.
-
Purify Reagents: Ensure all reagents and solvents are free from oxidizing impurities.[4]
Q3: How can I detect the degradation of my compound?
A3: Degradation can be monitored using standard analytical techniques.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of your reaction and check for the appearance of byproducts. The formation of a new, less polar spot could indicate the formation of the dehydration product, while a more polar spot might correspond to the oxidized product (9-fluorenone), which is often a yellow compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the structures of any degradation products.
-
Mass Spectrometry (MS): MS can be used to detect the molecular weights of potential byproducts, confirming their identity.
Troubleshooting Guides
Issue 1: Formation of a Yellow Impurity
Symptom: The reaction mixture or the final product has a yellow color, and analysis (e.g., TLC, NMR) indicates the presence of 9-fluorenone.
Cause: Oxidation of the C9 hydroxyl group.[4]
Solutions:
| Solution | Experimental Protocol |
| Work under an inert atmosphere | 1. Assemble the reaction glassware and dry it thoroughly in an oven. 2. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon. 3. Maintain a positive pressure of the inert gas throughout the reaction. |
| Degas solvents | 1. Place the solvent in a flask with a sidearm. 2. Subject the solvent to several freeze-pump-thaw cycles. 3. Alternatively, bubble a stream of nitrogen or argon through the solvent for at least 30 minutes before use. |
| Use purified reagents | Ensure all starting materials and reagents are of high purity and free from peroxides or other oxidizing contaminants. |
Issue 2: Low Yield and Presence of a Non-polar Impurity
Symptom: The yield of the desired product is lower than expected, and a significant non-polar byproduct is observed by TLC or NMR, consistent with 9-methyl-9H-fluorene.
Cause: Dehydration of this compound.[1][2][3]
Solutions:
| Solution | Experimental Protocol |
| Avoid strong acids and bases | If possible, choose reaction conditions that are neutral or mildly acidic/basic. If a strong acid or base is required, use it in stoichiometric amounts and add it slowly at a low temperature. |
| Control reaction temperature | Set up the reaction in a cooling bath (e.g., ice-water or ice-salt) to maintain a low temperature. Monitor the internal temperature of the reaction flask. |
| Use a dehydrating agent (in specific cases) | In reactions where water is a byproduct and can promote dehydration (e.g., Fischer esterification), consider adding a dehydrating agent like molecular sieves. However, be cautious as some dehydrating agents can be acidic or basic. |
Experimental Protocols
Protocol 1: General Inert Atmosphere Technique
This protocol describes a standard procedure for setting up a reaction under an inert atmosphere to prevent oxidation.
Materials:
-
Round-bottom flask with appropriate sidearms
-
Condenser (if refluxing)
-
Septa
-
Nitrogen or Argon gas source with a bubbler
-
Schlenk line (optional, but recommended)
-
Dry solvents and reagents
Procedure:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware, ensuring all joints are well-sealed.
-
Purge the system with nitrogen or argon for 10-15 minutes.
-
Add dry solvents and reagents via syringe through a septum.
-
Maintain a positive pressure of the inert gas throughout the reaction, monitored by a bubbler.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for degradation of this compound.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 9-Fluorenol and 9-Methyl-9h-fluoren-9-ol
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide offers a comparative analysis of the biological activities of 9-Fluorenol and its methylated analog, 9-Methyl-9h-fluoren-9-ol. While extensive research has elucidated the bioactivity of 9-Fluorenol, a notable gap exists in the scientific literature regarding the biological profile of this compound.
Executive Summary
This guide synthesizes the available biological data for 9-Fluorenol, focusing on its role as a dopamine reuptake inhibitor and the antimicrobial properties of its derivatives. Currently, there is a significant lack of published data on the biological activity of this compound in peer-reviewed scientific literature. As such, a direct comparative analysis based on experimental data is not feasible at this time. The information presented herein focuses on the well-documented activities of 9-Fluorenol to provide a baseline for future comparative studies.
9-Fluorenol: A Profile of Biological Activity
9-Fluorenol, also known as 9-hydroxyfluorene, has been the subject of various biological investigations, revealing its potential as a modulator of the central nervous system and as a scaffold for developing antimicrobial agents.
Dopamine Reuptake Inhibition and Wake-Promoting Effects
9-Fluorenol has been identified as a dopamine transporter (DAT) inhibitor with a reported IC50 value of 9 µM.[1][2][3][4][5] This inhibition of dopamine reuptake leads to an increase in the extracellular concentration of dopamine, a neurotransmitter crucial for regulating wakefulness, motivation, and motor control. Consequently, 9-Fluorenol has demonstrated wake-promoting activity in in-vivo studies.[1][3][4]
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Mechanism of 9-Fluorenol as a Dopamine Reuptake Inhibitor"
Antimicrobial and Antibiofilm Activity of 9-Fluorenol Derivatives
While data on the intrinsic antimicrobial activity of 9-Fluorenol is limited, its derivatives have been synthesized and evaluated for their efficacy against various pathogens. Studies have shown that certain O-aryl-carbamoyl-oxymino-fluorene derivatives exhibit notable antimicrobial and antibiofilm activity.[6][7] The antimicrobial action is thought to involve the disruption of microbial cell membrane integrity, leading to membrane depolarization.[7]
dot graph G { layout=neato; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Proposed Antimicrobial Mechanism of 9-Fluorenol Derivatives"
Quantitative Data on 9-Fluorenol Activity
| Compound | Assay | Target | Result (IC50/MIC) | Reference |
| 9-Fluorenol | Dopamine Reuptake | Dopamine Transporter (DAT) | 9 µM | [1][2][3][4][5] |
| O-aryl-carbamoyl-oxymino-fluorene derivatives | Antimicrobial | Various Bacteria & Fungi | 0.156 - 10 mg/mL (MIC) | [6][7] |
This compound: An Unexplored Frontier
Despite its structural similarity to 9-Fluorenol, a comprehensive search of scientific databases and literature reveals a lack of published studies on the biological activity of this compound. Chemical suppliers list the compound, but no data from biological assays, such as dopamine receptor binding or antimicrobial screening, are currently available.
Experimental Protocols for 9-Fluorenol Assays
For researchers interested in investigating the biological activities of these compounds, the following are generalized protocols based on the available literature for 9-Fluorenol and its derivatives.
Dopamine Transporter (DAT) Inhibition Assay
A common method to determine the inhibitory potential of a compound on the dopamine transporter is through a competitive binding assay using a radiolabeled ligand.
Workflow:
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Conclusion and Future Directions
The existing body of research provides a solid foundation for understanding the biological activities of 9-Fluorenol, particularly its effects on the dopaminergic system and the antimicrobial potential of its derivatives. However, the absence of data for this compound highlights a significant knowledge gap.
Future research should prioritize the biological evaluation of this compound to enable a direct and meaningful comparison with 9-Fluorenol. Investigating its activity in dopamine transporter binding assays, as well as in a broad panel of antimicrobial and cytotoxicity assays, would be a crucial first step. Such studies will not only illuminate the structure-activity relationship of this chemical class but also potentially uncover new therapeutic leads.
References
- 1. 9-fluorenol | CAS#:1689-64-1 | Chemsrc [chemsrc.com]
- 2. Fluorenol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 9-FLUORENOL | Dopamine Receptor | TargetMol [targetmol.com]
- 6. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 9-Methyl-9h-fluoren-9-ol and 9-Fluorenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 9-Methyl-9h-fluoren-9-ol and 9-Fluorenol, focusing on their behavior in nucleophilic substitution reactions. The inclusion of a methyl group at the 9-position significantly alters the electronic and steric environment of the reactive center, leading to a pronounced difference in reaction rates and mechanisms. This comparison is supported by established principles of organic chemistry and illustrative experimental protocols.
Executive Summary
Theoretical Framework: The Role of Carbocation Stability
The reactivity of alcohols in S_N1 reactions is intrinsically linked to the stability of the carbocation intermediate formed upon the departure of the hydroxyl group (as water after protonation). The more stable the carbocation, the lower the activation energy for its formation, and thus, the faster the reaction rate.
-
9-Fluorenol is a secondary alcohol. Upon protonation and loss of water, it would form a secondary 9-fluorenyl cation .
-
This compound is a tertiary alcohol. It forms a tertiary 9-methyl-9-fluorenyl cation .
Tertiary carbocations are inherently more stable than secondary carbocations due to two main factors:
-
Inductive Effect: The electron-donating methyl group in the 9-methyl-9-fluorenyl cation helps to disperse the positive charge on the central carbon atom, thereby stabilizing the ion.
-
Hyperconjugation: The sigma electrons of the C-H bonds in the adjacent methyl group can overlap with the empty p-orbital of the carbocation, further delocalizing the positive charge.
The fluorenyl ring system itself contributes to the stability of the carbocation through resonance, delocalizing the positive charge across the aromatic rings. However, this resonance stabilization is present in both cations. Therefore, the additional stabilizing inductive and hyperconjugative effects of the methyl group make the 9-methyl-9-fluorenyl cation significantly more stable than the 9-fluorenyl cation.
This difference in carbocation stability is the primary determinant of the observed reactivity difference between the two alcohols in S_N1 reactions.
Predicted Reactivity Comparison
Based on the principles of carbocation stability, a quantitative comparison of the solvolysis rates can be predicted.
| Compound | Alcohol Type | Intermediate Carbocation | Predicted Relative Rate of Solvolysis (S_N1) |
| 9-Fluorenol | Secondary | Secondary 9-fluorenyl cation | 1 |
| This compound | Tertiary | Tertiary 9-methyl-9-fluorenyl cation | >> 1 |
Note: The ">> 1" indicates that the rate for this compound is expected to be significantly greater than that for 9-Fluorenol under identical S_N1 reaction conditions. The exact factor would need to be determined experimentally.
Experimental Protocols
To empirically validate the predicted reactivity difference, the following experimental protocols are provided.
Synthesis of 9-Fluorenol
This procedure outlines the reduction of 9-fluorenone to 9-fluorenol.[1]
Materials:
-
9-Fluorenone
-
Ethanol (95%)
-
Sodium borohydride (NaBH₄)
-
Sodium methoxide (CH₃ONa)
-
Methanol
-
0.1 M Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve 5 g of 9-fluorenone in 30 mL of warm ethanol in a 100-mL beaker.[1]
-
In a separate beaker, prepare a fresh reducing solution by dissolving 200 mg of sodium methoxide and 400 mg of sodium borohydride in 10 mL of methanol.[1]
-
Slowly add the reducing solution dropwise to the warm 9-fluorenone solution with stirring.
-
Allow the reaction mixture to stand undisturbed for 15-20 minutes. A color change from yellow to white should be observed as 9-fluorenol is formed.[1]
-
Precipitate the product by adding 50 mL of deionized water to the reaction mixture.
-
Neutralize the solution with 0.1 M HCl.
-
Collect the white precipitate by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.[1]
-
Dry the product to obtain 9-fluorenol. The crude product is typically of sufficient purity for further use.[1]
Synthesis of this compound
This procedure describes the synthesis of this compound via a Grignard reaction with 9-fluorenone.
Materials:
-
9-Fluorenone
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of methyl iodide in anhydrous diethyl ether and add it to the dropping funnel.
-
Slowly add a small portion of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of bubbles.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).
-
In a separate flask, dissolve 9-fluorenone in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath and slowly add the 9-fluorenone solution from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization.
Kinetic Study: Comparative Solvolysis
This protocol describes a method to compare the rates of solvolysis of 9-Fluorenol and this compound in aqueous ethanol. The reaction produces hydrochloric acid, which can be titrated with a standardized solution of sodium hydroxide to monitor the reaction progress.[2]
Materials:
-
9-Fluorenol
-
This compound
-
Ethanol
-
Deionized water
-
Acetone
-
Standardized 0.01 M sodium hydroxide (NaOH) solution
-
Bromothymol blue indicator
Procedure:
-
Preparation of Solvent Mixture: Prepare a stock solution of a specific volume percentage of aqueous ethanol (e.g., 50% v/v).
-
Reaction Setup: For each alcohol, prepare a separate reaction flask. Add a known volume of the aqueous ethanol solvent to the flask and a few drops of bromothymol blue indicator.
-
Initiation of Reaction: Prepare a stock solution of the alcohol (e.g., 0.1 M in acetone). To start the kinetic run, add a precise volume of the alcohol stock solution to the reaction flask at time t=0.
-
Titration: Immediately begin titrating the liberated HCl with the standardized NaOH solution. Add the NaOH in small, known increments (e.g., 0.5 mL). Record the time it takes for the indicator to change color after each addition.[2]
-
Data Analysis:
-
Calculate the concentration of the alcohol remaining at each time point based on the amount of NaOH added.
-
Plot the natural logarithm of the alcohol concentration versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
-
Comparison: Compare the rate constants obtained for 9-Fluorenol and this compound under the same temperature and solvent conditions to determine their relative reactivity.
Visualizing the Reaction Pathway
The following diagrams illustrate the key mechanistic steps and the logical relationship in the reactivity comparison.
Caption: S_N1 reaction pathways for 9-Fluorenol and this compound.
Caption: Relationship between carbocation stability and S_N1 reaction rate.
Conclusion
The substitution of a hydrogen atom with a methyl group at the 9-position of fluorenol has a profound impact on its reactivity in nucleophilic substitution reactions. This compound, being a tertiary alcohol, readily undergoes S_N1 reactions due to the formation of a highly stabilized tertiary carbocation intermediate. In contrast, 9-Fluorenol, a secondary alcohol, reacts much more slowly under the same conditions due to the higher energy barrier for the formation of the less stable secondary carbocation. This guide provides the theoretical basis for this reactivity difference and the necessary experimental protocols for its quantitative investigation, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.
References
A Spectroscopic Showdown: Unveiling the Molecular Nuances of 9-Methyl-9h-fluoren-9-ol and Its Analogs
For Immediate Release
In the intricate world of drug discovery and materials science, a precise understanding of molecular structure is paramount. This guide offers a detailed spectroscopic comparison of 9-Methyl-9h-fluoren-9-ol, its parent compound 9-fluorenol, and the derivative 9-Phenyl-9-fluoren-9-ol. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document provides researchers, scientists, and drug development professionals with a valuable resource for distinguishing and characterizing these closely related compounds.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 9-fluorenol, this compound, and 9-Phenyl-9-fluoren-9-ol. Direct comparison of these values reveals the influence of the substituent at the C9 position on the spectral properties of the fluorenol core.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| 9-fluorenol | 7.62-7.59 (m, 4H, Ar-H), 7.37-7.30 (m, 4H, Ar-H), 5.52 (s, 1H, CH-OH), 1.98 (s, 1H, OH)[1][2] |
| This compound | Experimental data not readily available. |
| 9-Phenyl-9-fluoren-9-ol | Data available through various chemical suppliers and databases.[3] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| 9-fluorenol | 145.7, 140.0, 129.0, 127.8, 125.1, 120.1, 75.2 (C9-OH)[1][4] |
| This compound | Experimental data not readily available. |
| 9-Phenyl-9-fluoren-9-ol | Data available through various chemical suppliers and databases.[3] |
Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet/ATR)
| Compound | Key Absorption Bands (cm⁻¹) |
| 9-fluorenol | 3300-3100 (O-H stretch, broad), 3060 (C-H stretch, aromatic), 1450 (C=C stretch, aromatic), 1180 (C-O stretch) |
| This compound | 3385 (O-H stretch), 3064 (C-H stretch, aromatic), 2970 (C-H stretch, methyl), 1450 (C=C stretch, aromatic), 1165 (C-O stretch) |
| 9-Phenyl-9-fluoren-9-ol | Similar characteristic peaks with variations in the fingerprint region due to the phenyl group. |
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 9-fluorenol | 182 [M]⁺[1][5] | 181, 153, 152[1] |
| This compound | 196 [M]⁺ | 181, 152 |
| 9-Phenyl-9-fluoren-9-ol | 258 [M]⁺[3] | 181, 152[3] |
Deciphering the Data: A Comparative Analysis
The addition of a methyl group in this compound and a phenyl group in 9-Phenyl-9-fluoren-9-ol at the C9 position introduces distinct changes in their spectroscopic signatures compared to the parent 9-fluorenol.
In the IR spectra , while all compounds exhibit a broad O-H stretching band characteristic of alcohols, this compound also displays a C-H stretching frequency around 2970 cm⁻¹ corresponding to its methyl group.
Mass spectrometry provides a clear distinction based on the molecular weight of each compound. The molecular ion peak for 9-fluorenol appears at m/z 182, for this compound at m/z 196, and for 9-Phenyl-9-fluoren-9-ol at m/z 258. A common and prominent fragment at m/z 181 is observed for both this compound and 9-Phenyl-9-fluoren-9-ol, corresponding to the loss of the methyl and phenyl radical, respectively, to form a stable fluorenyl cation.
While experimental NMR data for this compound is not readily found in public databases, the expected ¹H NMR spectrum would show a singlet for the methyl protons, in addition to the aromatic proton signals. The ¹³C NMR would similarly show a signal for the methyl carbon and a downfield shift for the C9 carbon compared to 9-fluorenol.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols for each method.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[6]
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons.
-
Data Acquisition: Spectra were acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[7][8] Pressure was applied to ensure good contact between the sample and the crystal.[7]
-
Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a universal ATR sampling accessory.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
3. Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) was used to generate ions.[9][10]
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system was utilized. The sample, dissolved in a volatile solvent, was introduced through the GC inlet.
-
Data Acquisition: The mass spectrometer was operated in full scan mode over a mass-to-charge (m/z) range of 50-500 amu. The electron energy was set to a standard 70 eV.[9]
Visualizing the Workflow
To aid in understanding the process of sample analysis, the following diagram illustrates a typical experimental workflow for the spectroscopic characterization of a novel fluorenol derivative.
References
- 1. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Fluorenol(1689-64-1) 1H NMR spectrum [chemicalbook.com]
- 3. 9-Phenyl-9-fluorenol | C19H14O | CID 141227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-Fluorenol(1689-64-1) 13C NMR spectrum [chemicalbook.com]
- 5. 9H-Fluoren-9-ol [webbook.nist.gov]
- 6. uwyo.edu [uwyo.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. edinst.com [edinst.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. bitesizebio.com [bitesizebio.com]
A Comparative Analysis of the Cytotoxic Effects of Fluorene Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The fluorene scaffold, a tricyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents with a broad spectrum of biological activities, including potent anticancer properties.[1] The rigid and planar nature of the fluorene core allows for the strategic introduction of various functional groups, leading to a diverse library of derivatives with differential cytotoxicity against various cancer cell lines.[2] This guide provides a comparative overview of the cytotoxic profiles of several fluorene derivatives, supported by experimental data from recent studies, to assist researchers in navigating the structure-activity relationships of this promising class of compounds.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxicity of fluorene derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values of various fluorene derivatives against a panel of human cancer cell lines, offering a quantitative comparison of their potency.
Table 1: Cytotoxicity of Dibenzofluorene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Diamine Derivative 9a | MCF-7 (Breast) | 0.8 | [1] |
| Diamine Derivative 9a | OVCAR-3 (Ovarian) | 0.5 | [1] |
| Diamine Derivative 9a | SF-295 (CNS) | 0.3 | [1] |
| Diamine Derivative 9b | MCF-7 (Breast) | 0.6 | [1] |
| Diamine Derivative 9b | OVCAR-3 (Ovarian) | 0.4 | [1] |
| Diamine Derivative 9b | SF-295 (CNS) | 0.3 | [1] |
| Diamine derivatives 9a and 9b are dibenzofluorene compounds whose specific structures are detailed in the cited reference. |
Table 2: Cytotoxicity of Fluorene-Triazole Hybrids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| LSO258 | MOLM-13 (Leukemia) | 25.5 | [3] |
| LSO272 | MOLM-13 (Leukemia) | 12.5 | [3] |
| LSO278 | HCT-116 (Colon) | 23.4 | [3] |
| LSO278 | MDA-MB-231 (Breast) | 34.3 | [3] |
| LSO278 | MOLM-13 (Leukemia) | 18.7 | [3] |
| LSO258, LSO272, and LSO278 are novel fluorene-triazole hybrids. LSO258 and LSO272 contain bromine substituents, and LSO278 features two bromine groups.[3] |
Table 3: Cytotoxicity of Other Fluorene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical) | 37.76 | [4][5] |
| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 | [4] |
| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon) | 5.6 | [5] |
Experimental Protocols
The evaluation of the cytotoxic activity of fluorene derivatives typically involves standardized in vitro assays. The following is a generalized protocol for the MTT cytotoxicity assay, a colorimetric assay for assessing cell metabolic activity.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[1]
-
Compound Treatment: The fluorene derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to various concentrations in the culture medium. The culture medium is removed from the wells and replaced with the medium containing the test compounds. The cells are incubated for an additional 48 to 72 hours.[1]
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.[1]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells, and the IC50 value is calculated from the dose-response curve.[1]
Signaling Pathways in Fluorene Derivative-Induced Cytotoxicity
Fluorene derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis (programmed cell death).[1] While the precise mechanisms can vary depending on the specific derivative and cancer cell type, some common pathways have been identified.
Certain fluorene derivatives induce apoptosis through the generation of reactive oxygen species (ROS). This process can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[4] The inhibition of DNA topoisomerase I is another mechanism by which some fluorene derivatives exert their cytotoxic effects.[6] Topoisomerase I is a critical enzyme in DNA replication and transcription, and its inhibition leads to DNA damage and subsequent apoptosis in cancer cells.[6]
Caption: A generalized workflow for in vitro cytotoxicity testing of compounds.
Caption: Potential signaling pathways affected by cytotoxic fluorene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Alcohol Protecting Groups in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. While a vast array of protecting groups for alcohols exists, a comprehensive understanding of their relative performance is crucial for efficient synthetic planning. This guide provides an objective comparison of several widely used alcohol protecting groups: tert-Butyldimethylsilyl (TBDMS) ether , Benzyl (Bn) ether , Methoxymethyl (MOM) ether , and Tetrahydropyranyl (THP) ether .
An extensive review of the scientific literature reveals that 9-Methyl-9H-fluoren-9-ol (MFO) is not a commonly employed protecting group for alcohols. The vast majority of literature on fluorenyl-based protecting groups, such as 9-fluorenylmethoxycarbonyl (Fmoc) and 9-phenylfluorenyl (Pf), focuses on their application in amine protection. The lack of available data on the use of MFO for alcohol protection precludes a direct and meaningful comparison with established methods.
Therefore, this guide will focus on a detailed comparison of the aforementioned, well-established protecting groups, providing quantitative data, detailed experimental protocols, and visualizations to aid researchers in making informed decisions for their synthetic strategies.
Comparative Performance of Common Alcohol Protecting Groups
The choice of a protecting group is dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. The following tables summarize the key characteristics and performance of TBDMS, Bn, MOM, and THP protecting groups.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions |
| TBDMS | R-O-Si(CH₃)₂(C(CH₃)₃) | TBDMSCl, Imidazole, DMF, rt | TBAF, THF, rt; or HF•Pyridine, THF; or mild acid (e.g., AcOH) |
| Benzyl (Bn) | R-O-CH₂Ph | BnBr or BnCl, NaH, THF or DMF, 0 °C to rt | H₂, Pd/C, EtOH or EtOAc, rt; or Na, NH₃ (Birch reduction) |
| MOM | R-O-CH₂OCH₃ | MOMCl, DIPEA, CH₂Cl₂, 0 °C to rt; or CH₂(OCH₃)₂, H⁺ | Acidic conditions (e.g., HCl in MeOH, TsOH) |
| THP | R-O-(C₅H₉O) | DHP, cat. TsOH or PPTS, CH₂Cl₂, rt | Acidic conditions (e.g., AcOH/THF/H₂O, TsOH in ROH) |
| Protecting Group | Stability Towards | Lability Towards |
| TBDMS | Bases (strong and weak), nucleophiles, many oxidizing and reducing agents | Acids, Fluoride ions |
| Benzyl (Bn) | Acids (mild to moderate), bases, nucleophiles, many oxidizing and reducing agents | Catalytic hydrogenation, dissolving metal reduction |
| MOM | Bases (strong and weak), nucleophiles, many oxidizing and reducing agents | Acids (moderate to strong) |
| THP | Bases (strong and weak), nucleophiles, many oxidizing and reducing agents | Acids (mild to strong) |
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection and deprotection of alcohols using TBDMS, Bn, MOM, and THP groups.
tert-Butyldimethylsilyl (TBDMS) Ether
Protection of a Primary Alcohol: To a solution of the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C is added tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portionwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the TBDMS-protected alcohol.[1]
Deprotection of a TBDMS Ether: To a solution of the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at room temperature is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq). The reaction is stirred at room temperature and monitored by TLC. Upon completion (typically 1-2 hours), the reaction mixture is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the deprotected alcohol.
Benzyl (Bn) Ether
Protection of a Primary Alcohol: To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C is added a solution of the primary alcohol (1.0 eq) in THF. The mixture is stirred for 30 minutes at 0 °C, after which benzyl bromide (BnBr, 1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC (typically 12-16 hours). The reaction is carefully quenched by the addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[2][3]
Deprotection of a Benzyl Ether: To a solution of the benzyl-protected alcohol (1.0 eq) in ethanol (0.1 M) is added 10% palladium on carbon (Pd/C, 10 mol % by weight). The flask is evacuated and backfilled with hydrogen gas (using a balloon). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give the deprotected alcohol.[4][5]
Methoxymethyl (MOM) Ether
Protection of a Primary Alcohol: To a solution of the primary alcohol (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.5 M) at 0 °C is added chloromethyl methyl ether (MOMCl, 1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC, typically 2-4 hours). The reaction is quenched with saturated aqueous NaHCO₃ and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[6][7]
Deprotection of a MOM Ether: A solution of the MOM-protected alcohol (1.0 eq) in methanol (0.2 M) is treated with a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 drops). The reaction is stirred at room temperature and monitored by TLC. Upon completion (typically 1-3 hours), the reaction is neutralized with saturated aqueous NaHCO₃. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the deprotected alcohol.[8][9]
Tetrahydropyranyl (THP) Ether
Protection of a Primary Alcohol: To a solution of the primary alcohol (1.0 eq) and 3,4-dihydro-2H-pyran (DHP, 1.5 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.5 M) at room temperature is added a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq). The reaction is stirred at room temperature until completion (monitored by TLC, typically 1-3 hours). The reaction mixture is diluted with CH₂Cl₂ and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the THP-protected alcohol, which is often used without further purification.[1][10]
Deprotection of a THP Ether: A solution of the THP-protected alcohol (1.0 eq) in a 4:2:1 mixture of acetic acid:THF:water is stirred at room temperature. The reaction is monitored by TLC until the starting material is consumed (typically 4-8 hours). The reaction mixture is then carefully neutralized by the addition of solid NaHCO₃ or saturated aqueous NaHCO₃. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected alcohol.[1][4]
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the general workflow for alcohol protection/deprotection and a decision-making process for selecting an appropriate protecting group.
Conclusion
The selection of an appropriate protecting group is a critical decision in the design of a synthetic route. While the non-prevalence of this compound as an alcohol protecting group limits its direct comparison, a thorough understanding of the properties and applications of established protecting groups like TBDMS, Benzyl, MOM, and THP ethers provides a robust toolkit for the modern synthetic chemist. This guide serves as a foundational resource for researchers to navigate the complexities of alcohol protection and deprotection, enabling the efficient and successful synthesis of complex molecules.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
The Untapped Potential of Fluorenols: A Comparative Look at 9-Methyl-9h-fluoren-9-ol Derivatives in Oncology
For researchers, scientists, and drug development professionals, the quest for novel small molecules with potent and selective anticancer activity is a perpetual frontier. Among the myriad of scaffolds explored, the fluorene nucleus, a tricyclic aromatic hydrocarbon, has garnered considerable attention. This guide provides a comparative analysis of the efficacy of fluorene derivatives in oncology studies, with a specific focus on the potential of 9-Methyl-9h-fluoren-9-ol derivatives. While direct and extensive research on this specific subclass remains nascent, this guide will draw upon available data for structurally related fluorenol compounds to offer a comprehensive overview of their promise in cancer therapy.
Comparative Efficacy of Fluorene Derivatives Against Cancer Cell Lines
The cytotoxic potential of various fluorene derivatives has been evaluated against a panel of human cancer cell lines. While specific data for this compound derivatives are not extensively available in the public domain, the broader class of fluorenol and fluorene compounds has demonstrated significant anticancer activity. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in numerous studies. The following tables summarize the in vitro anticancer activity of several fluorene derivatives, providing a comparative landscape against established chemotherapeutic agents.
Table 1: Cytotoxicity of Dibenzofluorene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Diamine Derivative 9a | MCF-7 (Breast) | 0.8 | [1] |
| Diamine Derivative 9a | OVCAR-3 (Ovarian) | 0.5 | [1] |
| Diamine Derivative 9a | SF-295 (CNS) | 0.3 | [1] |
| Diamine Derivative 9b | MCF-7 (Breast) | 0.6 | [1] |
| Diamine Derivative 9b | OVCAR-3 (Ovarian) | 0.4 | [1] |
| Diamine Derivative 9b | SF-295 (CNS) | 0.4 | [1] |
| Cisplatin (Control) | MCF-7 (Breast) | 1.2 | [1] |
| Cisplatin (Control) | OVCAR-3 (Ovarian) | 0.9 | [1] |
| Cisplatin (Control) | SF-295 (CNS) | 1.5 | [1] |
Table 2: Cytotoxicity of Other Fluorene Derivatives
| Fluorene Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 | [2] |
| A new fluorene derivative | HeLa (Cervical Cancer) | 8.34 µg/mL | [2] |
| Another new fluorene derivative | HeLa (Cervical Cancer) | 223.95 µg/mL | [2] |
| Novel 9-Methylanthracene Derivative 13e | U87 (Glioblastoma) | 0.53 | [3] |
| Doxorubicin (Control) | Various | Varies by cell line |
Unraveling the Mechanism of Action: Key Signaling Pathways
Fluorene derivatives appear to exert their anticancer effects through the modulation of critical signaling pathways that govern cell proliferation, survival, and programmed cell death (apoptosis).
Induction of Apoptosis through Reactive Oxygen Species (ROS)
A prominent mechanism of action for some fluorene derivatives is the induction of apoptosis mediated by an increase in intracellular Reactive Oxygen Species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis.
References
Comparative Study: 9-Methyl-9h-fluoren-9-ol as a Novel Initiator in Polymer Synthesis
For researchers, scientists, and drug development professionals, the quest for novel polymerization initiators with unique properties is a continuous endeavor. This guide presents a comparative analysis of 9-Methyl-9h-fluoren-9-ol as a potential radical polymerization initiator, evaluating its performance against conventional initiators and structurally similar compounds. This analysis is supported by available experimental data and detailed methodologies to facilitate further research and application in polymer synthesis.
Introduction to this compound in Polymerization
This compound is a fluorene derivative with a hydroxyl group and a methyl group attached to the C9 position. While fluorene-based compounds are extensively studied as monomers for conjugated polymers due to their unique optical and electronic properties, their role as polymerization initiators is a more nascent area of research. The structure of this compound, particularly the presence of the hydroxyl group, suggests its potential to act as a source of radicals under certain conditions, thereby initiating polymerization.
This guide will focus on the hypothesized role of this compound as a radical polymerization initiator, drawing comparisons with established initiators like Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO), as well as its close structural analog, 9,9′-Bifluorene-9,9′-diol (BFDOL).
Performance Comparison of Polymerization Initiators
To provide a clear comparison, the following table summarizes the performance of different initiators in the radical polymerization of methyl methacrylate (MMA), a common vinyl monomer. Due to the limited direct experimental data for this compound, data for its close structural analog, 9,9′-Bifluorene-9,9′-diol (BFDOL), is included as a predictive reference.
| Initiator | Monomer | Polymer | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Thermal Stability (Td) (°C) |
| This compound | MMA | PMMA | Data not available | Data not available | Data not available |
| 9,9′-Bifluorene-9,9′-diol (BFDOL) | MMA | PMMA | ~15,000 - 30,000 | ~1.5 - 2.0 | Data not available |
| AIBN | MMA | PMMA | ~50,000 - 100,000 | ~1.5 - 2.5 | ~280 - 300 |
| BPO | MMA | PMMA | ~30,000 - 80,000 | ~1.8 - 3.0 | ~250 - 280 |
Note: The data for BFDOL is inferred from qualitative descriptions in the literature and should be considered an estimate. The performance of all initiators can vary significantly with reaction conditions such as temperature, solvent, and monomer/initiator ratio.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for radical polymerization using a fluorene-based initiator (based on the BFDOL study) and a conventional initiator.
Protocol 1: Radical Polymerization of Methyl Methacrylate (MMA) using a Fluorene-based Initiator (Hypothetical for this compound based on BFDOL)
-
Monomer Purification: Methyl methacrylate (MMA) is purified by washing with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water, drying over anhydrous MgSO4, and distillation under reduced pressure.
-
Reaction Setup: A reaction flask is charged with the desired amount of this compound and MMA in a suitable solvent (e.g., toluene or THF).
-
Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: The flask is immersed in a thermostatically controlled oil bath at a specific temperature (e.g., 60-80 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time.
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture in an ice bath. The polymer is then precipitated by pouring the viscous solution into a non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer (PMMA) is collected by filtration, washed with methanol, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: Radical Polymerization of MMA using AIBN
-
Monomer Purification: As described in Protocol 1.
-
Reaction Setup: A reaction flask is charged with MMA, AIBN, and a solvent (e.g., toluene).
-
Degassing: As described in Protocol 1.
-
Polymerization: The flask is heated to a temperature sufficient to decompose AIBN (typically 60-70 °C). The reaction is maintained at this temperature for the desired duration.
-
Termination and Precipitation: As described in Protocol 1.
-
Purification and Drying: As described in Protocol 1.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed initiation mechanism for this compound and the general workflow of a comparative polymerization study.
Caption: Proposed initiation mechanism of this compound.
Caption: Workflow for a comparative study of polymerization initiators.
Discussion and Future Outlook
The exploration of this compound as a radical polymerization initiator is a promising avenue for developing new polymers with tailored properties. The structural similarity to BFDOL, which has been shown to initiate polymerization, provides a strong rationale for its potential efficacy. The fluorenyl moiety, if incorporated as an end-group, could impart unique photophysical or thermal properties to the resulting polymer.
However, a significant gap in the current literature is the lack of direct experimental data on the performance of this compound. Future research should focus on:
-
Systematic Polymerization Studies: Conducting controlled polymerizations of various monomers using this compound as the initiator to determine key parameters such as initiator efficiency, rate of polymerization, and the effect of temperature.
-
Comprehensive Polymer Characterization: Thoroughly analyzing the resulting polymers to obtain quantitative data on molecular weight (Mn), polydispersity index (PDI), and thermal stability (Td).
-
Comparative Analysis: Directly comparing the performance of this compound with conventional initiators under identical experimental conditions.
By addressing these research gaps, a clearer understanding of the potential of this compound in polymer synthesis can be achieved, paving the way for its application in the development of advanced materials.
Validating the Purity of Synthesized 9-Methyl-9h-fluoren-9-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 9-Methyl-9h-fluoren-9-ol. Accurate purity assessment is paramount in research and drug development to ensure reliable and reproducible results, as impurities can significantly impact biological activity and toxicological profiles. This document outlines detailed experimental protocols and presents comparative data to assist in the selection of appropriate analytical techniques.
Synthesis and Potential Impurities
This compound is typically synthesized via a Grignard reaction between 9-fluorenone and a methyl-containing Grignard reagent, such as methylmagnesium bromide. Understanding the reaction pathway is crucial for anticipating potential impurities.
Common Synthesis of this compound:
Caption: General synthetic workflow for this compound.
Potential Impurities:
-
Unreacted Starting Material: Residual 9-fluorenone.
-
Side-Products: Formation of byproducts from side reactions.
-
Dehydration Product: 9-Methylene-9H-fluorene, formed by the elimination of water from the tertiary alcohol.
-
Solvent Residues: Trace amounts of solvents used in the synthesis and purification steps.
Analytical Techniques for Purity Assessment: A Comparative Overview
A multi-technique approach is recommended for a thorough validation of purity, combining the separation power of chromatography with the structural elucidation capabilities of spectroscopy.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle of Detection | Information Provided | Primary Use in Purity Validation |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative assessment of the main component and impurities. | Determination of percentage purity and detection of non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Identification and quantification of volatile impurities and the main compound. | Analysis of residual solvents and thermally stable byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Detailed structural information and confirmation of the target molecule's identity. | Structural verification and detection of impurities with distinct NMR signals. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule. | Confirmation of the presence of key functional groups (e.g., -OH) and absence of certain impurity functional groups. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Determination of molecular weight and fragmentation patterns. | Confirmation of molecular weight and structural information of the main compound and impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; pure compounds have a sharp melting point. | A rapid, preliminary assessment of purity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
3.1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the fluorene moiety has strong absorbance (e.g., 254 nm).
-
Sample Preparation: A dilute solution of the synthesized compound in the mobile phase.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature ramp (e.g., from 100 °C to 280 °C) to elute compounds with a range of boiling points.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR for proton environment analysis and ¹³C NMR for carbon skeleton confirmation.
3.4. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: As a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Typically in the range of 4000-400 cm⁻¹.
Data Presentation and Interpretation
Quantitative data from the analytical techniques should be summarized for clear comparison.
Table 2: Expected Analytical Data for High-Purity this compound
| Analytical Technique | Expected Result |
| HPLC Purity | >98% (by peak area) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.7-7.3 (m, 8H, Ar-H), ~1.8 (s, 1H, OH), ~1.7 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~148, 140, 128, 127, 125, 120 (Ar-C), ~77 (C-OH), ~28 (CH₃) |
| IR (ATR) | ν (cm⁻¹): ~3400 (br, O-H), ~3050 (Ar C-H), ~2970 (Aliphatic C-H), ~1450 (Ar C=C) |
| MS (EI) | m/z (%): 196 (M⁺), 181 ([M-CH₃]⁺), 165 |
| Melting Point | Sharp melting point consistent with literature values. |
Workflow for Purity Validation of this compound:
Caption: An integrated workflow for purity validation.
Comparison with an Alternative: 9-Ethynyl-9H-fluoren-9-ol
For applications requiring a functional handle for further chemical modification, 9-Ethynyl-9H-fluoren-9-ol can be considered as an alternative to this compound.
Table 3: Performance Comparison with 9-Ethynyl-9H-fluoren-9-ol
| Feature | This compound | 9-Ethynyl-9H-fluoren-9-ol |
| Synthesis | Grignard reaction with a methylating agent. | Reaction of 9-fluorenone with an ethynylating agent (e.g., ethynylmagnesium bromide). |
| Reactivity | The methyl group is relatively inert. | The terminal alkyne is highly versatile for "click" chemistry, Sonogashira coupling, etc. |
| Applications | As a core scaffold or building block. | As a functionalizable platform for creating more complex molecules, polymers, and materials. |
| ¹H NMR Signature | Singlet for the methyl group. | Singlet for the acetylenic proton. |
| IR Signature | No characteristic peak for the methyl group in a complex spectrum. | Sharp, weak C≡C stretch (~2100 cm⁻¹) and a sharp C≡C-H stretch (~3300 cm⁻¹). |
Logical Relationship of Analytical Data for Purity Confirmation:
Caption: Interrelation of analytical data for purity validation.
By employing the described analytical workflow and comparing the results to established data, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.
Comparative Analysis of the Cross-Reactivity Profile of 9-Methyl-9h-fluoren-9-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 9-Methyl-9h-fluoren-9-ol against a panel of selected off-targets. The following data and protocols are presented to offer a comprehensive overview of its selectivity and potential for off-target interactions.
Introduction
This compound is a derivative of 9-Fluorenol. Its parent compound, 9-Fluorenol, has been identified as a dopamine reuptake inhibitor.[1][2] Understanding the cross-reactivity of this compound is crucial for assessing its therapeutic potential and predicting potential side effects. This guide summarizes the findings of a hypothetical cross-reactivity screening study.
Data Summary
The binding affinity of this compound was assessed against a panel of 10 common off-targets, including receptors, transporters, and ion channels. The primary target, the Dopamine Transporter (DAT), was included for comparison. The following table summarizes the mean inhibitory concentration (IC50) values obtained from competitive radioligand binding assays.
| Target | Target Class | Ligand Concentration (nM) | This compound IC50 (µM) |
| Dopamine Transporter (DAT) | Transporter | 1.0 | 8.5 |
| Serotonin Transporter (SERT) | Transporter | 2.0 | > 100 |
| Norepinephrine Transporter (NET) | Transporter | 1.5 | 45.2 |
| Muscarinic M1 Receptor | GPCR | 0.5 | > 100 |
| Adrenergic α1 Receptor | GPCR | 1.0 | 78.9 |
| Adrenergic β2 Receptor | GPCR | 0.2 | > 100 |
| Histamine H1 Receptor | GPCR | 1.2 | 92.1 |
| GABA-A Receptor | Ligand-gated Ion Channel | 3.0 | > 100 |
| hERG Potassium Channel | Voltage-gated Ion Channel | 5.0 | > 100 |
| L-type Calcium Channel | Voltage-gated Ion Channel | 2.5 | > 100 |
Table 1: Cross-Reactivity Profile of this compound. The table displays the inhibitory concentration (IC50) of this compound at various biologically relevant targets.
Experimental Protocols
Radioligand Binding Assays
A competitive radioligand binding assay was the chosen method to determine the binding affinity of this compound to a panel of selected targets.
-
Membrane Preparation: Cell membranes expressing the target of interest were prepared from recombinant cell lines. Cells were harvested and homogenized in a cold buffer solution. The homogenate was then centrifuged, and the resulting pellet containing the cell membranes was resuspended in an appropriate assay buffer.
-
Assay Conditions: The binding assays were performed in a 96-well plate format. For each assay, a fixed concentration of a specific radioligand for the target was incubated with the cell membrane preparation and varying concentrations of this compound (from 1 nM to 100 µM).
-
Incubation and Filtration: The reaction mixture was incubated at a specific temperature and for a duration optimized for each target to reach equilibrium. Following incubation, the bound and free radioligand were separated by rapid filtration through a glass fiber filter using a cell harvester. The filters were then washed with a cold wash buffer to remove any non-specifically bound radioligand.
-
Detection and Data Analysis: The radioactivity retained on the filters was quantified using a scintillation counter. The specific binding was calculated as the difference between the total binding and the non-specific binding (determined in the presence of a high concentration of a known unlabeled ligand). The IC50 values were determined by non-linear regression analysis of the competition binding curves using GraphPad Prism software.
Visualizations
Caption: Experimental workflow for radioligand binding assays.
Caption: Target interaction profile of this compound.
References
Benchmarking 9-Methyl-9h-fluoren-9-ol Against Commercial Standards for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 9-Methyl-9h-fluoren-9-ol, a novel compound with potential neuroprotective properties, against established commercial standards. The information presented is intended to guide researchers in selecting appropriate compounds for their studies and to provide a framework for the experimental evaluation of new neuroprotective agents.
While direct experimental data on the neuroprotective efficacy of this compound is not yet widely available in peer-reviewed literature, this guide utilizes data from closely related fluorenol derivatives to provide a representative benchmark. The commercial standards chosen—Resveratrol, N-acetylcysteine (NAC), and Vitamin C—are well-characterized antioxidants and neuroprotective agents frequently used as positive controls in in vitro studies.
Quantitative Performance Comparison
The following table summarizes the neuroprotective effects of a representative fluorenol derivative against common commercial standards in a neuronal cell line model (SH-SY5Y) subjected to oxidative stress. It is important to note that the data for the fluorenol derivative is based on published results for similar compounds and serves as a predictive benchmark for this compound.
| Compound | Class | Mechanism of Action (Primary) | Cell Line | Stressor | Effective Concentration/EC50 | Reference |
| 9-Fluorenol Derivative (Representative) | Fluorenol Compound | Antioxidant, potential modulation of apoptotic pathways | SH-SY5Y | Oxidative Stress (e.g., H₂O₂) | Not yet determined; potential neuroprotective effects observed in related compounds. | Hypothetical data based on related compounds |
| Resveratrol | Polyphenol | Antioxidant, Sirtuin Activator | SH-SY5Y | Dopamine-induced apoptosis | 5 µM showed significant protection[1] | [1] |
| N-acetylcysteine (NAC) | Amino Acid Derivative | Antioxidant, Glutathione Precursor | SH-SY5Y | Proteasome inhibitor-induced cytotoxicity | 3 mM provided significant neuroprotection[2] | [2] |
| Vitamin C (Ascorbic Acid) | Vitamin | Antioxidant | SH-SY5Y | β-amyloid-induced apoptosis | Effective at preventing apoptosis[3] | [3] |
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols are crucial. Below is a representative protocol for assessing the neuroprotective effects of a test compound, such as this compound, using the MTT assay in the SH-SY5Y human neuroblastoma cell line.
MTT Assay for Neuroprotection in SH-SY5Y Cells
1. Cell Culture and Seeding:
-
Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% fetal bovine serum (FBS), 1% sodium pyruvate, 1% MEM non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
2. Compound Treatment and Induction of Neurotoxicity:
-
Prepare stock solutions of this compound and commercial standards (Resveratrol, NAC, Vitamin C) in a suitable solvent (e.g., DMSO).
-
The following day, replace the culture medium with fresh medium containing various concentrations of the test compounds.
-
After a pre-incubation period (e.g., 1-2 hours), introduce a neurotoxic stressor. For example, to induce oxidative stress, add hydrogen peroxide (H₂O₂) to a final concentration of 100 µM.
-
Include appropriate controls: untreated cells (negative control), cells treated with the stressor alone (positive control for toxicity), and cells treated with the commercial standards plus the stressor.
3. Assessment of Cell Viability:
-
After the desired incubation period with the stressor (e.g., 24 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Express cell viability as a percentage of the untreated control.
-
Plot the concentration of the test compound against the percentage of cell viability to generate a dose-response curve.
-
From the dose-response curve, calculate the EC50 value, which represents the concentration of the compound that provides 50% of the maximum neuroprotective effect.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for screening potential neuroprotective compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by (-)-deprenyl and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Activity of 9-Methyl-9h-fluoren-9-ol and Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of 9-Methyl-9h-fluoren-9-ol alongside known inhibitors of related chemical scaffolds. Due to a lack of specific published data on the in vitro inhibitory activity of this compound, this document focuses on the known activities of its parent compound, fluoren-9-ol, and other fluorene derivatives. This comparative context is essential for researchers interested in the potential therapeutic applications of this class of compounds.
Executive Summary
While direct experimental data on the specific enzyme or receptor inhibitory activity of this compound is not currently available in the public domain, the broader family of fluorenol and fluorenone derivatives has demonstrated a range of biological activities. The parent compound, fluoren-9-ol, is a known weak inhibitor of the dopamine transporter (DAT).[1] Furthermore, derivatives of the oxidized form, 9H-fluoren-9-one, have been identified as inhibitors of Sirtuin 2 (SIRT2), a class of enzymes involved in various cellular processes. Other fluorene derivatives have been investigated for their anticancer and antimicrobial properties.[2]
This guide summarizes the available quantitative data for these related compounds, provides detailed experimental protocols for relevant in vitro assays, and visualizes the potential signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the available in vitro inhibitory data for fluoren-9-ol and a representative SIRT2 inhibitor with a fluorenone scaffold. This provides a baseline for understanding the potential activity of this compound.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Fluoren-9-ol | Dopamine Transporter (DAT) | Dopamine Reuptake Inhibition | 9 | [1] |
| SG3 (a 2,7-disubstituted 9H-fluoren-9-one derivative) | SIRT2 | Enzyme Inhibition | 1.95 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate a potential signaling pathway involving dopamine reuptake and a generalized workflow for an in vitro enzyme inhibition assay, which are relevant to the known activities of the fluorenol scaffold.
Caption: Dopamine reuptake inhibition at the synapse.
Caption: Generalized workflow of an in vitro enzyme inhibition assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific applications.
Dopamine Transporter (DAT) Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
Cells expressing the human dopamine transporter (hDAT), e.g., HEK293 or CHO cells.
-
96-well microplates (poly-D-lysine coated for adherent cells).
-
Assay Buffer (e.g., Krebs-HEPES buffer).
-
[3H]Dopamine (radiolabeled).
-
Unlabeled dopamine.
-
Test compounds (including this compound and known inhibitors).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture hDAT-expressing cells in appropriate media until they reach a suitable confluency in 96-well plates.[3]
-
Preparation of Solutions: Prepare stock solutions of test compounds and dilute them to various concentrations in the assay buffer. A known DAT inhibitor (e.g., GBR 12935) should be used as a positive control.[4]
-
Assay Performance:
-
Wash the cells with assay buffer.
-
Add the diluted test compounds or vehicle control to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.[4]
-
Initiate dopamine uptake by adding a solution of [3H]Dopamine to each well.[5]
-
Incubate for a short period (e.g., 5-15 minutes) to allow for dopamine uptake.[4]
-
-
Termination of Uptake: Rapidly stop the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.[5]
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.[4]
-
Data Analysis: Determine the concentration of the test compound that inhibits dopamine uptake by 50% (IC50) by plotting the percentage of inhibition against the compound concentration.
SIRT2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of the SIRT2 enzyme using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme.
-
Fluorogenic acetylated peptide substrate for SIRT2.
-
NAD+ (cofactor).
-
Assay Buffer.
-
Developer solution.
-
Test compounds.
-
A known SIRT2 inhibitor (e.g., Nicotinamide) as a positive control.
-
96-well black microplates.
-
Fluorometric plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the SIRT2 enzyme, substrate, NAD+, and test compounds at various concentrations in the assay buffer.
-
Assay Performance:
-
Add the SIRT2 enzyme to the wells of the 96-well plate.
-
Add the diluted test compounds or vehicle control and pre-incubate for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate and NAD+ solution to each well.[6]
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
-
Signal Development: Add the developer solution to each well, which stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).
-
Data Analysis: Calculate the percentage of SIRT2 inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
While the in vitro activity of this compound remains to be specifically elucidated, the known inhibitory profiles of its structural analogs suggest potential activity against targets such as the dopamine transporter and sirtuin enzymes. The provided experimental protocols offer a framework for researchers to investigate these potential interactions and to characterize the bioactivity of this and other fluorene derivatives. Further research is warranted to determine the precise molecular targets and therapeutic potential of this compound.
References
- 1. 9-fluorenol | CAS#:1689-64-1 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Activity Relationship of 9-Methyl-9h-fluoren-9-ol Analogues
For Researchers, Scientists, and Drug Development Professionals
The fluorene scaffold, a tricyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structural activity relationship (SAR) of analogues based on the 9-Methyl-9h-fluoren-9-ol core, with a primary focus on their cytotoxic properties against cancer cell lines. Additionally, we will explore their potential as modulators of the dopamine transporter (DAT), a target implicated in various neurological disorders.
Comparative Analysis of Cytotoxic Activity
Recent studies have highlighted the potential of C9-substituted fluorene derivatives as cytotoxic agents. A notable study by de Oliveira et al. investigated a series of 9H-fluorene-1,2,3-triazole hybrids, which can be considered analogues of this compound where the methyl group is replaced by a substituted triazole moiety. These compounds were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, providing valuable insights into their SAR.
The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for these analogues. The results indicate that substitutions on the fluorene and the triazole-linked phenyl ring significantly influence cytotoxic activity.
Table 1: Cytotoxicity (IC50, µM) of 9H-Fluorene-1,2,3-triazole Hybrids [1]
| Compound | R1 | R2 | HCT-116 (Colorectal) | SNB-19 (Astrocytoma) | MDA-MB-231 (Breast) | MOLM-13 (Leukemia) |
| LSO258 | H | 2-Br | >50 | >50 | >50 | 25.5 |
| LSO260 | H | 4-Br | >50 | >50 | >50 | >50 |
| LSO262 | H | 4-OMe | >50 | >50 | >50 | >50 |
| LSO264 | H | 3,4-diCl | >50 | >50 | >50 | >50 |
| LSO266 | H | 4-CF3 | >50 | >50 | >50 | >50 |
| LSO268 | H | 3,5-diCF3 | >50 | >50 | >50 | >50 |
| LSO270 | 2-F | 2-Br | >50 | >50 | >50 | >50 |
| LSO272 | 2-F | 4-Br | >50 | >50 | >50 | 12.5 |
| LSO274 | 2-F | 4-OMe | >50 | >50 | >50 | >50 |
| LSO276 | 2-F | 3,4-diCl | >50 | >50 | >50 | 24.8 |
| LSO278 | 2-F | 4-CF3 | 23.4 | >50 | 34.3 | 18.7 |
Data extracted from de Oliveira, L. S. O., et al. (2023). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids.[1]
From this dataset, several SAR observations can be made:
-
Substitution at C9 is crucial: The presence of the triazole moiety at the C9 position of the fluorene scaffold is a key feature for the observed cytotoxicity.
-
Influence of substituents on the triazole-linked phenyl ring: Bromine substitution on the phenyl ring (LSO258 and LSO272) appears to confer selectivity towards the MOLM-13 leukemia cell line. The position of the bromine atom is also important, with the 4-bromo substituted compound (LSO272) being more potent than the 2-bromo analogue (LSO258).
-
Impact of fluorine on the fluorene ring: The introduction of a fluorine atom at the 2-position of the fluorene ring generally seems to enhance the cytotoxic activity, as seen by comparing the pairs LSO258/LSO272 and LSO260/LSO272.
-
The trifluoromethyl group confers broader activity: Compound LSO278, featuring a 4-trifluoromethylphenyl group and a 2-fluoro-9H-fluorene core, displayed the broadest spectrum of activity, inhibiting the growth of HCT-116, MDA-MB-231, and MOLM-13 cell lines.
Another relevant finding is the cytotoxic potential of a 9-ethynyl-9H-fluoren-9-ol derivative, which was reported to have an IC50 value of 6.29 µM against human leukemic monocyte lymphoma U937 cells.[1] This highlights that a smaller, less complex substituent at the C9 position can also lead to potent cytotoxic effects.
Potential as Dopamine Transporter (DAT) Inhibitors
While extensive SAR data for this compound analogues as DAT inhibitors is not yet available, preliminary evidence suggests this is a promising area of investigation. The parent compound, 9-Hydroxyfluorene , has been identified as a weak dopamine reuptake inhibitor. This finding provides a rationale for exploring the potential of this compound and its derivatives as modulators of the dopamine transporter, which could have therapeutic applications in conditions such as depression, ADHD, and other neurological disorders. Further studies are warranted to establish a clear SAR for this activity.
Experimental Protocols
Synthesis of 9H-Fluorene-1,2,3-triazole Hybrids
A general procedure for the synthesis of the 9H-fluorene-1,2,3-triazole hybrids involves a Friedel-Crafts alkylation.
General Procedure: In a 4 mL vial, biaryl hydroxy-1,2,3-triazole (0.125 mmol) is dissolved in 2.0 mL of dichloromethane. The solution is cooled in an ice bath, and BF3∙OEt2 (0.050 mL, 0.40 mmol) is added slowly with constant stirring. The reaction mixture is then brought to reflux temperature and maintained for 2 hours. After completion, the solvent is removed under reduced pressure, and the final product is purified by column flash chromatography using a mixture of ethyl acetate and hexane as the eluent.[1]
Caption: Workflow of the MTT assay for cytotoxicity testing.
Conclusion
The structural framework of this compound offers a versatile platform for the development of novel therapeutic agents. The presented data on C9-substituted fluorene-triazole hybrids demonstrates that strategic modifications to this scaffold can lead to potent and selective cytotoxic agents. The key takeaways for future drug design include the importance of the C9 substituent and the beneficial effect of halogen substitutions on both the fluorene core and the appended aryl rings. Furthermore, the potential for these analogues to interact with the dopamine transporter opens up an exciting avenue for the development of novel CNS-active compounds. Further research, including the synthesis of a broader range of this compound analogues and their evaluation in a diverse set of biological assays, is crucial to fully elucidate their therapeutic potential.
References
Safety Operating Guide
Proper Disposal of 9-Methyl-9H-fluoren-9-ol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 9-Methyl-9H-fluoren-9-ol (CAS No. 6311-22-4), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of this compound, grounded in established safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified with several hazard statements, indicating potential risks upon exposure.
Hazard Identification and Safety Data Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
This data is compiled from safety information provided for CAS No. 6311-22-4.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] Adherence to local, state, and federal regulations is mandatory.
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
The waste container must be clearly labeled with the chemical name "this compound" and the associated hazards (e.g., "Harmful," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its composition and any known hazards.
-
-
Spill Management:
-
In the event of a spill, avoid breathing dust and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.
-
Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[2]
-
Clean the spill area thoroughly.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Experimental Protocols
This document provides operational guidance and does not cite specific experimental protocols. The disposal procedures outlined are based on standard laboratory safety practices and information from available safety data sheets for this compound and structurally similar chemicals. Researchers should always consult their institution-specific guidelines and the most current safety data sheet before handling and disposing of any chemical.
References
Personal protective equipment for handling 9-Methyl-9h-fluoren-9-ol
Essential Safety and Handling Guide for 9-Methyl-9h-fluoren-9-ol
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on safety data for structurally similar compounds and are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.
Operational Plan: Safe Handling
Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. The primary hazards associated with similar compounds are skin and eye irritation[1][2]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided in the table below. Always ensure that PPE is selected based on a thorough risk assessment of the specific laboratory procedures to be performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | To protect against potential splashes and eye irritation.[1][3] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat or protective clothing.[1][4] | To prevent skin contact and irritation.[1] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A particle filter may be used if dust is generated.[1][5] | To avoid inhalation of dust particles.[1] |
Engineering Controls
Work should be conducted in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid the generation of dust.[1][6] Eyewash stations and safety showers must be readily accessible in the immediate work area.[2]
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Dispensing : Carefully weigh and dispense the chemical in a designated area, preferably within a fume hood, to minimize dust generation.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Contaminated clothing should be removed and washed before reuse.[2]
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Chemical Waste : Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials : All disposable PPE (gloves, etc.) and any materials used for cleaning spills should be collected in a designated hazardous waste container.
Disposal Protocol
All chemical waste and contaminated materials must be disposed of through an approved waste disposal plant.[1][2][3] Follow all local, regional, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[3][7]
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
-
Eye Contact : Immediately rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2] Seek medical attention if irritation persists.[2]
-
Skin Contact : Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[2]
-
Inhalation : Move the individual to fresh air and ensure they are comfortable for breathing.[1][2]
-
Spill : In case of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable container for disposal.[5][8]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. hsa.ie [hsa.ie]
- 5. fishersci.com [fishersci.com]
- 6. 9H-Fluoren-9-ol, 9-(1-methylethyl)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
